Product packaging for 3-Methyl-1-phenyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 19735-89-8)

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B025632
CAS No.: 19735-89-8
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS 942-32-5), also known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a versatile pyrazolone derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key precursor for the development of novel bioactive molecules with diverse therapeutic properties. Key Research Applications & Value: Anticancer & Cytotoxic Agent Development: This compound is a fundamental building block for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which have demonstrated promising in vitro cytotoxicity against colorectal RKO carcinoma cells . Certain derivatives exhibit potent activity, inducing p53-mediated apoptosis, making them valuable for investigating new anticancer pathways . Potent Antioxidant & Radical Scavenging: Derivatives synthesized from this core structure show exceptional free radical scavenging activity via a hydrogen atom transfer mechanism, with some compounds displaying significantly higher potency than standard antioxidants like ascorbic acid in DPPH assays . Versatile Synthetic Intermediate: It is widely used in multi-component reactions, particularly with aryl aldehydes, to efficiently synthesize bis-pyrazolol derivatives. These reactions are favored for their high yields, short reaction times, and simple work-up procedures . The compound is also used to create more complex structures, such as 4-[(indol-3-yl)-arylmethyl] derivatives, for further biological evaluation . Note: This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B025632 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 19735-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQYIMCESJLPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061334, DTXSID6091550
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Demethylantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6091550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19735-89-8, 942-32-5, 89-25-8
Record name 3-Methyl-1-phenylpyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19735-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethylantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Demethylantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6091550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This compound, commonly known in the pharmaceutical field as Edaravone, is a potent free-radical scavenger of significant clinical importance.[1] Initially developed for treating acute ischemic stroke, its neuroprotective properties have led to its approval for managing amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[1][2] The core of its biological activity lies in the pyrazolone heterocyclic ring system, a structural motif found in numerous pharmaceutically active compounds.[2][3]

The most prevalent, efficient, and industrially scalable method for its production is a variation of the classic Knorr pyrazole synthesis.[1][4] This guide provides a detailed examination of the underlying reaction mechanism, offers field-proven experimental protocols, and discusses the critical concept of tautomerism inherent to the final product.

The Core Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis of this compound is achieved through the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, specifically the β-ketoester, ethyl acetoacetate.[1][2] The mechanism is a sequential process involving nucleophilic attack, dehydration, and intramolecular cyclization, driven by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[5]

Step 1: Regioselective Nucleophilic Attack and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the terminal, sterically less hindered nitrogen atom of phenylhydrazine on one of the carbonyl carbons of ethyl acetoacetate. A critical aspect of this step is its regioselectivity. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl due to the resonance-donating effect of the ester's ethoxy group, which reduces the partial positive charge on the ester carbon.[5] This preferential attack on the ketone leads to the formation of a transient carbinolamine intermediate.[5]

Step 2: Dehydration to Form the Hydrazone Intermediate

The carbinolamine intermediate is unstable and readily undergoes dehydration, eliminating a molecule of water to form a more stable phenylhydrazone intermediate.[5][6] The formation of water droplets is often an early visual indicator that the reaction has commenced.[5]

Step 3: Intramolecular Cyclization

The key ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom (the one attached to the phenyl ring) on the now-targeted ester carbonyl carbon.[1][2][6] This attack results in the formation of a five-membered heterocyclic ring intermediate.

Step 4: Elimination of Ethanol to Yield the Pyrazolone Ring

The final step in the formation of the stable pyrazolone ring is the elimination of the ethoxy group from the tetrahedral intermediate formed in the previous step. This elimination, which releases ethanol, is an irreversible step that drives the reaction to completion, yielding the final product.[1][2]

Knorr_Pyrazole_Synthesis Figure 1: Knorr Synthesis Mechanism for Edaravone cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylhydrazine Phenylhydrazine carbinolamine Carbinolamine Intermediate phenylhydrazine->carbinolamine Step 1: Nucleophilic Attack plus1 + EAA Ethyl Acetoacetate EAA->carbinolamine Step 1: Nucleophilic Attack hydrazone Hydrazone Intermediate carbinolamine->hydrazone Step 2: Dehydration (-H2O) cyclized Cyclized Intermediate hydrazone->cyclized Step 3: Intramolecular Cyclization product 3-Methyl-1-phenyl- 1H-pyrazol-5-ol (Enol Form) cyclized->product Step 4: Elimination (-EtOH)

Caption: Figure 1: Knorr Synthesis Mechanism for Edaravone.

Structural Nuance: Tautomerism in Pyrazolones

The product, this compound, is subject to tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds.[5][7] It exists as an equilibrium mixture of three primary tautomeric forms: the OH-form (the aromatic enol, giving it the "-ol" name), the CH-form (the keto form, where the methylene group is protonated), and the NH-form (an imine-like structure).[2][8]

While the OH-form confers aromaticity to the pyrazole ring, spectroscopic and crystallographic data show that the CH-form (3-methyl-1-phenyl-2-pyrazolin-5-one) is often the predominant tautomer, particularly in the solid state and in less polar solvents like chloroform.[2][6][9] The equilibrium between these forms is crucial for the compound's chemical properties, including its acidity and basicity.[5]

Tautomers Figure 2: Primary Tautomeric Forms of Edaravone OH OH-Form (Enol) Aromatic Ring CH CH-Form (Keto) Predominant in Solid State OH->CH Equilibrium NH NH-Form (Imine) CH->NH Equilibrium

Caption: Figure 2: Primary Tautomeric Forms of Edaravone.

Experimental Protocol and Data

The following protocol is a robust and high-yielding procedure adapted from established methodologies for the synthesis of Edaravone.[1][2][10]

Quantitative Data for Synthesis
ReactantMolar Mass ( g/mol )AmountMoles (approx.)Molar Ratio
Phenylhydrazine108.1410.0 g (9.1 mL)0.09251.0
Ethyl Acetoacetate130.1412.0 g (11.8 mL)0.0922~1.0
Ethanol (Solvent)46.07100 mL--
Diethyl Ether (for precipitation)74.12~20-30 mL--
Step-by-Step Synthesis Workflow
StepActionKey Parameters & ReagentsRationale & Observations
1Reagent Addition In a round-bottom flask, add ethyl acetoacetate followed by the careful, dropwise addition of phenylhydrazine.The initial addition can be slightly exothermic.[5]
2Heating & Reflux Heat the mixture in a water bath or heating mantle to approximately 135-145 °C and maintain for 60-90 minutes.[1]The mixture will gradually turn into a heavy, viscous, yellowish-orange syrup, indicating the progression of the condensation and cyclization.
3Cooling Remove the flask from the heat source and allow it to cool slightly before transferring the hot syrup into a beaker. Cool thoroughly in an ice-water bath.Rapid cooling increases the supersaturation of the product in the residual solvent, preparing for precipitation.
4Precipitation Add a small amount (~5 mL) of cold diethyl ether and stir or scratch the mixture vigorously with a glass rod until a solid precipitate begins to form.[1]Edaravone is poorly soluble in diethyl ether, which acts as an anti-solvent to force precipitation. The mechanical action initiates crystallization.
5Isolation Continue adding diethyl ether in small portions (up to a total of 20-30 mL) to complete the precipitation. Isolate the crude solid product by vacuum filtration.This ensures maximum recovery of the crude product from the reaction mixture.
6Washing Wash the solid on the filter with a small amount of cold ethanol or diethyl ether.This removes residual starting materials and soluble impurities.
7Purification Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath.Recrystallization is a standard purification technique to obtain a high-purity product by removing impurities that remain in the mother liquor.
8Final Drying Collect the purified white or off-white crystals by vacuum filtration and dry them completely.Yields are typically high, often exceeding 90%.[2][10]

References

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[1] Its chemical behavior, and by extension its pharmacological activity, is intrinsically linked to its existence as a mixture of tautomeric forms in solution. This guide provides a comprehensive technical overview of the tautomeric equilibrium of Edaravone, detailing the structural forms, the profound influence of the solution environment on their relative populations, and the analytical methodologies essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular phenomenon.

The Principle of Tautomerism in Pyrazolones

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[2] In pyrazolone systems, this phenomenon is particularly prominent due to the mobility of a proton between nitrogen and oxygen heteroatoms and an adjacent carbon atom.[3][4] For this compound (Edaravone), three principal tautomers are in a dynamic equilibrium in solution: the OH-form (enol), the NH-form (amine/lactam), and the CH-form (keto).[1][5]

The relative stability and predominance of each tautomer are not intrinsic properties of the molecule alone but are heavily dictated by external factors, most notably the solvent.[6][7] Understanding this equilibrium is paramount, as the different tautomers exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capability, and molecular geometry, which in turn govern their pharmacokinetic and pharmacodynamic profiles.[5]

Tautomers cluster_OH OH-form (Enol) cluster_CH CH-form (Keto) cluster_NH NH-form (Amine) OH This compound CH 3-Methyl-1-phenyl-2,4-dihydro-3H-pyrazol-5-one OH->CH Keto-Enol NH 3-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-5-one OH->NH Lactam-Lactim CH->NH Imine-Enamine

Caption: Tautomeric equilibrium of this compound.

The Decisive Role of the Solvent Environment

The choice of solvent is the most critical experimental variable controlling the tautomeric composition of Edaravone. The solvent's polarity, proticity, and hydrogen-bonding capabilities directly influence the energy landscape of the tautomeric forms.

Nonpolar Aprotic Solvents (e.g., CDCl₃, Benzene-d₆)

In nonpolar environments, solute-solute interactions often dominate over solute-solvent interactions. For Edaravone, this results in the marked predominance of the CH-form (keto) .[1] 1H and 13C NMR spectra recorded in CDCl₃ show signals corresponding exclusively to the CH tautomer.[1] This preference is driven by the formation of a more compact, less polar structure that is better accommodated by the nonpolar medium. In some related pyrazolone structures, the OH-form can also be observed, but it typically exists as a dimer stabilized by intermolecular hydrogen bonds, a configuration that is also favored in nonpolar solvents.[8][9]

  • Causality Insight: The choice of a nonpolar solvent like CDCl₃ effectively "locks" the equilibrium towards the least polar tautomer, providing a clean baseline spectrum of the CH-form for comparative analysis.

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆)

The introduction of a polar aprotic solvent, particularly one with strong hydrogen-bond accepting capabilities like DMSO, dramatically shifts the equilibrium. In DMSO-d₆, Edaravone exists as a mixture of all three tautomers.[1] The solvent molecules disrupt the solute-solute hydrogen bonds that may exist in the solid state or nonpolar solutions, solvating and stabilizing the more polar NH and OH tautomers.[8][9]

Experimental NMR data allows for the quantification of this equilibrium. For Edaravone in DMSO-d₆, the approximate distribution is:

  • OH-form: ~81%

  • CH-form: ~13%

  • NH-form: ~6%[1]

This demonstrates a clear inversion of stability, with the OH-form becoming the most abundant species.

  • Causality Insight: DMSO's ability to act as a strong hydrogen bond acceptor is key. It competitively binds to the acidic protons of the OH and NH forms, breaking down dimers and stabilizing the monomeric polar tautomers, thus making them energetically favorable.[8][9]

Polar Protic Solvents (e.g., H₂O, Methanol-d₄)

Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation shells. Water, in particular, has been shown in theoretical studies to lower the energetic barriers for the 1,2-proton transfer between tautomers, facilitating a more rapid interconversion.[6] Generally, in highly polar and protic environments, the equilibrium favors the more polar tautomers (OH and NH forms) that can engage in extensive hydrogen bonding with the solvent.[10]

Data Summary: Tautomer Distribution vs. Solvent
SolventPredominant Tautomer(s)Approximate Ratio (OH:CH:NH)Key Solvent PropertyReference
Chloroform-d (CDCl₃)CH-form0 : ~100 : 0Nonpolar, weak H-bond acceptor[1]
DMSO-d₆OH-form, with CH and NH81 : 13 : 6Highly polar, strong H-bond acceptor[1]
Benzene-d₆CH-form / OH-dimerVaries, CH often highNonpolar, Aromatic[8][11]

Analytical Characterization: Methodologies and Protocols

A multi-technique approach is essential for the unambiguous characterization of the tautomeric equilibrium. NMR and UV-Vis spectroscopy are the primary tools for solution-state analysis, complemented by computational modeling.

Workflow start Sample Preparation (Edaravone in Solvent) nmr NMR Spectroscopy (1H, 13C, 15N) start->nmr uvvis UV-Vis Spectroscopy start->uvvis data_nmr Analyze Chemical Shifts & Coupling Constants nmr->data_nmr data_uvvis Analyze λmax & Absorbance Shifts uvvis->data_uvvis quantify Quantify Tautomer Ratios data_nmr->quantify data_uvvis->quantify conclusion Characterize Equilibrium quantify->conclusion

Caption: Experimental workflow for tautomer analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomerism in solution.[12] It allows for the direct observation and quantification of each tautomer, provided the rate of interconversion is slow on the NMR timescale.

Expertise in Practice: The choice of nucleus and experiment is critical.

  • ¹H NMR: Provides initial insights through distinct chemical shifts for protons on the pyrazolone ring and substituents. However, rapid proton exchange can lead to broad or averaged signals.

  • ¹³C NMR: Less susceptible to exchange broadening. The chemical shifts of the pyrazole ring carbons, especially C4 and C5, are highly diagnostic of the tautomeric form.

  • ¹⁵N NMR: An exceptionally sensitive probe. The chemical shift of the N2 nitrogen provides clear evidence of its protonation state and involvement in hydrogen bonding. A significant downfield shift of the N2 signal in DMSO-d₆ compared to CDCl₃ indicates the breaking of intermolecular hydrogen bonds and the formation of monomers.[8][9]

  • 2D NMR (HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals for each coexisting tautomer.

  • Diagnostic Coupling Constant: The geminal coupling constant ²J(C4, H) is a key diagnostic tool. Values of ~9-11 Hz are characteristic of the OH and CH forms, while a significantly smaller value of 4-5 Hz is indicative of the NH form.[11]

  • Sample Preparation (Self-Validation):

    • Prepare three separate, high-purity samples of Edaravone (~10-15 mg) in 0.6 mL of deuterated solvent: (a) CDCl₃, (b) DMSO-d₆, and (c) Methanol-d₄. The use of multiple solvents with distinct properties is crucial for validating the observed shifts in equilibrium.

    • Ensure solvents are from sealed ampoules to minimize water content, which can catalyze proton exchange.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

    • Acquire a ¹⁵N spectrum (e.g., via an HMBC experiment optimized for ¹⁵N) for the CDCl₃ and DMSO-d₆ samples.

    • Optional: For the DMSO-d₆ sample, acquire data at a lower temperature (e.g., 250 K) to slow proton exchange, which may sharpen signals and improve the accuracy of integration.[13]

  • Data Analysis & Interpretation:

    • CDCl₃ Sample: Assign signals, expecting to observe only the CH-form. This spectrum serves as the reference for one of the pure tautomers.[1]

    • DMSO-d₆ Sample: Identify the three sets of signals corresponding to the OH, CH, and NH tautomers. Use the reference CDCl₃ spectrum to assign the CH signals. Assign OH and NH signals based on published data and 2D correlations.[1]

    • Quantification: In the ¹H spectrum of the DMSO-d₆ sample, carefully integrate well-resolved, non-exchangeable protons for each tautomer (e.g., the ortho-protons of the N-phenyl ring). Calculate the molar ratios.[1]

    • Confirmation: Verify assignments by comparing ¹³C and ¹⁵N chemical shifts with literature values and established trends for pyrazolones.[8][9]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique. Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct absorption spectrum.[14] While individual spectra often overlap, changes in the solution environment that shift the tautomeric equilibrium cause predictable changes in the overall spectrum (e.g., shifts in λₘₐₓ, changes in molar absorptivity).[15]

  • Stock Solution: Prepare a concentrated stock solution of Edaravone in a volatile solvent like acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions (to maintain a constant concentration) in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Analysis: Compare the spectra. A shift to longer wavelengths (bathochromic or red shift) often indicates a shift towards a more conjugated or polar tautomer stabilized by the solvent.[14] Correlate the observed λₘₐₓ with solvent polarity parameters (e.g., Dielectric Constant) to establish a trend. This provides qualitative and semi-quantitative evidence for the solvent's influence on the equilibrium.

Conclusion and Implications

The tautomeric behavior of this compound (Edaravone) is a classic yet critical example of how a molecule's structure is dynamically influenced by its environment. In nonpolar solvents, the keto (CH) form is dominant, while in polar, hydrogen-bond accepting solvents like DMSO, the equilibrium dramatically shifts to favor the enol (OH) form.

For professionals in drug development, this is not merely an academic curiosity. The predominant tautomer in a physiological environment (aqueous, pH 7.4) may differ from that in a nonpolar binding pocket of a target protein. Therefore, a thorough understanding and characterization of the tautomeric equilibrium in various environments are essential for:

  • Structure-Activity Relationship (SAR) Studies: Ensuring that the correct tautomer is used for computational modeling and docking studies.[16]

  • Pharmacokinetic Profiling: Predicting properties like membrane permeability and solubility, which are tautomer-dependent.

  • Analytical Method Development: Recognizing that different tautomers may have different chromatographic retention times or spectroscopic signatures.

By employing the robust analytical workflows detailed in this guide, researchers can confidently characterize the tautomeric landscape of Edaravone and other pyrazolone-based compounds, leading to more accurate models, more effective drug design, and a deeper understanding of their mechanism of action.

References

Introduction: The Knorr Synthesis and the Significance of Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

This guide provides a comprehensive technical overview of the Knorr pyrazole synthesis for preparing this compound, a pharmaceutically significant compound commonly known as Edaravone. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses the critical chemical principles that govern its outcome.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry.[1] It provides a direct and efficient pathway to pyrazole and pyrazolone derivatives through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] The versatility and robustness of this reaction have cemented its importance in the synthesis of a vast array of compounds with applications ranging from dyes and agrochemicals to pharmaceuticals.[2][4]

A prominent example of the Knorr synthesis's application is the production of this compound, or Edaravone. Edaravone is a potent free-radical scavenger used clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6] Its synthesis from readily available starting materials—phenylhydrazine and ethyl acetoacetate—makes it an excellent case study for understanding the intricacies of the Knorr reaction.[5][7] This guide focuses on this specific transformation, highlighting the principles of regioselectivity and tautomerism that are fundamental to its success.[8]

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis of Edaravone proceeds via a classical Knorr condensation. The reaction's high degree of efficiency and regioselectivity can be understood by dissecting the mechanism into its constituent steps. The widely accepted pathway involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination.[5][8]

Causality of Regioselectivity: The regioselectivity of the initial attack is governed by two key factors:

  • Electrophilicity of the Carbonyls: Ethyl acetoacetate possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl, whose electrophilicity is diminished by the resonance contribution from the adjacent oxygen atom.

  • Nucleophilicity of the Hydrazine Nitrogens: In phenylhydrazine, the terminal (-NH2) nitrogen is more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the phenyl ring.[8]

This combination dictates that the reaction initiates with the attack of the more nucleophilic terminal nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate.[8]

The detailed mechanism is as follows:

  • Nucleophilic Attack & Imine Formation: The reaction begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of ethyl acetoacetate. This forms a carbinolamine intermediate.[8]

  • Dehydration: The carbinolamine readily dehydrates to form a stable hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered heterocyclic ring.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final pyrazolone product, Edaravone.[5]

Knorr_Mechanism Figure 1: Reaction Mechanism of Knorr Pyrazole Synthesis for Edaravone cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EAA Ethyl Acetoacetate Carbinolamine Carbinolamine Intermediate EAA->Carbinolamine 1. Nucleophilic Attack PH Phenylhydrazine PH->Carbinolamine Hydrazone Hydrazone Intermediate Carbinolamine->Hydrazone 2. Dehydration (-H2O) Water Water Carbinolamine->Water Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate 3. Intramolecular Cyclization Edaravone Edaravone (this compound) Cyclic_Intermediate->Edaravone 4. Elimination (-EtOH) Ethanol Ethanol Cyclic_Intermediate->Ethanol

Figure 1: Reaction Mechanism of Knorr Pyrazole Synthesis for Edaravone

Experimental Protocol: A Validated Approach

This section provides a robust and reproducible protocol for the synthesis of Edaravone, adapted from established procedures suitable for a standard laboratory setting.[5][6][7] The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Phenylhydrazine108.142.5 mL (2.73 g)~25.2Use freshly distilled or high-purity reagent.
Ethyl acetoacetate130.143.2 mL (3.27 g)~25.1Reagent grade.
Glacial Acetic Acid60.0510 mL-Catalyst and solvent.
Ethanol (95%)-~50 mL-For recrystallization.
Diethyl Ether-~20 mL-For washing crude product.
Round-bottom flask-100 mL--
Reflux condenser----
Heating mantle/Water bath----
Buchner funnel & flask---For vacuum filtration.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (3.2 mL, ~25.1 mmol) and glacial acetic acid (10 mL). Add a magnetic stir bar.

  • Addition of Phenylhydrazine: While stirring, carefully add phenylhydrazine (2.5 mL, ~25.2 mmol) dropwise to the mixture. Causality Note: This addition is often exothermic. Slow addition helps to control the initial reaction rate. The solution will typically turn yellow or orange.

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[7] Continue refluxing with stirring for 1 to 2 hours. Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion. The mixture will become a more viscous, deep-colored syrup.[5]

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Then, cool the flask further in an ice-water bath. As the mixture cools, a solid product should begin to precipitate.

  • Isolation of Crude Product: To facilitate complete precipitation, add approximately 20 mL of cold water or a small amount of diethyl ether to the cooled mixture and stir vigorously with a glass rod to break up the solid mass.[5] Isolate the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter with a small portion of cold diethyl ether to remove unreacted starting materials and soluble impurities.[5] Allow the crude product to air dry on the filter paper.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~30-40 mL) to dissolve the solid completely. Gentle heating may be required. Causality Note: Recrystallization relies on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[5]

  • Final Isolation: Collect the purified white or off-white crystals by vacuum filtration.[5] Wash the crystals with a small amount of cold ethanol and allow them to dry completely. The expected yield of pure Edaravone is typically high, often in the range of 85-95%.[6]

Workflow Figure 2: Experimental Workflow for Edaravone Synthesis start_node Start A Combine Ethyl Acetoacetate, Glacial Acetic Acid, and Phenylhydrazine start_node->A 1. Reagent Mixing process_node process_node purify_node purify_node end_node Pure Edaravone B Reflux for 1-2 hours (110-120°C) A->B 2. Reaction C Cool to room temp, then in ice bath B->C 3. Cooling & Precipitation D Vacuum filter crude product. Wash with diethyl ether. C->D 4. Isolation E Recrystallize from hot ethanol D->E 5. Purification F Vacuum filter pure crystals. Wash with cold ethanol & dry. E->F 6. Final Isolation F->end_node

Figure 2: Experimental Workflow for Edaravone Synthesis

Tautomerism in this compound

A critical aspect of pyrazolone chemistry is tautomerism. This compound can exist in three principal tautomeric forms: the OH-form (enol), the CH-form (keto), and the NH-form.[6]

  • OH-form (Aryl-OH): The aromatic pyrazole form, which is often depicted as the product.

  • CH-form (Keto): Features a methylene group (-CH2-) at the C4 position and a carbonyl group at C5.

  • NH-form (Iminol): An alternative enol-like form.

The equilibrium between these tautomers is highly dependent on the solvent and the physical state (solid vs. solution).[6][9] In the solid state and in nonpolar solvents like CDCl3, the CH-form (the keto tautomer) is often the predominant species.[6][10] However, in more polar solvents like DMSO, a mixture of forms, with a significant proportion of the OH-form, can be observed.[6] This amphoteric character—the ability of the CH protons to be acidic and the N2 nitrogen to be basic—is a direct consequence of this tautomeric equilibrium and influences the compound's solubility and reactivity.[8]

Conclusion and Applications

The Knorr pyrazole synthesis remains a highly reliable and efficient method for accessing pyrazolone structures. The synthesis of Edaravone serves as a perfect illustration of the reaction's utility, combining readily available precursors with a straightforward, high-yielding procedure. For drug development professionals, a deep understanding of this reaction's mechanism, the factors controlling its regioselectivity, and the tautomeric nature of the product is essential for the synthesis and optimization of related pharmaceutical agents. The continued clinical relevance of Edaravone underscores the enduring power of classical organic reactions in modern medicinal chemistry.[11]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's NMR spectra, with a particular focus on the critical role of tautomerism and solvent effects.

Introduction: The Structural Complexity of this compound

This compound, a key scaffold in medicinal chemistry, presents a fascinating case for NMR analysis due to its existence in multiple tautomeric forms.[1][2][3][4] The equilibrium between the hydroxyl (OH), methylene (CH), and amine (NH) tautomers is highly sensitive to the surrounding chemical environment, particularly the solvent.[1][2][3] Understanding this dynamic equilibrium is paramount for accurate spectral assignment and, consequently, for the unambiguous structural elucidation of its derivatives in various chemical contexts.

This guide will first establish the foundational principles of the tautomerism of this compound, followed by a detailed interpretation of its ¹H and ¹³C NMR spectra in different deuterated solvents. We will explore the causal relationship between solvent polarity and the predominance of specific tautomers, providing field-proven insights into experimental design and data interpretation.

The Decisive Role of Tautomerism

The tautomeric equilibrium of this compound is the cornerstone of its spectral characterization. The three principal tautomers are:

  • OH-form (this compound): Characterized by a hydroxyl group at the C5 position of the pyrazole ring.

  • CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one): Features a methylene group at the C4 position.

  • NH-form (3-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-5-one): Contains an N-H proton within the pyrazole ring.

The relative populations of these tautomers are profoundly influenced by the solvent's ability to form hydrogen bonds.[1][2] In polar aprotic solvents like DMSO-d₆, which are strong hydrogen bond acceptors, the OH-form is significantly stabilized and thus predominates.[1] Conversely, in non-polar solvents like CDCl₃, the CH-form is generally the major species observed.[1] This solvent-dependent equilibrium dictates the observed chemical shifts and signal multiplicities in the NMR spectra.

tautomerism OH OH-form (this compound) CH CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) OH->CH Equilibrium NH NH-form (3-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-5-one) OH->NH Equilibrium CH->NH Equilibrium experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz recommended) acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Apply Fourier transform proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate 1H signals proc3->proc4 cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

References

An In-Depth Technical Guide to the Crystal Structure of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Formula

To the dedicated researcher, the molecular formula C₁₀H₁₀N₂O is merely a starting point. The true essence of a compound, its potential for therapeutic intervention or as a synthon for novel materials, is encoded in its three-dimensional architecture. 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a molecule of significant pharmaceutical interest—widely known as the neuroprotective agent Edaravone—presents a fascinating case study in structural chemistry.[1] Its behavior is governed by a delicate interplay of tautomerism, where the molecule can exist in multiple, interconverting forms. This guide moves beyond a simple recitation of data to provide a comprehensive, field-proven perspective on elucidating its solid-state structure, explaining not just what the structure is, but how and why it is determined and the critical implications of its supramolecular assembly.

Synthesis and the Imperative of High-Quality Crystallization

The journey to a crystal structure begins with the synthesis of the compound itself. The most reliable and scalable method for producing this compound is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq). Ethanol can be used as a solvent, although solvent-free reactions have also proven effective and quantitative.[1]

  • Thermal Conditions: The mixture is heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. This typically yields the product as a white or off-white crystalline powder.

The causality behind this experimental choice is rooted in classic heterocyclic chemistry. Phenylhydrazine acts as a binucleophile, with the terminal nitrogen initiating a nucleophilic attack on one of the carbonyl carbons of the β-ketoester, ethyl acetoacetate. A subsequent intramolecular cyclization and dehydration cascade yields the stable pyrazolone ring.

Protocol: Single Crystal Growth

Obtaining a crystal structure is critically dependent on the quality of the single crystal. A flawed or polycrystalline sample will not diffract X-rays in a coherent manner, making structure solution impossible. The goal is to encourage slow, ordered growth.

  • Solvent Selection: Dissolve the synthesized powder in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) with gentle heating.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement.

  • Crystal Harvesting: Once suitable, well-defined, and visually clear crystals have formed, they are carefully harvested for analysis.

Structural Elucidation: A Multi-Technique Workflow

Determining the definitive structure of a molecule like this requires a primary, unambiguous method, supported by secondary, confirmatory techniques. Single-crystal X-ray diffraction is the gold standard for solid-state structure determination, while spectroscopic methods provide vital data on both the solid and solution states.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_output Output & Analysis crystal High-Quality Single Crystal diffractometer Mount on X-ray Diffractometer crystal->diffractometer xray Irradiate with Monochromatic X-rays diffractometer->xray detector Collect Diffraction Pattern xray->detector indexing Index Reflections & Determine Unit Cell detector->indexing Raw Data integration Integrate Intensities indexing->integration solution Solve Structure (Phase Problem) integration->solution refinement Refine Atomic Positions & Parameters solution->refinement validation Validate Final Structure (CIF) refinement->validation final_report Final Crystallographic Information File (CIF) analysis Analysis of Geometry & Intermolecular Interactions final_report->analysis G cluster_dimer Hydrogen-Bonded Dimer (R²₂(8) Motif) mol1 Molecule A mol1_O mol1_N mol2 Molecule B mol2_O mol2_N mol1_O->mol2_N H-Bond mol2_O->mol1_N H-Bond

References

A Technical Guide to the Historical Discovery of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the historical discovery and development of pyrazolone compounds. It traces their origins from a serendipitous laboratory synthesis in the late 19th century to their establishment as a cornerstone in medicinal chemistry. The narrative delves into the seminal work of Ludwig Knorr, the evolution of synthetic protocols, the structure-activity relationships of early derivatives, and the clinical journey of these compounds, including their rise as prominent analgesics and their subsequent challenges related to safety. This paper is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and historical context to a class of compounds that fundamentally shaped modern pharmacology.

The Dawn of a New Pharmaceutical Era: A Serendipitous Discovery

The story of pyrazolones begins in the late 19th century, a vibrant period for organic chemistry. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, was investigating quinine-related compounds in search of new therapeutic agents.[1][2] During his work, he conducted a condensation reaction between phenylhydrazine and ethyl acetoacetate, expecting to form a quinoline derivative.[3][4] Instead of the anticipated product, Knorr isolated a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[5][6] This unexpected result marked the birth of the pyrazolone class of compounds.

Further investigation by Knorr, in collaboration with pharmacologist Wilhelm Filehne at Hoechst, involved the methylation of this initial compound, leading to the synthesis of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one.[7][8] This new molecule, which Knorr named "Antipyrin" (Antipyrine), was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[2][7][9] Patented in 1883, antipyrine quickly became a commercial success and is recognized as one of the first synthetic drugs to achieve widespread use, dominating the market until the rise of Aspirin.[3][7]

The Foundational Chemistry: The Knorr Pyrazole Synthesis

The reaction that led to the discovery of the first pyrazolone is now a classic in heterocyclic chemistry, known as the Knorr pyrazole synthesis.[2][10] It involves the condensation of a β-ketoester with a hydrazine derivative.[11][12] This versatile and robust reaction provided a straightforward pathway to the pyrazolone core, enabling the synthesis of a wide array of derivatives for further study.

Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The seminal synthesis performed by Knorr laid the groundwork for all subsequent pyrazolone chemistry.[6]

Experimental Protocol (Reconstructed from historical accounts):

  • Reactants: Phenylhydrazine and Ethyl acetoacetate.[13][14]

  • Step 1: Condensation: An equimolar quantity of phenylhydrazine is reacted with ethyl acetoacetate.[3] The reaction is typically performed by heating the mixture, often without a solvent.[3][6] This initial step forms a phenylhydrazone intermediate.

  • Step 2: Intramolecular Cyclization: Upon further heating, the intermediate undergoes an intramolecular cyclization via the elimination of ethanol and water.[3]

  • Step 3: Isolation: The resulting product, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone, first synthesized in 1887), precipitates as a solid upon cooling and can be purified by recrystallization, typically from ethanol.[3][6][13]

Tautomerism Keto Keto (CH) form Enol Enol (OH) form Keto->Enol Amine Amine (NH) form Enol->Amine Amine->Keto

References

A Comprehensive Guide to the Theoretical Calculation of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) Properties for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Silico Analysis for Edaravone

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3][4] Its neuroprotective effects are primarily attributed to its antioxidant properties, which are intricately linked to its molecular structure and electronic characteristics.[1][5][6] A deep understanding of these properties at a quantum mechanical level is paramount for the rational design of more efficacious analogues and for elucidating its precise mechanism of action.[7][8]

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the key physicochemical and electronic properties of Edaravone. We will delve into the causality behind the selection of computational models, detail the experimental workflow from molecular modeling to property prediction, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Theoretical Calculation for Edaravone

The Significance of Tautomerism

A crucial aspect of Edaravone's chemistry is its existence in multiple tautomeric forms: the ketone (CH), enol (OH), and amine (NH) forms.[9][10][11] The relative stability of these tautomers can be influenced by the surrounding environment (e.g., solvent) and significantly impacts the molecule's reactivity and antioxidant capacity.[12][13] Theoretical calculations are indispensable for determining the most stable tautomer under various conditions and for understanding how each tautomer contributes to the overall antioxidant activity.[9][12]

The Power of Density Functional Theory (DFT)

For a molecule of Edaravone's size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[9][14][15] DFT methods calculate the electronic structure of a molecule by focusing on its electron density, rather than the full many-electron wavefunction. This approach has proven highly effective in predicting a wide range of molecular properties for organic molecules like Edaravone.[7][16][17]

The choice of a specific functional and basis set within DFT is critical for obtaining reliable results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its robust performance in studying organic systems.[9][12][13][18] This is often paired with Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly in anionic species or systems with hydrogen bonding.[7][9]

Part 2: A Step-by-Step Computational Workflow for Edaravone

The theoretical calculation of Edaravone's properties follows a systematic workflow. This protocol is designed to be self-validating, with each step building upon the accuracy of the previous one.

G cluster_0 Computational Workflow for Edaravone A Step 1: Initial Structure Generation & Tautomer Definition B Step 2: Geometry Optimization A->B Input optimized coordinates C Step 3: Frequency Calculation & Stability Confirmation B->C Confirm minimum energy structure D Step 4: Calculation of Molecular Properties C->D Use validated structure E Step 5: Analysis of Reactivity and Antioxidant Mechanisms D->E Interpret calculated data

Caption: A generalized workflow for the theoretical calculation of Edaravone's properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional structure of each Edaravone tautomer and confirm that it corresponds to a true energy minimum.

Methodology:

  • Initial Structure Creation: Generate the 3D structures of the CH, OH, and NH tautomers of Edaravone using a molecular editor and visualizer such as Avogadro.[19]

  • Input File Preparation: For each tautomer, create an input file for a quantum chemistry software package (e.g., GAMESS, ORCA, Gaussian).[19][20] Specify the following:

    • Calculation Type: Geometry Optimization.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model (Optional): To simulate a solvent environment (e.g., water or methanol), employ a continuum solvation model like the Polarizable Continuum Model (PCM).[12][13]

  • Execution of Calculation: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation using the same level of theory.

  • Validation: Verify that the output of the frequency calculation shows no imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, not a true minimum.

Calculation of Key Molecular Properties

Once the optimized, stable structures are obtained, a variety of electronic and physicochemical properties can be calculated.

Table 1: Key Theoretical Properties of Edaravone and Their Significance

PropertyDescriptionSignificance in Drug Development
Total Energy The total electronic energy of the molecule.Used to determine the relative stability of the different tautomers. The tautomer with the lowest energy is the most stable.[12][18]
HOMO/LUMO Energies Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO energy relates to the ability to donate an electron (antioxidant activity), while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap indicates chemical reactivity and stability.[12][16][21]
Ionization Potential (IP) The energy required to remove an electron from the molecule.A lower IP suggests a greater propensity for electron donation, a key step in the Single Electron Transfer (SET) antioxidant mechanism.[12]
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically (e.g., O-H or N-H bond).A lower BDE for a hydrogen-donating group indicates a greater ease of hydrogen atom abstraction, which is central to the Hydrogen Atom Transfer (HAT) antioxidant mechanism.[10][12][18]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of the molecule.Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with biological targets and for understanding reactivity.[16][17]

Part 3: Interpreting the Data: Edaravone's Antioxidant Mechanisms

The calculated properties provide profound insights into Edaravone's antioxidant activity, which is believed to proceed through two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[9]

G cluster_0 Antioxidant Mechanisms of Edaravone Edaravone Edaravone Edaravone_Radical Edaravone Radical Cation (Edaravone•+) Edaravone->Edaravone_Radical SET Mechanism (Low IP) Edaravone_Radical_H Edaravone Radical (Edaravone•) Edaravone->Edaravone_Radical_H HAT Mechanism (Low BDE) Radical Free Radical (R•) Anion Anion (R-) Radical->Anion e- transfer Neutralized_Radical Neutralized Species (RH) Radical->Neutralized_Radical H• transfer

Caption: The dual antioxidant mechanisms of Edaravone: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Theoretical studies have shown that different tautomers of Edaravone may favor different antioxidant pathways.[9][12] For instance, the N-H tautomers are often predicted to be better antioxidants via the SET mechanism, while the O-H tautomer is more effective through the HAT mechanism.[9][12] By calculating the IP and BDE for each tautomer, researchers can predict the dominant antioxidant pathway under specific conditions.

Conclusion: The Predictive Power of Theoretical Calculations in Drug Discovery

The in-depth theoretical analysis of this compound provides invaluable data that complements and guides experimental research. By leveraging computational tools like Density Functional Theory, scientists can gain a fundamental understanding of Edaravone's tautomerism, electronic structure, and antioxidant mechanisms. This knowledge is not only crucial for explaining its therapeutic effects but also for the rational design of new, more potent neuroprotective agents. The methodologies outlined in this guide offer a robust framework for the continued exploration of Edaravone and its derivatives, ultimately accelerating the drug development process.

References

Elucidating the Tautomeric Landscape of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pivotal precursor in the synthesis of the neuroprotective drug Edaravone and a significant entity in dye and agrochemical industries, exhibits complex prototropic tautomerism.[1][2] The molecule's chemical reactivity, biological activity, and physicochemical properties are intrinsically linked to the dominant tautomeric form present under specific conditions.[1][3] This technical guide provides a comprehensive framework for investigating the tautomeric equilibrium of this pyrazolone derivative. We will delve into the causality behind experimental design, detailing field-proven spectroscopic protocols (NMR, IR, UV-Vis) and integrating computational insights to provide a self-validating system for analysis. This document is intended to equip researchers and drug development professionals with the necessary tools to confidently characterize and quantify the tautomeric states of this versatile heterocyclic compound.

The Phenomenon of Pyrazolone Tautomerism

Prototropic tautomerism, the reversible migration of a proton, is a fundamental concept in heterocyclic chemistry. In this compound, this phenomenon results in the coexistence of at least three distinct forms: the CH-form (a methylene-keto structure), the OH-form (an aromatic phenol-like structure), and the NH-form (an imine-keto structure). The equilibrium between these forms is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, pH, and temperature.[1][3][4] Understanding and controlling this equilibrium is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, receptor-binding interactions, and overall chemical behavior.

Tautomers CH CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) OH OH-form (this compound) CH->OH H⁺ shift NH NH-form (5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) CH->NH H⁺ shift OH->NH H⁺ shift

Figure 1: The three principal tautomeric forms of this compound in equilibrium.

Generally, nonpolar solvents tend to favor the less polar CH-form, whereas polar solvents can stabilize the OH and NH tautomers through hydrogen bonding.[2][3] Computational studies using Density Functional Theory (DFT) have corroborated this, showing that the stability of all tautomeric forms increases with solvent polarity, with the CH form being the most stable in the gas phase and the OH and NH forms gaining stability in polar media like ethanol and water.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[6] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to changes in electron density and bonding, providing distinct fingerprints for each tautomeric form.

Causality and Experimental Design

The core principle behind using NMR is that the different electronic environments in the CH, OH, and NH forms lead to unique resonance frequencies for the nuclei. The choice of deuterated solvent is a critical experimental parameter used to deliberately shift the tautomeric equilibrium. By comparing spectra in a nonpolar solvent like chloroform-d (CDCl₃) with a polar aprotic solvent like DMSO-d₆, one can observe the dramatic effect of the environment on the tautomer population.[7][8] Furthermore, low-temperature NMR can be employed to slow the rate of proton exchange between tautomers, allowing for the observation of separate, distinct signals for each species rather than a time-averaged signal.[9][10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation PMP Dissolve Pyrazolone Sample Solvents Prepare solutions in: - CDCl₃ (nonpolar) - DMSO-d₆ (polar aprotic) - CD₃OD (polar protic) PMP->Solvents Acquire Acquire Spectra Solvents->Acquire H1 ¹H NMR Acquire->H1 C13 ¹³C NMR Acquire->C13 N15 ¹⁵N NMR (optional) Acquire->N15 Analyze Analyze Chemical Shifts & Integrals H1->Analyze C13->Analyze Identify Identify Diagnostic Peaks (e.g., C4-H₂, C5=O, OH) Analyze->Identify Quantify Quantify Tautomer Ratio via Signal Integration Identify->Quantify Conclusion Determine Predominant Tautomer in Each Solvent Quantify->Conclusion

Figure 2: Experimental workflow for NMR-based tautomer analysis.

Step-by-Step NMR Protocol
  • Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in at least two different deuterated solvents, typically CDCl₃ and DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. To confirm the presence of an OH or NH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable proton signal will diminish or disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 or APT experiment can be beneficial to distinguish between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Carefully integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative molar ratios.[2] Compare the ¹³C chemical shifts, particularly of the pyrazole ring carbons, with reference values to confirm assignments.

Data Interpretation

The different tautomers provide a unique set of NMR signals. In CDCl₃, the CH-form is often the exclusive or major species observed.[2] In contrast, spectra in DMSO-d₆ typically show a mixture of tautomers, with the OH-form often predominating.[2][8]

Table 1: Diagnostic NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

Tautomer Nucleus Diagnostic Signal Typical Chemical Shift (ppm) Rationale & Comments
CH-form ¹H C4-H₂ (Methylene) ~3.4 A singlet integrating to 2H, characteristic of the isolated CH₂ group.
¹³C C5 (C=O) ~170-172 Typical chemical shift for a ketone carbonyl carbon.
¹³C C4 (CH₂) ~40-42 Aliphatic carbon signal.
OH-form ¹H C4-H (Vinyl) ~5.8-5.9 A singlet integrating to 1H, located in the vinyl/aromatic region.[8]
¹H O-H ~10.2-12.2 A broad singlet, position is concentration and solvent dependent; exchanges with D₂O.[8]
¹³C C5 (C-OH) ~158-164 Shielded relative to the C=O group, characteristic of an enolic carbon.[8]
¹³C C4 (CH) ~94 Aromatic/vinylic methine carbon.[8]
NH-form ¹H C4-H₂ (Methylene) (Often minor) Similar to CH-form, but may have a slightly different chemical shift.
¹H N-H (Often broad) Exchangeable proton.

| | ¹³C | C3 (C=N) | ~168 | Iminic carbon, deshielded. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data synthesized from multiple sources.[2][8]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule, making them excellent tools for distinguishing keto (CH/NH) from enol (OH) forms, especially in the solid state.[11]

Principle and Causality

The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. The presence of a strong carbonyl (C=O) stretching absorption is a definitive marker for the keto tautomers (CH or NH). Conversely, the presence of a broad hydroxyl (O-H) stretching band indicates the enol (OH) tautomer.[12] By comparing solid-state (KBr or ATR) spectra with solution-state spectra, one can investigate phase-dependent tautomeric preferences.[11]

Data Interpretation

The key to interpreting the vibrational spectra is to identify these characteristic bands.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyrazolone Tautomers

Tautomer Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Comments
CH/NH-forms C=O Stretch 1650 - 1710 Strong, sharp absorption indicative of a keto group.[13]
OH-form O-H Stretch 3000 - 3400 Broad absorption due to hydrogen bonding.

| | C=C / C=N | Stretch | 1500 - 1650 | Multiple bands in the aromatic region, differ between tautomers. |

Note: Frequencies are approximate. Data synthesized from multiple sources.[12][13][14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Because the CH, OH, and NH tautomers possess different systems of conjugated π-electrons, they exhibit distinct absorption maxima (λ_max).

Principle and Causality

The OH-form, with its aromatic pyrazole ring, has a different chromophore compared to the cross-conjugated keto systems of the CH and NH forms. This leads to different energies for the π → π* electronic transitions. The choice of solvent is again a key experimental variable, as solvatochromic shifts (changes in λ_max with solvent polarity) can provide strong evidence for the nature of the ground state and the predominant tautomer in solution.[15][16]

Data Interpretation

Experimental studies, often paired with time-dependent DFT (TD-DFT) calculations, are used to assign absorption bands to specific tautomers.[16] For instance, in a nonpolar solvent like cyclohexane, 3-methyl-1-phenyl-pyrazol-5-one typically shows an absorption maximum around 244-250 nm, which is attributed to the CH-form.[16][17] In more polar solvents like ethanol, the appearance of a second, red-shifted band around 270-280 nm can indicate the presence and stabilization of the OH or NH forms.[16][18]

Conclusion: A Synergistic and Self-Validating Approach

  • NMR provides the gold standard for structural elucidation and quantification in solution.

  • FTIR offers clear, primary evidence of keto-enol equilibrium, particularly in the solid state.

  • UV-Vis reveals changes in the conjugated electronic system, corroborating the findings from other techniques.

  • Computational DFT models provide a theoretical foundation, helping to predict relative stabilities and assign spectral features with greater confidence.[5][11]

By systematically applying these techniques and understanding the causal relationships between solvent, structure, and spectral output, researchers can build a comprehensive and self-validating picture of the tautomeric landscape. This detailed characterization is an indispensable step in harnessing the full potential of this important molecule in drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Anticancer Agents Utilizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potential anticancer agents using 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a versatile starting material. This document outlines detailed protocols, explains the underlying chemical principles, and discusses the biological evaluation of the synthesized compounds, thereby offering a complete framework for leveraging this privileged scaffold in cancer drug discovery.

Introduction: The Prominence of the Pyrazole Nucleus in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Many pyrazole derivatives have demonstrated significant pharmacological activities, including anticancer properties.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of key cellular targets such as tubulin, various kinases (e.g., EGFR, VEGFR-2), and cyclin-dependent kinases (CDKs), as well as the induction of apoptosis.[1][3]

This compound, also known by the names 1-phenyl-3-methyl-5-pyrazolone or edaravone, is a particularly attractive starting material for the synthesis of novel anticancer compounds. Its chemical structure offers multiple reactive sites that can be strategically modified to generate extensive libraries of derivatives for biological screening.

PART 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

One of the most straightforward and effective methods to generate anticancer candidates from this compound is through a one-pot, three-component reaction with various aromatic aldehydes. This reaction, a tandem Knoevenagel-Michael addition, yields 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[5][6]

Reaction Principle

The synthesis is typically catalyzed by a mild base, such as sodium acetate, in a protic solvent like ethanol. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone, followed by a Michael addition of a second pyrazolone molecule to the resulting arylidene intermediate. The choice of an appropriate catalyst and solvent system is crucial for achieving high yields and purity.[5]

Experimental Protocol: General Procedure

A general and efficient procedure for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is as follows:[5][7]

  • Reactant Preparation: In a suitable round-bottom flask, dissolve the desired aromatic aldehyde (0.4 mmol) and this compound (0.8 mmol, 2 equivalents) in 4 mL of 70% ethanol.

  • Catalyst Addition: To the stirring solution at room temperature, add 40.2 µL of a 1 M sodium acetate solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, add water to the mixture to achieve a 50% ethanol concentration. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with 50% ethanol, and dry to obtain the pure 4,4'-(arylmethylene)bis(this compound) derivative.

Diagrammatic Representation of the Synthetic Workflow:

G cluster_workflow Synthesis Workflow: 4,4'-(Arylmethylene)bis-pyrazolones reactants 1. Reactant Preparation: - Aromatic Aldehyde - this compound - 70% Ethanol catalyst 2. Catalyst Addition: - 1 M Sodium Acetate reactants->catalyst Initiation reaction 3. Reaction at RT: - Stirring - TLC Monitoring catalyst->reaction Catalysis precipitation 4. Product Precipitation: - Addition of Water reaction->precipitation Workup filtration 5. Isolation & Purification: - Vacuum Filtration - Washing with 50% Ethanol precipitation->filtration Final Product

Caption: Workflow for the synthesis of 4,4'-(arylmethylene)bis-pyrazolones.

Anticancer Activity

Several synthesized derivatives from this class have exhibited promising cytotoxic activity against various cancer cell lines. For instance, compound 3i (structure not explicitly shown but described in the source) demonstrated potent activity against the RKO colorectal carcinoma cell line with an IC50 of 9.9 ± 1.1 μM.[5][7] The mechanism of cell death was determined to be p53-mediated apoptosis.[5]

CompoundTarget Cell LineIC50 (µM)Reference
3i RKO (colorectal)9.9 ± 1.1[5][7]

PART 2: Synthesis of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones

Another promising class of anticancer agents derived from this compound are the 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones. These compounds are synthesized through a three-component condensation reaction involving an aldehyde, this compound, and indole.

Reaction Principle

This synthesis proceeds via an initial reaction between the aldehyde and indole to form an intermediate, which then undergoes a Michael addition with this compound.[8] The reaction can be efficiently catalyzed by a reusable magnetic biocatalyst, highlighting a green chemistry approach.[8]

Experimental Protocol: General Procedure

The following is a general protocol for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives:[8]

  • Reactant and Catalyst Mixture: In a reaction vessel, combine the aldehyde (1 mmol), this compound (1 mmol), indole (1 mmol), and 0.06 g of the magnetic aminated starch (MAST) biocatalyst in ethanol.

  • Reaction Conditions: Heat the mixture to 40 °C and stir.

  • Reaction Monitoring: Monitor the reaction's progress using TLC.

  • Catalyst Separation: After the reaction is complete, the MAST biocatalyst can be easily separated using an external magnet.

  • Product Isolation: The product can be isolated from the reaction mixture, often through recrystallization, to yield the pure compound.

Diagrammatic Representation of the Proposed Mechanism:

G cluster_mechanism Proposed Mechanism for 4-[(Indol-3-yl)-arylmethyl]-pyrazolones aldehyde Aromatic Aldehyde intermediate_II Intermediate (II) aldehyde->intermediate_II indole Indole indole->intermediate_II intermediate_III Intermediate (III) intermediate_II->intermediate_III Michael Addition pyrazolone This compound pyrazolone->intermediate_III product Product (IV) intermediate_III->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 4-[(indol-3-yl)-arylmethyl]-pyrazolones.[8]

Anticancer Activity

Derivatives from this series have shown significant lethality towards MCF-7 breast cancer cells.[8] For example, compound 6n (structure not explicitly shown but described in the source) exhibited IC50 values of 25.8 µg/mL and 21.8 µg/mL after 24 and 48 hours of treatment, respectively.[8] Importantly, these compounds demonstrated significantly reduced toxicity towards normal human fibroblast cells compared to the conventional chemotherapeutic agent doxorubicin.[8]

CompoundTarget Cell LineIC50 (µg/mL) - 24hIC50 (µg/mL) - 48hReference
6n MCF-7 (breast)25.821.8[8]

Mechanistic Insights: Targeting Key Cellular Pathways

The anticancer activity of pyrazole derivatives synthesized from this compound is attributed to their interaction with various critical cellular pathways.

  • Induction of Apoptosis: As observed with the 4,4'-(arylmethylene)bis-pyrazolone derivatives, these compounds can trigger programmed cell death through pathways like the p53-mediated apoptosis cascade.[5]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for cell division.[2][9] This leads to cell cycle arrest and subsequent apoptosis.

  • Kinase Inhibition: The pyrazole scaffold is a key component in many kinase inhibitors.[3] Derivatives can be designed to target specific kinases like EGFR and VEGFR-2, which are often overactive in cancer cells and play a crucial role in tumor growth and angiogenesis.[3]

Conceptual Diagram of a Potential Signaling Pathway Inhibition:

G cluster_pathway Conceptual Kinase Inhibition Pathway growth_factor Growth Factor receptor EGFR/VEGFR-2 growth_factor->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Activation pyrazole_drug Pyrazole Derivative pyrazole_drug->receptor Inhibition proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

Caption: Conceptual diagram of a pyrazole derivative inhibiting receptor tyrosine kinase signaling.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of potential anticancer agents. The straightforward and efficient synthetic protocols, coupled with the significant and diverse biological activities of the resulting pyrazole derivatives, make this an attractive area for further research and development. Future efforts should focus on expanding the chemical diversity of these libraries, elucidating the precise molecular targets, and optimizing the pharmacological properties of lead compounds to develop next-generation cancer therapeutics.

References

Application Note: Quantitative Analysis of Monosaccharides in Complex Biological Samples Using 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP) Derivatization Coupled with HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Monosaccharide Analysis

Monosaccharides are the fundamental building blocks of carbohydrates and play pivotal roles in numerous biological processes, from energy metabolism to cellular recognition.[1] Accurate quantification of monosaccharide composition is therefore critical in fields ranging from glycobiology and food science to drug development and biomarker discovery. However, their analysis presents significant challenges: most monosaccharides lack a strong chromophore, making UV detection difficult; their high polarity leads to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns; and the existence of numerous isomers complicates separation.[2]

Pre-column derivatization with a labeling agent that imparts a UV-active or fluorescent tag is a widely adopted strategy to overcome these limitations.[3][4] Among the various reagents, 3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as 1-phenyl-3-methyl-5-pyrazolone (PMP), has emerged as a robust and reliable choice.[5] PMP reacts quantitatively with the reducing end of carbohydrates under mild alkaline conditions, attaching a chromophore that significantly enhances detection sensitivity by UV and facilitates efficient separation on ubiquitous C18 stationary phases.[5][6][7] This application note provides a comprehensive guide to the principles, protocols, and best practices for using PMP as a derivatizing agent for the sensitive and accurate HPLC analysis of monosaccharides.

The Chemistry of PMP Derivatization: A Mechanistic Overview

The derivatization of a reducing sugar with PMP is a stepwise reaction that occurs in an alkaline medium.[5] The base (typically sodium hydroxide or ammonia) catalyzes the formation of a reactive enolate ion from the PMP molecule.[5] This enolate then reacts with the aldehyde group of the open-chain form of the monosaccharide. The reaction proceeds through a series of steps where two PMP molecules ultimately react with one aldehyde group, forming a stable, bis-PMP-sugar derivative with strong UV absorbance.[5]

The choice of base is a critical experimental parameter. While sodium hydroxide is effective, it introduces non-volatile salts that must be removed through laborious cleanup steps, especially if the downstream analysis involves mass spectrometry (MS).[8][9] An improved method utilizes a volatile base like ammonia or ammonium hydroxide.[8][9] The excess ammonia can be easily removed by vacuum drying, allowing the derivatized sample to be directly analyzed by MS without a desalting procedure, thereby increasing sensitivity and reducing sample loss.[8][9]

PMP_Derivatization_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Monosaccharide Monosaccharide (with reducing end) Reaction_Step Derivatization Reaction Monosaccharide->Reaction_Step PMP 2x PMP (this compound) PMP->Reaction_Step Conditions Alkaline Medium (NH₃·H₂O) 70-75°C 30-100 min Conditions->Reaction_Step catalyzes Derivative bis-PMP-Monosaccharide Derivative (UV-Active & Hydrophobic) Byproducts Water Reaction_Step->Derivative Reaction_Step->Byproducts

Caption: Chemical derivatization of a monosaccharide with PMP.

Comprehensive Experimental Protocol

This section details a robust, field-proven protocol for the PMP derivatization of monosaccharides released from glycoproteins or polysaccharides, followed by HPLC analysis.

Part 1: Sample Preparation (Acid Hydrolysis)

For complex carbohydrates (e.g., polysaccharides, glycoproteins), the constituent monosaccharides must first be liberated.

  • Hydrolysis: Accurately weigh the sample (e.g., 2-5 mg of purified polysaccharide) into a hydrolysis tube. Add 2 mL of 2-4 M trifluoroacetic acid (TFA).

  • Incubation: Securely cap the tube and incubate at 110-120°C for 2-6 hours. The optimal time depends on the stability of the glycosidic linkages.

  • Drying: After hydrolysis, cool the sample to room temperature. Dry the TFA completely under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Re-dissolve the dried hydrolysate in a known volume (e.g., 500 µL) of ultrapure water for the derivatization step.

Part 2: PMP Derivatization Protocol

This protocol is optimized for subsequent MS analysis by using a volatile base.

Reagents Required:

  • Monosaccharide standards or hydrolyzed sample.

  • 0.5 M PMP in methanol.

  • Aqueous ammonia (28-30%).

  • Chloroform.

  • Ultrapure water.

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 50 µL of the monosaccharide standard solution or hydrolyzed sample with 200 µL of aqueous ammonia.[6]

  • Add PMP: Add 200 µL of the 0.2 M PMP solution in methanol.[6] Vortex thoroughly.

  • Incubation: Seal the tube and incubate the mixture in a water bath or heating block at 70°C for 30 minutes.[5][6] Some protocols may extend this time to 90-130 minutes to ensure complete derivatization for specific sugars.[3]

  • Drying: After incubation, cool the reaction mixture to room temperature and dry completely using a vacuum centrifuge to remove excess ammonia.[6][8]

  • Reconstitution & Extraction: Reconstitute the dried residue in 500 µL of ultrapure water.[6] Add 500 µL of chloroform and vortex vigorously for 1 minute to extract the excess, unreacted PMP.[6]

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Aqueous Layer: Carefully transfer the upper aqueous layer, which contains the PMP-labeled monosaccharides, to a clean tube. The chloroform layer containing excess PMP is discarded.[10]

  • Repeat Extraction: Repeat the chloroform extraction (steps 5-7) two more times to ensure complete removal of unreacted PMP, which can interfere with the chromatography.

  • Filtration: Filter the final aqueous solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]

PMP_Workflow start Start: Monosaccharide Sample (or Hydrolysate) step1 1. Add NH₃·H₂O & 0.2M PMP in Methanol start->step1 step2 2. Incubate 70°C for 30 min step1->step2 step3 3. Dry under Vacuum (Removes NH₃) step2->step3 step4 4. Reconstitute in H₂O step3->step4 step5 5. Liquid-Liquid Extraction with Chloroform (3x) step4->step5 step6 6. Collect Aqueous Layer (Contains PMP-Sugars) step5->step6 step7 7. Filter (0.22 µm) step6->step7 end Ready for HPLC Injection step7->end

Caption: Experimental workflow for PMP derivatization of monosaccharides.

Part 3: HPLC Method and Data Acquisition

The hydrophobic PMP tag allows for excellent separation of the derivatized monosaccharides on a C18 reversed-phase column.

Typical HPLC-UV System Configuration:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Detection: UV or Diode Array Detector (DAD) set to 245 nm or 250 nm.[9][10]

  • Column Temperature: 30-35°C.[6][10]

  • Injection Volume: 10-20 µL.

Optimized Chromatographic Conditions:

ParameterHPLC-UV MethodUHPLC-MS Method[6]
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[9]C18 (e.g., 50 x 4.6 mm, 1.8 µm)
Mobile Phase A 0.1 M Phosphate Buffer (pH 6.7-7.0)25 mM Ammonium Acetate (pH 8.2) in 5% Acetonitrile
Mobile Phase B Acetonitrile95% Acetonitrile
Flow Rate 1.0 mL/min[9]0.5 mL/min
Gradient Isocratic (e.g., 82:18 A:B) or simple gradient0-7.0 min, 12-15% B; 7.1-8.5 min, 99% B; 8.6-10.0 min, 12% B
Detection UV at 245 nm[9]ESI-MS/MS in positive ion mode

For Mass Spectrometry Detection (HPLC-MS/MS): When coupling the separation to a mass spectrometer, using a volatile mobile phase like ammonium acetate is essential.[6] Electrospray ionization (ESI) in positive ion mode is typically used.[6][11] Quantification is achieved with high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).[6] A common fragmentation pattern involves the protonated precursor ion of the bis-PMP derivative losing a PMP moiety, resulting in a characteristic product ion at m/z 175.0 ([PMP+H]⁺).[6]

Method Validation and Data Analysis

To ensure the reliability of quantitative results, the analytical method must be validated.[12]

Key Validation Parameters:

  • Linearity: Construct a standard curve using a series of known concentrations of PMP-derivatized monosaccharide standards. The method should demonstrate linearity over a wide concentration range (typically 3-5 orders of magnitude).[6][12]

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) for precision should ideally be below 15%. Accuracy is determined by spike-and-recovery experiments, with recovery values typically expected to be within 85-115%.[6][12]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. PMP derivatization coupled with MS detection can achieve femtomole-level sensitivity.[6]

Data_Analysis_Workflow cluster_hplc HPLC Data Acquisition cluster_processing Data Processing cluster_quant Quantification raw_data Generate Chromatograms (UV or MS) peak_integration Integrate Peak Areas for Standards & Samples raw_data->peak_integration std_curve Construct Standard Curve (Area vs. Concentration) peak_integration->std_curve quantification Calculate Monosaccharide Concentration in Samples using Regression Equation peak_integration->quantification regression Perform Linear Regression (y = mx + c, R² > 0.99) std_curve->regression regression->quantification uses

Caption: Workflow for quantitative data analysis.

Conclusion and Best Practices

Derivatization with this compound is a powerful and versatile technique for the quantitative analysis of monosaccharides by HPLC. It effectively addresses the inherent challenges of carbohydrate analysis by enhancing detectability and improving chromatographic separation on standard reversed-phase columns. For researchers requiring the highest sensitivity and specificity, particularly in complex biological matrices, coupling this derivatization strategy with UHPLC-MS/MS is the recommended approach. By following the detailed protocols and validation guidelines presented in this note, scientists can achieve accurate, reliable, and reproducible quantification of monosaccharide compositions, advancing research in glycoscience and related fields.

References

Application Notes and Protocols: Synthesis of Azo Dynes Using 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolone-Based Azo Dyes

Azo dyes represent a cornerstone of the synthetic colorant industry, accounting for over 60% of all commercially used dyes.[1] Their widespread application spans textiles, printing, food technology, and even the biomedical field as pH indicators and bioactive molecules.[1][2][3] The vibrant colors exhibited by these compounds arise from the presence of one or more azo groups (–N=N–) which create an extended conjugated system with aromatic rings.[1] The synthesis of azo dyes is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]

Among the vast array of coupling components, pyrazolone derivatives, such as 3-Methyl-1-phenyl-1H-pyrazol-5-ol, are of paramount importance.[5][6] These heterocyclic compounds are key intermediates in the production of yellow to orange azo dyes and are valued for their ability to produce colors with high strength and brightness.[5][7] The versatility of the pyrazolone ring allows for chemical modifications that can fine-tune the properties of the resulting dye, including its shade, solubility, and fastness to light and washing.[5][6]

This guide provides a detailed exploration of the synthesis of azo dyes using this compound as the coupling component. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and characterization techniques.

Section 1: The Underlying Chemistry: Mechanism of Azo Dye Synthesis

The formation of an azo dye from an aromatic amine and this compound is a sequential process involving two critical reactions: diazotization and azo coupling.[1] A thorough understanding of the mechanism of each step is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Step 1: Diazotization of Aromatic Amines

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[4][8] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[1][8]

The key steps in the mechanism are as follows:

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid.

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion (Ar–N₂⁺).[1]

A critical parameter in this reaction is temperature . The diazotization reaction is highly exothermic and must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.[1][9]

Step 2: Azo Coupling with this compound

The newly formed aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds in an electrophilic aromatic substitution reaction known as azo coupling.[10][11] this compound is an excellent coupling component due to the activating effect of the hydroxyl group and the presence of an active methylene group at the C4 position.

The pH of the reaction medium is a critical factor in the coupling reaction. The reaction is typically carried out in a mildly acidic or neutral solution.[11] If the pH is too low, the concentration of the phenoxide ion (the more reactive form of the coupling component) is too low for the reaction to proceed efficiently. Conversely, if the pH is too high, the diazonium salt can be converted to a non-electrophilic diazohydroxide.

The coupling of the aryldiazonium ion with this compound occurs at the electron-rich C4 position of the pyrazolone ring, leading to the formation of the azo dye.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO₂ + HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Aryldiazonium Salt (Ar-N₂⁺) NaNO2_HCl->DiazoniumSalt Forms Pyrazolone This compound DiazoniumSalt->Pyrazolone Immediate use (Unstable) AzoDye Azo Dye Pyrazolone->AzoDye Couples with

Caption: General workflow for the synthesis of pyrazolone-based azo dyes.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye, 4-((4-nitrophenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, using 4-nitroaniline as the aromatic amine and this compound as the coupling component.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity
4-Nitroaniline138.121.38 g
This compound174.191.74 g
Sodium Nitrite (NaNO₂)69.000.70 g
Concentrated Hydrochloric Acid (HCl)36.465 mL
Sodium Hydroxide (NaOH)40.003.0 g
Distilled Water18.02As needed
Ethanol46.07As needed
Step-by-Step Synthesis Protocol

Part A: Diazotization of 4-Nitroaniline

  • Prepare the Amine Solution: In a 100 mL beaker, add 1.38 g of 4-nitroaniline to 50 mL of distilled water. Carefully add 5 mL of concentrated hydrochloric acid while stirring. The mixture may need to be gently heated to achieve complete dissolution.

  • Cool the Amine Solution: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of distilled water.

  • Perform Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C.[1] Continue stirring for an additional 10-15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • Prepare the Coupling Solution: In a 250 mL beaker, dissolve 1.74 g of this compound in 50 mL of a 10% (w/v) sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool the Coupling Solution: Cool this solution to 0-5 °C in an ice-water bath.

  • Perform the Coupling: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold coupling component solution. A colored precipitate should form immediately.[1]

  • Complete the Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

  • Filter the Product: Isolate the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the solid product on the filter paper with cold distilled water until the filtrate is neutral.

  • Recrystallize the Product: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.

  • Dry the Product: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Section 3: Characterization and Properties of Pyrazolone Azo Dyes

The synthesized azo dyes should be thoroughly characterized to confirm their structure and evaluate their properties.

Spectroscopic Characterization
  • UV-Visible Spectroscopy: The UV-Vis spectrum of the dye in a suitable solvent (e.g., ethanol or DMSO) will show characteristic absorption maxima in the visible region, which is responsible for its color.[12][13] The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic rings.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the N=N stretching of the azo group (typically in the range of 1400-1500 cm⁻¹), the C=O stretching of the pyrazolone ring (around 1630–1683 cm⁻¹), and other functional groups present in the molecule.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the synthesized dye.[12][13] The chemical shifts of the protons and carbons in the aromatic and pyrazolone rings can confirm the successful coupling reaction. It's important to note that pyrazolone azo dyes can exist as a mixture of azo and hydrazo tautomeric forms, which can be observed in the NMR spectra.[12]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized dye and to confirm its elemental composition.[12][13]

Properties of Pyrazolone Azo Dyes

Pyrazolone-based azo dyes are known for a range of desirable properties:

  • Vibrant Colors: They typically exhibit bright yellow, orange, or red hues.

  • Good Light Fastness: Many pyrazolone azo dyes show good stability to light, which is an important property for applications in textiles and coatings.[5]

  • Thermal Stability: The thermal stability of these dyes can be evaluated using techniques like thermogravimetric analysis (TGA). Some have been shown to be stable up to 250 °C.[14][15]

  • Solubility: The solubility of the dye depends on the substituents present. The introduction of sulfonic acid groups can enhance water solubility, making them suitable for dyeing processes.[6]

The characterization workflow is summarized in the following diagram:

Characterization_Workflow Start Synthesized Azo Dye UV_Vis UV-Visible Spectroscopy (λmax, Color) Start->UV_Vis Spectroscopic Analysis FT_IR FT-IR Spectroscopy (Functional Groups) Start->FT_IR Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C - Structure) Start->NMR Spectroscopic Analysis MS Mass Spectrometry (Molecular Weight) Start->MS Spectroscopic Analysis Properties Property Evaluation UV_Vis->Properties FT_IR->Properties NMR->Properties MS->Properties Lightfastness Light Fastness Properties->Lightfastness Performance Tests Thermal_Stability Thermal Stability (TGA) Properties->Thermal_Stability Performance Tests Solubility Solubility Properties->Solubility Performance Tests Conclusion Characterized Dye with Defined Properties Lightfastness->Conclusion Thermal_Stability->Conclusion Solubility->Conclusion

Caption: A typical workflow for the characterization of synthesized azo dyes.

Conclusion

The synthesis of azo dyes using this compound as a coupling component is a robust and versatile method for producing a wide range of valuable colorants. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can achieve high yields of pure products. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of novel pyrazolone-based azo dyes for various applications in research and industry.

References

Application Notes & Protocols: Synthesis of Photochromic Compounds from 3-Methyl-1-phenyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of photochromic compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5-ol. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.

Introduction: The Allure of Pyrazolone-Based Photochromes

Photochromism is a remarkable phenomenon where a molecule undergoes a reversible transformation between two forms, each possessing distinct absorption spectra, upon exposure to electromagnetic radiation.[1][2] This light-induced switching of color and electronic properties makes photochromic compounds highly valuable for applications in optical data storage, molecular switches, smart materials, and ophthalmic lenses.[3]

Among the various classes of organic photochromes, pyrazolone derivatives have emerged as a significant family of compounds, particularly noted for their solid-state photochromic activity.[4] This is a critical advantage, as many photochromic materials only exhibit their properties in solution, limiting their practical application.[3] The core of their photoactivity often lies in a reversible enol-keto tautomerization, driven by UV light and reversed by heat or visible light, which is frequently accompanied by intermolecular and intramolecular proton transfers.[3][4]

This guide focuses on synthetic routes starting from the readily available precursor, this compound (also known as PMP or Edaravone), to create novel photochromic materials with tunable properties. We will explore the key synthetic transformations at the C4 position of the pyrazole ring, which is the primary site for introducing the functionalities that bestow photochromism.

The Core Mechanism: Enol-Keto Tautomerism

The photochromic behavior of the pyrazolone derivatives described here is fundamentally based on a light-induced tautomerization. The thermodynamically more stable enol-form (E-form), typically colorless or pale yellow, absorbs UV radiation and isomerizes to the colored keto-form (K-form).[4][5] This process involves the cleavage of the intramolecular hydrogen bond in the enol form and the subsequent transfer of a proton. The reverse reaction, or bleaching, can be triggered by heating or, in some cases, by irradiation with visible light.

G cluster_E Enol-Form (E-Form) Colorless/Pale cluster_K Keto-Form (K-Form) Colored E_form Pyrazolone Derivative (Stable State) K_form Pyrazolone Derivative (Excited State) E_form->K_form UV Light (e.g., 365 nm) (Proton Transfer) K_form->E_form Heat (Δ) or Visible Light (Reversion)

Caption: Reversible photoisomerization between the enol and keto tautomers.

Synthetic Pathways and Protocols

The synthesis of photochromic pyrazolones generally follows a multi-step pathway that begins with the construction of the core pyrazolone ring, followed by functionalization at the C4 position to enable the desired photo-reactivity.

Workflow Overview

The overall synthetic strategy involves three key stages:

  • Synthesis of the Pyrazolone Core: Preparation of this compound.

  • C4-Position Functionalization: Introduction of a reactive handle, typically an aldehyde, via the Vilsmeier-Haack reaction.

  • Introduction of Photochromic Moiety: Condensation with an amine-containing compound (e.g., a thiosemicarbazide) to form the final photochromic Schiff base derivative.

Caption: General synthetic workflow for photochromic pyrazolones.

Protocol 1: Synthesis of this compound (PMP)

This foundational step utilizes the classic Knorr pyrazole synthesis, a reliable condensation reaction.[6][7]

  • Principle: The reaction involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine). The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq).

  • Add absolute ethanol to dissolve the ester (approx. 3-4 mL per gram of ester).

  • Slowly add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

  • Filter the resulting solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a white or off-white solid.[2]

ReagentMolar Eq.Purpose
Ethyl Acetoacetate1.0β-ketoester backbone
Phenylhydrazine1.0Hydrazine source for cyclization
Absolute EthanolSolventReaction medium
Glacial Acetic Acid~0.1Catalyst
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[2] It introduces an aldehyde group at the C4 position, which is essential for subsequent condensation reactions.

  • Principle: The reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich C4 position of the pyrazolone, leading to formylation and concurrent chlorination of the hydroxyl group at C5.

Materials:

  • This compound (PMP)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed Ice and Water

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a three-neck flask cooled in an ice bath (0-5 °C), place anhydrous DMF (3.0 eq).

  • Slowly add POCl₃ (2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add PMP (1.0 eq) portion-wise, maintaining the cool temperature.

  • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1.5-2 hours.[2]

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture back to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water. This will hydrolyze the reaction intermediate and precipitate the product.

  • Stir the resulting slurry for 30-60 minutes.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from ethanol to afford pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[2]

Protocol 3: Synthesis of a Photochromic Pyrazolone Thiosemicarbazone

This final step involves the condensation of the 4-formyl pyrazolone with a thiosemicarbazide to generate the target photochromic compound. This class of compounds has shown excellent reversible photochromism in the solid state.[5]

  • Principle: This is a classic Schiff base formation. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the C=N (imine) bond of the thiosemicarbazone, which is a key part of the extended conjugation responsible for the photochromic properties.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • 4-Phenylthiosemicarbazide

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 4-phenylthiosemicarbazide (1.0 eq) in a minimum amount of hot ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-4 hours. A precipitate may form during the reaction.

  • Monitor the reaction by TLC. After completion, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Characterization and Data Analysis

Confirmation of the synthesized structures and analysis of their photochromic properties are crucial.

Structural Characterization

Standard spectroscopic techniques are used to verify the chemical structure of the final compound.

TechniqueExpected Observations
¹H NMR Appearance of a new signal for the azomethine proton (-CH=N-). Disappearance of the aldehyde proton (-CHO) signal. Characteristic signals for aromatic and methyl protons.
FT-IR Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of the C=N stretch (~1600-1620 cm⁻¹). Presence of N-H and C=S stretches from the thiosemicarbazone moiety.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the final product.
X-ray Crystal. Provides definitive proof of structure and insights into the molecular packing in the solid state, which influences the photochromic mechanism.[5]
Analysis of Photochromic Properties

The switching behavior is primarily investigated using UV-Vis and fluorescence spectroscopy.

  • UV-Vis Spectroscopy: A solution or solid film of the compound is irradiated with UV light (e.g., 365 nm). The formation of the colored keto-form is observed by the appearance of a new absorption band in the visible region. The thermal or light-induced fading back to the enol-form can be monitored by the disappearance of this band.

  • Fluorescence Spectroscopy: Many pyrazolone derivatives exhibit fluorescence switching.[4] The enol-form might be fluorescent, while the keto-form is not, or vice-versa. This "on/off" switching of fluorescence upon irradiation is a highly desirable property for advanced applications.[8]

Typical Photochromic Data:

StateColorλmax (UV-Vis)Fluorescence
Before UV (E-Form)White/Pale Yellow~350 nmEmissive
After UV (K-Form)Yellow/Orange/Brown~450-500 nmQuenched

Application Notes: From Powder to Device

While the synthesis of photochromic powders is the first step, their practical application requires incorporation into robust materials like polymer films.[3]

  • Polymer Composites: Dispersing the photochromic pyrazolone into a polymer matrix, such as hydroxypropylmethylcellulose (HPMC) or polyvinyl alcohol (PVA), is a common and effective method.[3][9] This can be achieved by solution casting methods. The resulting composite films often retain the excellent photochromic properties of the crystalline compound, such as high fatigue resistance and rapid switching kinetics.[8]

  • Potential Applications: These materials are promising candidates for:

    • Rewritable Optical Data Storage: Using UV light to write data (coloration) and heat to erase it (bleaching).[3]

    • Smart Windows and Ophthalmic Lenses: Dynamically adjusting transparency in response to sunlight.

    • Fluorescent Switches: For use in sensing and molecular logic gates.

References

The Pyrazole Nucleus: A Versatile Scaffold for Next-Generation Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Development of Novel Pesticides Based on 3-Methyl-1-phenyl-1H-pyrazol-5-ol

For inquiries: [Contact Information]

Introduction: The Enduring Potential of Pyrazole Heterocycles in Agrochemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1][2] Its remarkable versatility and broad spectrum of biological activities have led to the successful commercialization of numerous fungicides, insecticides, and herbicides.[3][4] At the heart of many of these innovations lies the this compound scaffold, a key intermediate that offers a fertile ground for the design and synthesis of novel pesticide candidates with enhanced efficacy, selectivity, and improved environmental profiles.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the discovery of next-generation pesticides. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental design, offering insights into structure-activity relationships (SAR) and mechanisms of action that are crucial for navigating the complexities of modern pesticide development. The protocols outlined herein are designed to be self-validating, providing a robust framework for the synthesis, screening, and evaluation of novel pyrazole-based pesticide candidates.

Chapter 1: Rational Design and Synthesis of Novel this compound Derivatives

The journey to a successful pesticide begins with the strategic design and efficient synthesis of a diverse library of candidate compounds. The this compound core provides a modular platform for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

The Logic of Molecular Design: Understanding Structure-Activity Relationships (SAR)

The efficacy of a pesticide is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target within the pest. A thorough understanding of SAR is paramount for the rational design of novel derivatives with improved performance.

For fungicidal derivatives, a key target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[7][8] SAR studies have revealed several critical insights:

  • The Pyrazole Ring: The pyrazole moiety itself is a crucial component for binding to the SDH enzyme.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring can significantly impact fungicidal activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance efficacy.[9]

  • The 5-Position: The hydroxyl group at the 5-position is a key site for derivatization. Esterification or etherification at this position can modulate the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes.

For insecticidal derivatives, the primary targets are often the gamma-aminobutyric acid (GABA) receptors or ryanodine receptors (RyRs) in the insect nervous system.[3][10] Key SAR considerations include:

  • N-Phenyl Substituents: Similar to fungicides, substitutions on the N-phenyl ring are critical. The presence of electron-withdrawing groups can enhance insecticidal potency.[10]

  • Derivatization at the 5-Position: The introduction of various side chains at the 5-position can influence the compound's binding affinity to the target receptor and its spectrum of activity against different insect pests.[11]

  • Introduction of Fluorine: The incorporation of fluorine atoms into the molecular structure has been shown to be a successful strategy for increasing the insecticidal activity of phenylpyrazole derivatives.[10]

Synthetic Protocol: A Robust and Versatile Approach

The following protocol details a general and adaptable method for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This one-pot synthesis is an efficient method for producing the core pyrazole scaffold.[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (or a similar suitable solvent)

  • Petroleum ether

  • Round bottom flask, condenser, heating mantle, magnetic stirrer, beaker, spatula, filter paper

Procedure:

  • To a round bottom flask, add 1 ml of ethyl acetoacetate.[12]

  • Carefully add 0.88 ml of phenylhydrazine to the same flask.[12]

  • Mix the contents well and heat the mixture under reflux for 1.5 hours.[12]

  • After reflux, remove the flask from the heat and allow it to cool. A sticky mass should be obtained.[12]

  • Add petroleum ether to the round bottom flask and transfer the contents to a beaker.[12]

  • Allow the mixture to stand for a few minutes to solidify.[12]

  • Scrape the solidified product with a spatula and collect it by filtration.[12]

  • Dry the product to obtain this compound.

Protocol 2: General Procedure for the Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Derivatives

This protocol describes a three-component reaction for creating a library of derivatives for screening.[5]

Materials:

  • This compound (1)

  • Various benzaldehydes (2a-q)

  • 70% Ethanol

  • 1 M Sodium Acetate (NaOAc)

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 0.8 mmol of this compound (1) and 0.4 mmol of the desired aldehyde (2a-q) in 4 mL of 70% ethanol at room temperature.[5]

  • Add 40.2 μL of 1 M NaOAc to the solution and stir the mixture until the reaction is complete (monitor by TLC).[5]

  • Add water to the reaction mixture to achieve a 50% ethanol concentration.[5]

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.[5]

Chapter 2: High-Throughput Screening of Novel Pesticide Candidates

Once a library of derivatives has been synthesized, the next critical step is to screen for biological activity. This chapter outlines detailed protocols for both in-vitro and in-vivo screening of fungicidal and insecticidal candidates.

Fungicide Screening Protocols

Protocol 3: In-Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is a standard method for assessing the direct inhibitory effect of compounds on fungal growth.[13][14]

Materials:

  • Synthesized pyrazole derivatives

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[9]

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate the test compounds into molten PDA at the desired final concentrations (e.g., 50 µg/mL for initial screening).[13] Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Use PDA plates with DMSO as a negative control and a commercial fungicide (e.g., Pyraclostrobin) as a positive control.[13]

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the diameter of the colony in the control group and T is the diameter of the colony in the treated group.

Protocol 4: In-Vivo Fungicidal Activity Evaluation (Detached Leaf Assay)

This assay provides a more realistic assessment of a compound's efficacy by testing its ability to protect plant tissue from fungal infection.[15]

Materials:

  • Healthy plant leaves (e.g., tomato, cucumber)

  • Synthesized pyrazole derivatives

  • Fungal spore suspension

  • Sterile water

  • Humid chamber

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • Apply the test solutions to the surface of detached leaves. Allow the leaves to air dry.

  • Inoculate the treated leaves with a fungal spore suspension.

  • Place the leaves in a humid chamber to maintain high humidity and promote fungal growth.

  • Incubate for a specified period and then assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Compare the results with untreated (negative control) and commercially treated (positive control) leaves.

Insecticide Screening Protocols

Protocol 5: In-Vitro Insecticidal Activity Assay (Contact and Stomach Toxicity)

This protocol assesses the toxicity of compounds to insects through direct contact and ingestion.

Materials:

  • Synthesized pyrazole derivatives

  • Target insect species (e.g., cotton bollworm, diamondback moth)[11]

  • Acetone or other suitable solvent

  • Leaf discs or artificial diet

  • Petri dishes or multi-well plates

  • Fine brush

Procedure:

  • Contact Toxicity:

    • Prepare solutions of the test compounds in a suitable solvent.

    • Apply a small, measured volume of the solution to the dorsal thorax of each insect using a micro-syringe.

    • Place the treated insects in a clean container with food.

    • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Stomach Toxicity:

    • Prepare an artificial diet or use leaf discs and incorporate the test compounds at various concentrations.[11]

    • Place the treated diet or leaf discs in a container with the test insects.

    • Allow the insects to feed on the treated food source.

    • Record mortality at specified time intervals.

Protocol 6: In-Vivo Insecticidal Activity Evaluation (Foliar Application)

This assay evaluates the efficacy of compounds when applied to a whole plant, mimicking a more realistic field application.

Materials:

  • Potted plants

  • Synthesized pyrazole derivatives

  • Target insect pests

  • Spraying apparatus

  • Cages or enclosed environment

Procedure:

  • Prepare spray solutions of the test compounds at various concentrations.

  • Spray the potted plants until the foliage is thoroughly covered.

  • Allow the plants to air dry.

  • Infest the treated plants with a known number of insect pests.

  • Cover the plants with cages to prevent the insects from escaping.

  • Assess insect mortality and plant damage at regular intervals.

Chapter 3: Elucidating the Mechanism of Action

Understanding how a pesticide works at the molecular level is crucial for optimizing its activity and for managing the development of resistance. For pyrazole-based fungicides, a primary mechanism of action is the inhibition of succinate dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) Inhibition Assay

Protocol 7: Spectrophotometric Assay for SDH Activity

This assay measures the activity of the SDH enzyme and can be used to determine the inhibitory potential of your synthesized compounds.[16][17][18]

Materials:

  • Mitochondrial fraction isolated from the target fungus or insect

  • Sodium succinate

  • Phosphate buffer

  • Iodonitrotetrazolium chloride (INT) or other suitable electron acceptor[17][18]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor (INT).

  • Add the mitochondrial fraction to the reaction mixture.

  • In a separate set of reactions, add the test compounds at various concentrations.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).[17]

  • Measure the change in absorbance over time at a specific wavelength (e.g., 495 nm for formazan produced from INT).[17]

  • The rate of change in absorbance is proportional to the SDH activity. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Chapter 4: Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting results and making informed decisions in the pesticide development pipeline.

Tabular Data Summary

Summarize all quantitative data, such as LC50 and EC50 values, in clearly structured tables for easy comparison of the activity of different derivatives.

Table 1: Fungicidal Activity of Pyrazole Derivatives against Botrytis cinerea

Compound IDR-GroupIn-Vitro EC50 (µg/mL)In-Vivo Protective Efficacy (%)
PZ-01 H15.245
PZ-02 4-Cl2.585
PZ-03 4-CF31.892
Control --95

Table 2: Insecticidal Activity of Pyrazole Derivatives against Cotton Bollworm

Compound IDR-GroupContact LC50 (µ g/insect )Stomach LC50 (µg/g diet)
IPZ-01 H>10055.6
IPZ-02 2,6-diCl5.212.3
IPZ-03 2,6-diCl-4-CF31.12.5
Control -0.81.5
Visualizing Workflows and Pathways

Visual diagrams are powerful tools for communicating complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of the pesticide development workflow.

Pesticide_Development_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Pre-Clinical Development Rational Design Rational Design Synthesis Synthesis Rational Design->Synthesis In-Vitro Screening In-Vitro Screening Synthesis->In-Vitro Screening SAR Studies SAR Studies In-Vitro Screening->SAR Studies In-Vivo Screening In-Vivo Screening SAR Studies->In-Vivo Screening Mechanism of Action Mechanism of Action In-Vivo Screening->Mechanism of Action Toxicology Studies Toxicology Studies Mechanism of Action->Toxicology Studies Field Trials Field Trials Toxicology Studies->Field Trials

Caption: A generalized workflow for the discovery and development of novel pesticides.

SDH_Inhibition_Pathway Succinate Succinate SDH Enzyme SDH Enzyme Succinate->SDH Enzyme Binds to Fumarate Fumarate SDH Enzyme->Fumarate Catalyzes Electron Transport Chain Electron Transport Chain SDH Enzyme->Electron Transport Chain Donates electrons to Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->SDH Enzyme Inhibits ATP Production ATP Production Electron Transport Chain->ATP Production Drives

Caption: The mechanism of action of pyrazole-based fungicides via the inhibition of succinate dehydrogenase.

Conclusion: A Pathway to Innovation

The this compound scaffold represents a highly promising platform for the development of novel pesticides. By combining rational design based on a deep understanding of structure-activity relationships with robust and efficient screening protocols, researchers can unlock the full potential of this versatile chemical class. The application notes and protocols detailed in this guide provide a solid foundation for embarking on this exciting journey of discovery, ultimately contributing to the development of safer and more effective solutions for global food security.

References

Application Note: A Comprehensive Protocol for the Derivatization of Carbohydrates with 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP) for Enhanced HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Carbohydrate Analysis

Carbohydrates, in their various forms as monosaccharides, oligosaccharides, and polysaccharides, are fundamental to a vast array of biological processes. Their structural complexity and functional diversity make them key players in everything from cellular metabolism and structural integrity to cell-cell recognition and immune responses. Consequently, the precise qualitative and quantitative analysis of carbohydrates is a critical endeavor in biomedical research, biotechnology, and drug development.

However, the inherent properties of carbohydrates—lacking strong chromophores or fluorophores and exhibiting high polarity—present significant analytical challenges. Direct analysis by common techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is often impractical. To surmount these obstacles, derivatization with a labeling agent is a requisite step to enhance detection sensitivity and improve chromatographic separation.

This application note provides a detailed protocol for the derivatization of carbohydrates with 3-Methyl-1-phenyl-1H-pyrazol-5-ol, also widely known as 1-phenyl-3-methyl-5-pyrazolone (PMP). PMP is a highly effective derivatizing agent for reducing sugars. The reaction is robust, proceeds under mild conditions, and attaches a chromophoric group to the carbohydrate, rendering it readily detectable by UV-Vis spectrophotometry (typically at 245-250 nm)[1][2][3]. The resulting PMP-labeled carbohydrates are also more hydrophobic, which significantly improves their retention and separation on C18 reversed-phase columns[4][5][6].

The Chemistry of PMP Derivatization: A Mechanistic Overview

The derivatization of a reducing carbohydrate with PMP is a well-established reaction that occurs at the reducing end of the sugar.[4][7] The reaction proceeds in an alkaline environment where the open-chain aldehyde form of the carbohydrate is in equilibrium with its cyclic hemiacetal form. The PMP molecule, a pyrazolone derivative, reacts with the aldehyde group of the sugar.

The reaction mechanism involves the formation of a stable, doubly-PMP-labeled derivative. This process endows the carbohydrate with a strong UV absorbance, making it highly suitable for HPLC-UV analysis.[8] An important advantage of PMP derivatization is that it produces a single, stable product for each sugar, avoiding the formation of anomers that can complicate chromatographic analysis.

Experimental Workflow for PMP Derivatization and Analysis

The overall workflow for the analysis of carbohydrates using PMP derivatization is a multi-step process that begins with sample preparation and culminates in instrumental analysis. Each step is critical for achieving accurate and reproducible results.

PMP_Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Sample Cleanup cluster_3 Analysis Sample Carbohydrate Sample (e.g., Glycoprotein, Polysaccharide) Hydrolysis Acid Hydrolysis (if necessary) Sample->Hydrolysis Polysaccharides Monosaccharides Released Monosaccharides Hydrolysis->Monosaccharides PMP_Reaction PMP Derivatization (NaOH/PMP-Methanol, 70°C) Monosaccharides->PMP_Reaction Neutralization Neutralization (HCl) PMP_Reaction->Neutralization Extraction Liquid-Liquid Extraction (Chloroform) Neutralization->Extraction Aqueous_Phase Aqueous Phase with PMP-Carbohydrates Extraction->Aqueous_Phase Filtration Filtration (0.22 or 0.45 µm filter) Aqueous_Phase->Filtration Analysis RP-HPLC-UV/MS Analysis Filtration->Analysis

Figure 1. A schematic diagram illustrating the key stages of the PMP derivatization workflow.

Detailed Protocol for PMP Derivatization of Monosaccharides

This protocol is optimized for the derivatization of monosaccharide standards and monosaccharides released from polysaccharides through acid hydrolysis.

I. Reagent and Sample Preparation
  • Monosaccharide Standards: Prepare individual or mixed monosaccharide standard solutions (e.g., mannose, glucose, galactose, xylose, arabinose, fucose, rhamnose) at a concentration of 1 mg/mL in ultrapure water. These can be serially diluted to generate a calibration curve.

  • Hydrolyzed Samples: If analyzing polysaccharides, they must first be hydrolyzed to release their constituent monosaccharides. A common method is acid hydrolysis using trifluoroacetic acid (TFA).[2][9]

    • To 1-5 mg of the polysaccharide sample, add 1 mL of 2 M TFA.

    • Incubate at 120°C for 2 hours in a sealed reaction vial.

    • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or by vacuum centrifugation.

    • Re-dissolve the hydrolyzed sample in a known volume of ultrapure water (e.g., 1 mL).

  • PMP Solution (0.5 M): Dissolve 0.871 g of this compound in 10 mL of methanol. This solution should be prepared fresh.

  • Sodium Hydroxide (0.3 M): Dissolve 0.12 g of NaOH in 10 mL of ultrapure water.

  • Hydrochloric Acid (0.3 M): Dilute concentrated HCl to a final concentration of 0.3 M.

  • Chloroform: HPLC grade.

II. Derivatization Procedure
  • In a microcentrifuge tube or a small reaction vial, mix 50 µL of the monosaccharide standard solution or the hydrolyzed sample solution with 50 µL of 0.3 M NaOH solution.

  • Add 100 µL of the 0.5 M PMP-methanol solution to the mixture.

  • Vortex the mixture thoroughly and incubate in a water bath or heating block at 70°C for 100 minutes.[2]

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.3 M HCl. Vortex to mix.

III. Sample Cleanup: Removal of Excess PMP

The excess, unreacted PMP is hydrophobic and needs to be removed as it can interfere with the chromatographic analysis. This is typically achieved by liquid-liquid extraction.[10]

  • To the neutralized reaction mixture, add 200 µL of chloroform.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully remove the upper aqueous layer containing the PMP-labeled carbohydrates and transfer it to a new clean tube. The lower chloroform layer, which contains the excess PMP, should be discarded.

  • Repeat the chloroform extraction two more times to ensure complete removal of the unreacted PMP.

  • Filter the final aqueous sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1] The sample is now ready for analysis.

Optimized Reaction and Analytical Parameters

The efficiency of the PMP derivatization and the subsequent separation of the derivatives are influenced by several factors. The following table summarizes key parameters that have been optimized in various studies.

ParameterRecommended Condition/ValueRationale and Notes
Reaction Temperature 70°CProvides a good balance between reaction rate and stability of the carbohydrates.[2][11]
Reaction Time 60 - 120 minutesLonger times may be needed for complete derivatization, but 100 minutes is a robust starting point.[2][12]
pH Alkaline (achieved with NaOH)The reaction requires a basic medium to facilitate the reaction between the aldehyde group of the sugar and PMP.[1][13]
PMP Concentration 0.5 M in MethanolA molar excess of PMP ensures the reaction proceeds to completion.[2][6]
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)The hydrophobicity of the PMP-derivatives makes them well-suited for separation on C18 columns.[5][14]
Mobile Phase Acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH 5.5-8.0)A gradient elution is typically used to achieve optimal separation of a mixture of monosaccharides.[3][14]
Detection Wavelength 245 - 250 nmThis is the wavelength of maximum absorbance for PMP-carbohydrate derivatives.[1][2][3]

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system when implemented with appropriate controls.

  • Inclusion of Standards: Always run a mixture of known monosaccharide standards alongside your samples. This allows for the identification of peaks based on retention time and the generation of a standard curve for quantification.

  • Internal Standard: The use of an internal standard (a sugar not expected to be in the sample) can account for variations in derivatization efficiency and injection volume.

  • Blank Reactions: A blank reaction containing all reagents except the carbohydrate sample should be prepared and analyzed to identify any contaminating peaks.

Conclusion and Further Applications

The derivatization of carbohydrates with this compound is a reliable and sensitive method that has become a cornerstone of carbohydrate analysis. The protocol provided in this application note offers a robust and validated workflow for researchers, scientists, and drug development professionals. Beyond monosaccharide composition analysis, this method can be adapted for the analysis of oligosaccharides and for hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS), which can provide further structural information.[15] The enhanced sensitivity and resolution afforded by PMP derivatization continue to make it an invaluable tool in the field of glycobiology.

References

Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolone Core

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound, is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its unique structural features, including tautomeric forms and multiple reactive sites, make it a highly versatile precursor for drug development. Also known by the non-proprietary name Edaravone, this pyrazolone derivative is itself a potent free-radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] Beyond its own therapeutic applications, its true value in medicinal chemistry lies in its role as a foundational scaffold for a diverse array of drugs, ranging from neuroprotective and anticancer agents to anti-inflammatory compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor. We will delve into its synthesis, key chemical properties, and provide detailed protocols for its derivatization into compounds with significant therapeutic potential.

Synthesis and Physicochemical Properties of the Precursor

The most common and efficient synthesis of this compound involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2] This reaction can be performed under various conditions, including solvent-free and continuous flow processes, making it amenable to industrial-scale production.[3]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂OPubChem
Molecular Weight174.20 g/mol PubChem
Melting Point127-130 °CFisher Scientific
AppearanceWhite to off-white crystalline powderFisher Scientific
SolubilitySoluble in hot water, ethanol, and aqueous base.Sigma-Aldrich

The tautomeric nature of this compound is a critical aspect of its reactivity, existing in equilibrium between the OH, NH, and CH forms. This equilibrium can be influenced by the solvent and pH, which in turn dictates the regioselectivity of subsequent reactions.

Applications in the Synthesis of Pharmaceutical Compounds

The strategic placement of reactive sites on the pyrazolone ring—the C4 position, the enolic hydroxyl group, and the potential for N-alkylation—allows for a wide range of chemical modifications. This has been exploited to develop several classes of pharmaceutical compounds.

Neuroprotective Agents: Edaravone Analogs for Neurodegenerative Diseases

The neuroprotective effects of Edaravone have spurred the development of analogs with enhanced properties, such as improved blood-brain barrier penetration and targeted activity. A promising strategy involves the derivatization of Edaravone to incorporate moieties that can interact with key pathological targets in neurodegenerative diseases like Alzheimer's.

Workflow for the Synthesis of Edaravone-N-benzyl Pyridinium Derivatives:

workflow cluster_0 Synthesis of Edaravone-N-benzyl Pyridinium Derivatives Edaravone-COOH Edaravone-COOH Amide_Coupling Amide Coupling (HATU, DIPEA) Edaravone-COOH->Amide_Coupling 4-(aminomethyl)pyridine Intermediate_3 Intermediate 3 (4-(3-Methyl-5-oxo-4H-pyrazol-1-yl)-N-(pyridine-4-ylmethyl)benzamide) Amide_Coupling->Intermediate_3 Quaternization Quaternization (Substituted Benzyl Bromide) Intermediate_3->Quaternization R-benzyl bromide Final_Product Final Product (Edaravone-N-benzyl Pyridinium Derivatives) Quaternization->Final_Product

Caption: Synthesis of Edaravone-N-benzyl Pyridinium Derivatives.

Detailed Protocol: Synthesis of 4-(3-Methyl-5-oxo-4H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide (Intermediate 3) [2]

  • Rationale: This protocol describes the crucial amide bond formation, linking the Edaravone core to a pyridine moiety, which is a precursor for the final quaternized neuroprotective agents. The use of HATU as a coupling agent is chosen for its efficiency and mild reaction conditions, minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 1-(4-carboxyphenyl)-3-methyl-1H-pyrazol-5-ol (Edaravone-COOH)

    • 4-(aminomethyl)pyridine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (Dimethylformamide), anhydrous

  • Procedure:

    • To a solution of Edaravone-COOH (1 equivalent) in anhydrous DMF, add DIPEA (4 equivalents). Stir the mixture at room temperature for 20 minutes.

    • In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.

    • Add the HATU solution to the reaction mixture from step 1. Stir at room temperature for 1 hour.

    • Add 4-(aminomethyl)pyridine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired intermediate.

Anticancer Agents: Exploiting the Pyrazolone Scaffold for Cytotoxicity

The pyrazolone ring is a privileged scaffold in the design of anticancer agents. Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. One notable class of such derivatives is the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Reaction Scheme for the Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols):

reaction_scheme cluster_1 Synthesis of Bis-pyrazolone Anticancer Agents Pyrazolone 2 x this compound Product 4,4'-(Arylmethylene)bis (this compound) Pyrazolone->Product Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Catalyst Sodium Acetate (NaOAc) Catalyst->Product

Caption: Synthesis of Bis-pyrazolone Anticancer Agents.

Detailed Protocol: Synthesis of 4,4'-((4-Methoxyphenyl)methylene)bis(this compound)

  • Rationale: This protocol exemplifies a three-component reaction, which is an efficient method for generating molecular complexity in a single step. Sodium acetate is a mild base that catalyzes the Knoevenagel condensation between the pyrazolone and the aromatic aldehyde, followed by a Michael addition of a second pyrazolone molecule.

  • Materials:

    • This compound

    • 4-Methoxybenzaldehyde

    • Sodium Acetate (NaOAc)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (2 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (15 mL).

    • Add sodium acetate (0.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product precipitates from the reaction mixture.

    • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Table of Synthesized 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their Yields:

Aromatic AldehydeProductYield (%)
Benzaldehyde4,4'-(Phenylmethylene)bis(this compound)97
4-Methoxybenzaldehyde4,4'-((4-Methoxyphenyl)methylene)bis(this compound)92
2-Hydroxybenzaldehyde4,4'-((2-Hydroxyphenyl)methylene)bis(this compound)98
Anti-inflammatory Agents: C-Acylation for Novel Bioactive Molecules

The C4 position of the pyrazolone ring is nucleophilic and can be readily acylated to introduce various functional groups, leading to compounds with potential anti-inflammatory properties. Selective C-acylation over O-acylation is a key challenge that can be addressed by using a suitable base and reaction conditions.

Detailed Protocol: Selective C-Acylation of this compound

  • Rationale: This protocol utilizes calcium hydroxide as a base to facilitate selective C-acylation. The formation of a calcium complex with the pyrazolone is believed to increase the nucleophilicity of the C4 position while sterically hindering O-acylation. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

  • Materials:

    • This compound

    • p-Toluoyl chloride

    • Calcium Hydroxide (Ca(OH)₂)

    • Anhydrous 1,4-Dioxane

    • 10% Hydrochloric acid (HCl)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (10 mmol) in anhydrous 1,4-dioxane (50 mL) with gentle heating.

    • Add calcium hydroxide (20 mmol) to the solution and reflux for 30 minutes with vigorous stirring.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluoyl chloride (10 mmol) in anhydrous 1,4-dioxane (10 mL) dropwise.

    • After the addition is complete, reflux the reaction mixture for 1.5 hours.

    • Cool the reaction mixture to room temperature and pour it into 10% aqueous HCl (100 mL) with vigorous stirring.

    • Stir for at least 1.5 hours to ensure complete decomposition of the complex.

    • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol-acetone) to obtain the pure C-acylated product.

Characterization of Synthesized Compounds

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: As an indicator of purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compound.

Conclusion

This compound is a remarkably versatile and economically viable precursor for the synthesis of a wide range of pharmaceutical compounds. Its rich chemistry allows for the strategic introduction of diverse functionalities, leading to the development of novel therapeutic agents with applications in neuroprotection, oncology, and anti-inflammatory therapies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery endeavors.

References

Streamlining Discovery: A Guide to the One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives from 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed guide for the efficient, one-pot synthesis of a prominent class of these compounds—pyrano[2,3-c]pyrazoles—utilizing the readily available starting material, 3-Methyl-1-phenyl-1H-pyrazol-5-ol (commonly known as Edaravone). We will delve into the underlying reaction mechanism, present a robust and scalable experimental protocol, and outline methods for structural characterization and validation. This guide is designed for researchers in synthetic chemistry and drug development, offering insights to streamline the generation of pyrazole-based compound libraries for screening and lead optimization.

Introduction: The Power of One-Pot Synthesis

Pyrazole derivatives are privileged structures in drug discovery, renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound, a potent antioxidant marketed as Edaravone for the treatment of stroke and ALS, serves not only as a therapeutic agent but also as a versatile building block in synthetic chemistry.[3]

Traditional multi-step syntheses, which involve the isolation and purification of intermediates, are often time-consuming, resource-intensive, and generate significant waste. In contrast, one-pot multi-component reactions (MCRs) have emerged as a superior strategy aligned with the principles of green chemistry.[4][5] By combining three or more reactants in a single vessel, MCRs offer numerous advantages:

  • Operational Simplicity: Reduced handling and purification steps.

  • Efficiency: Significant savings in time, energy, and solvents.

  • Atom Economy: High incorporation of reactant atoms into the final product.

  • Diversity-Oriented Synthesis: Facile generation of compound libraries by varying the inputs.

This guide focuses on a highly efficient four-component, one-pot reaction to synthesize dihydropyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological potential.[6][7]

Reaction Mechanism: A Stepwise Cascade

The one-pot synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles proceeds through a well-established domino reaction sequence. The process involves an aromatic aldehyde, malononitrile, and this compound in the presence of a catalyst.

The mechanism unfolds as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with the active methylene compound, malononitrile. This step forms an electron-deficient alkene, the arylidene malononitrile intermediate.

  • Michael Addition: The enol form of this compound, a potent nucleophile, attacks the electrophilic double bond of the arylidene malononitrile intermediate in a classic Michael 1,4-addition.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups. This is followed by a tautomerization step (imine-enamine) to yield the stable, final dihydropyrano[2,3-c]pyrazole product.

This elegant cascade is visualized in the diagram below.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Arylidene Malononitrile Aldehyde->Intermediate1 + Malononitrile (Base Catalyst) Malononitrile CH₂(CN)₂ Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Pyrazolone Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5-ol FinalProduct Pyrano[2,3-c]pyrazole Derivative Intermediate2->FinalProduct Intramolecular Cyclization

Caption: Domino reaction mechanism for pyrano[2,3-c]pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Supplier Notes
This compoundC₁₀H₁₀N₂O174.20127-131Also known as Edaravone. Purity >98%.
BenzaldehydeC₇H₆O106.12-26Reagent grade, freshly distilled if necessary.
MalononitrileC₃H₂N₂66.0632-34High purity (>99%). Handle with caution (toxic).
PiperidineC₅H₁₁N85.15-9Used as a basic catalyst.
Ethanol (EtOH)C₂H₅OH46.07-114200 proof, absolute.
Diethyl Ether(C₂H₅)₂O74.12-116For washing the final product.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.74 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Catalyst Addition: Add 4-5 drops of piperidine to the mixture using a Pasteur pipette. The addition of a base catalyst is crucial for the initial Knoevenagel condensation.[5]

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (85-95%).

Characterization and Workflow Validation

Confirming the identity and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for full characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Expect to see peaks corresponding to:

    • N-H stretching (amine group): ~3300-3400 cm⁻¹

    • C≡N stretching (nitrile): ~2190-2200 cm⁻¹

    • C=C and C=N stretching (aromatic and pyrazole rings): ~1500-1600 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include a singlet for the C4-H of the pyran ring, a singlet for the methyl group, multiplets for the aromatic protons, and a broad singlet for the amine (-NH₂) protons.[2][8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the nitrile carbon, sp³ carbon of the pyran ring, and various aromatic and pyrazole carbons are expected.[2][8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful formation of the target molecule. The ESI⁺ spectrum should show a prominent peak for [M+H]⁺.[8][9]

The overall experimental process is summarized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analysis & Validation Reactants 1. Mix Reactants (Pyrazolone, Aldehyde, Malononitrile) Solv_Cat 2. Add Solvent (EtOH) & Catalyst (Piperidine) Reactants->Solv_Cat Reflux 3. Heat to Reflux (2-3 hours) Solv_Cat->Reflux Cooling 4. Cool & Precipitate Reflux->Cooling Filter_Wash 5. Filter & Wash (Cold EtOH, Ether) Cooling->Filter_Wash Drying 6. Dry Product Filter_Wash->Drying FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR Characterize Sample NMR NMR Spectroscopy (¹H & ¹³C Structure) Drying->NMR Characterize Sample MS Mass Spectrometry (Molecular Weight) Drying->MS Characterize Sample Final Pure, Characterized Product FTIR->Final NMR->Final MS->Final

Caption: Overall workflow from one-pot synthesis to product validation.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or insufficient amount.2. Impure starting materials (e.g., oxidized aldehyde).3. Reaction time too short.1. Use fresh piperidine or another suitable base catalyst (e.g., triethylamine).2. Use freshly distilled aldehyde.3. Extend reflux time and monitor via TLC.
Product is Oily/Sticky Incomplete reaction or presence of impurities.1. Ensure the reaction has gone to completion via TLC.2. Perform a more rigorous wash with cold solvent.3. Recrystallize the product from a suitable solvent like ethanol or isopropanol.
Reaction Stalls 1. Insufficient heating.2. Catalyst poisoning.1. Ensure the reaction mixture is properly refluxing.2. Check the purity of all reagents and solvents.
Impure Product (by TLC/NMR) 1. Side reactions.2. Inefficient washing/purification.1. Lower the reaction temperature slightly if side products are observed.2. Increase the volume and number of solvent washes.3. Consider column chromatography for very impure samples.

Conclusion and Future Scope

The one-pot synthesis of pyrano[2,3-c]pyrazoles from this compound is a powerful, efficient, and highly adaptable method for generating structurally diverse heterocyclic compounds. The protocol detailed herein is robust, high-yielding, and can be easily modified by substituting the aromatic aldehyde component to create a large library of derivatives.[10] This approach provides a significant advantage for drug discovery programs, enabling the rapid synthesis of novel compounds for biological screening and accelerating the hit-to-lead development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a crucial intermediate in pharmaceuticals and dyes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges, particularly the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield in this synthesis, which is a variation of the Knorr pyrazole synthesis, typically points to one of three areas: incomplete reaction, suboptimal cyclization conditions, or competing side reactions. The primary reaction involves the condensation of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes intramolecular cyclization. If the cyclization is inefficient, the equilibrium may favor the hydrazone intermediate, or side reactions may consume the starting materials.

Key factors include:

  • Temperature Control: The initial condensation is often exothermic. If the temperature rises uncontrollably, side reactions are promoted. The subsequent cyclization step requires sufficient thermal energy, but excessive heat can lead to degradation or the formation of tars.

  • pH of the Medium: The cyclization step is sensitive to pH. While often performed in acetic acid or ethanol, the reaction can be sluggish if conditions are not optimal for nucleophilic attack by the nitrogen on the ester carbonyl. Some protocols use a basic catalyst, which can also lead to different side products if not controlled.

  • Purity of Reagents: Phenylhydrazine is susceptible to oxidation, appearing as a dark, tarry substance. Using old or discolored phenylhydrazine is a primary cause of low yields and difficult purifications. Ethyl acetoacetate can undergo self-condensation under improper storage.

Q2: I've isolated my product, but the NMR spectrum shows two distinct sets of peaks, suggesting an isomer. What is this impurity and how did it form?

This is the most common issue encountered. You have likely formed a mixture of the desired This compound (sometimes named the 5-pyrazolone) and its isomer, 5-Methyl-1-phenyl-1H-pyrazol-3-ol (the 3-pyrazolone).

This occurs due to the two electrophilic carbonyl carbons (the ketone and the ester) in ethyl acetoacetate. Phenylhydrazine has two nitrogen atoms, but the N1 nitrogen (attached to the phenyl group) is significantly less nucleophilic due to resonance delocalization of its lone pair into the aromatic ring. Therefore, the initial attack almost exclusively occurs via the more nucleophilic N2 nitrogen.

The regioselectivity is determined in the subsequent cyclization step. The N1 nitrogen can attack either the ketone carbonyl or the ester carbonyl of the hydrazone intermediate.

  • Attack at the Ester Carbonyl (Favored): Leads to the desired this compound. This pathway is generally kinetically and thermodynamically favored.

  • Attack at the Ketone Carbonyl (Side Reaction): Leads to the isomeric 5-Methyl-1-phenyl-1H-pyrazol-3-ol. The formation of this isomer is often promoted by higher temperatures or strongly basic/acidic conditions.

Below is a diagram illustrating this mechanistic divergence.

G Start Phenylhydrazine + Ethyl Acetoacetate Condensation Condensation Start->Condensation Initial Reaction Hydrazone Hydrazone Intermediate Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product Product: This compound (Desired) Cyclization->Product  Path A:  Attack at Ester Carbonyl  (Kinetically Favored) Isomer Side Product: 5-Methyl-1-phenyl-1H-pyrazol-3-ol (Isomer) Cyclization->Isomer  Path B:  Attack at Ketone Carbonyl  (Minor Pathway) Condensation->Hydrazone

Caption: Reaction mechanism showing the formation of the desired product and its common isomer.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.

Problem 1: The final product is a dark, oily substance that fails to crystallize.

Diagnosis: This is often a sign of significant impurities, likely from oxidation of the phenylhydrazine starting material or the formation of tarry polymerization byproducts.

Troubleshooting Workflow:

G Start Oily Product Obtained CheckReagent Check Purity of Phenylhydrazine Start->CheckReagent TempControl Review Temperature Control During Reaction Start->TempControl If reagent was pure Distill Distill Phenylhydrazine Under Vacuum CheckReagent->Distill If dark/impure Distill->TempControl Use purified reagent Purification Attempt Purification TempControl->Purification If temp was high Charcoal Hot Recrystallization with Activated Charcoal Purification->Charcoal For color bodies Column Column Chromatography (Silica, Ethyl Acetate/Hexane) Purification->Column For persistent oils Success Crystalline Product Charcoal->Success Column->Success

Caption: Troubleshooting workflow for an impure, oily product.

Corrective Actions:

  • Verify Phenylhydrazine Purity: Use freshly distilled or newly purchased phenylhydrazine. It should be a pale yellow liquid. If it is dark red or brown, it must be purified by vacuum distillation before use.

  • Decolorize the Product: Dissolve the crude oily product in a minimal amount of hot ethanol. Add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization.

  • Chromatographic Purification: If recrystallization fails, column chromatography is an effective alternative. A silica gel stationary phase with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) can effectively separate the desired pyrazolone from non-polar impurities and tars.

Problem 2: My purified product has a broad melting point and analysis confirms an isomeric mixture.

Diagnosis: The reaction conditions favored the formation of the 5-Methyl-1-phenyl-1H-pyrazol-3-ol side product. This is often due to excessive heat or prolonged reaction times.

Corrective Actions:

  • Optimize Reaction Conditions: The key is to favor the kinetically controlled pathway.

    • Temperature: Maintain a gentle reflux. For the initial condensation, ensure the temperature does not exceed 80-90 °C. For the cyclization in acetic acid, a temperature of 100-110 °C is typically sufficient.

    • Solvent: Acetic acid is commonly used as it acts as both a solvent and a catalyst for the cyclization. Using neat ethanol can sometimes lead to a cleaner reaction, though it may be slower.

    • Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography). Over-refluxing can promote isomerization. A typical reaction time is 1-3 hours.

  • Separation of Isomers: Separating these isomers is challenging due to their similar polarity.

    • Fractional Recrystallization: This can sometimes be achieved but is often tedious. Different solvent systems may show slight differences in solubility for the two isomers. A mixture of ethanol and water is a good starting point.

    • Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC is the most effective method, although it is not practical for large scales.

Table 1: Effect of Solvent on Isomer Formation

SolventTypical Temperature (°C)Relative Amount of 3-Isomer (Side Product)Reference
Glacial Acetic Acid100-110Low to Moderate
Ethanol~78 (Reflux)Generally Lower
Toluene (with cat. acid)~110 (Reflux)Moderate
No Solvent (Neat)>120High

Validated Experimental Protocol

This protocol is optimized to minimize side product formation and facilitate easy purification.

Objective: To synthesize this compound with high purity.

Materials:

  • Phenylhydrazine (97%, freshly distilled if colored)

  • Ethyl acetoacetate (99%)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid (60 mL).

  • Addition of Reagents: To the acetic acid, add ethyl acetoacetate (0.1 mol, 13.01 g, 12.75 mL) followed by the slow, dropwise addition of phenylhydrazine (0.1 mol, 10.81 g, 9.9 mL) while stirring. The addition should take approximately 10-15 minutes. An exotherm will be observed; use a water bath to maintain the temperature below 90 °C if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle. Maintain the reflux for 1.5 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A pale yellow solid should precipitate.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 100-150 mL of 50% aqueous ethanol.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely.

    • If the solution has a strong color, remove it from the heat, add a spatula tip of activated charcoal, and reheat to boiling for 5 minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 20% aqueous ethanol, and dry in a vacuum oven at 50 °C. The expected product is a white to off-white crystalline solid. (Expected Yield: 75-85%; MP: 127-130 °C).

Technical Support Center: Regioselective Acylation of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 3-Methyl-1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges of its acylation, specifically how to achieve selective C-acylation at the 4-position while avoiding the formation of the O-acylated ester byproduct.

Part 1: Core Principles - Understanding the Duality of Pyrazolone Reactivity

Before troubleshooting specific experimental issues, it is crucial to understand the underlying chemical principles that govern the reactivity of this compound.

FAQ: Why is regioselectivity (C- vs. O-acylation) the primary challenge in this reaction?

The core of the issue lies in the tautomeric nature of the pyrazolone ring system. This compound exists in a dynamic equilibrium between several tautomeric forms, most notably the keto (CH) and enol (OH) forms.[1][2] This equilibrium is fundamental to its reactivity.

  • Keto Form (or CH-form): 3-Methyl-1-phenyl-2-pyrazolin-5-one. This is the structure commonly known as Edaravone, a potent antioxidant drug.[3][4]

  • Enol Form (or OH-form): this compound. This form possesses a phenolic hydroxyl group.

The enol tautomer is the key to C-acylation. It behaves as a bidentate nucleophile , meaning it has two potential sites for electrophilic attack: the oxygen atom of the hydroxyl group (leading to O-acylation) and the carbon atom at the 4-position (leading to C-acylation). The challenge is to direct the acylating agent exclusively to the C4 position.

Caption: Keto-Enol tautomerism of the pyrazolone ring.

Part 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section addresses the most frequent problems encountered during the acylation of this compound in a direct question-and-answer format.

Q1: My primary product is the O-acylated ester, 3-methyl-1-phenyl-1H-pyrazol-5-yl acetate, instead of the desired C4-acylated ketone. What is happening and how do I fix it?

This is the most common failure mode and almost always points to a single critical misstep: the premature addition of the acylating agent before the protective chelation of the enol's hydroxyl group.

Causality: O-acylation is generally the kinetically favored pathway. In the presence of a simple base (like pyridine or triethylamine) or in the absence of a proper chelating agent, the highly nucleophilic oxygen of the deprotonated enol reacts much faster than the C4 carbon. To achieve C-acylation, you must first "block" the oxygen atom.

The most effective and widely adopted solution is the Jensen method , which uses calcium hydroxide.[5][6] Calcium hydroxide is not just a base; the Ca²⁺ ion acts as a template, forming a stable six-membered chelate with the pyrazolone enolate. This chelation effectively shields the oxygen atom and simultaneously increases the nucleophilicity of the C4 position, directing the electrophilic attack there.[5][7]

If acyl chloride is added before this calcium complex is fully formed, it will react with the unprotected enolate, yielding the O-acylated product as the major or sole outcome.[5][8]

troubleshooting_workflow start Problem: Major O-Acylation Product Detected check_order Was Ca(OH)₂ added and stirred with Pyrazolone BEFORE the acyl chloride? start->check_order cause_yes Possible Cause: Incomplete Complex Formation check_order->cause_yes Yes cause_no Primary Cause: Incorrect Order of Addition check_order->cause_no No solution_yes1 Solution: Increase stirring time/vigor (e.g., reflux for 0.5-1h after Ca(OH)₂ addition). Use high-turbulence stir bar. cause_yes->solution_yes1 solution_no Solution: Strictly follow the correct sequence. NEVER add acylating agent to free pyrazolone. cause_no->solution_no solution_yes2 Solution: Confirm complex formation via TLC on basic alumina before proceeding. solution_yes1->solution_yes2

Caption: Troubleshooting workflow for O-acylation.

Q2: The reaction yield is very low, even when I get the correct C-acylated product. How can I improve it?

Low yields in this synthesis can typically be traced to issues with moisture, mixing, or the workup procedure.

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Moisture Contamination Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Water in the solvent or from the atmosphere will consume the acylating agent, reducing the amount available for the reaction.Use anhydrous grade solvents (e.g., dioxane with <0.05% water).[8]Dry all glassware thoroughly.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Mixing / Incomplete Complexation Calcium hydroxide is a heavy, insoluble solid. Without vigorous, high-turbulence stirring, it will settle at the bottom of the flask, leading to incomplete deprotonation and complex formation.[8]Use a high-quality magnetic stir bar designed for stirring suspensions (e.g., egg-shaped or star-head).Ensure a vortex is visible during the complex formation step.Grind the pyrazolone starting material to a fine powder before adding it to the solvent to aid dissolution.[8]
Incomplete Workup / Product Isolation The desired C-acylated product is initially formed as an insoluble calcium complex. This complex must be completely decomposed during the acidic workup to release the free product.Add the reaction mixture to the acid (e.g., 10% HCl) slowly while stirring vigorously to prevent the formation of large, unmanageable lumps.[8]If lumps do form, they must be physically broken up with a spatula or stirring rod.Allow the acidic mixture to stir for an adequate amount of time (at least 1.5 hours) to ensure complete decomposition of the complex before filtration.[5][8]
Part 3: Field-Validated Protocol for Selective C-Acylation (Jensen Method)

This protocol is a robust method for synthesizing 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ols.

Objective: To selectively synthesize a C4-acylated pyrazolone while avoiding O-acylation.

Core Reaction:

Caption: General scheme for selective C-acylation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a high-turbulence magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane. Gentle heating may be required to achieve full dissolution.[9]

  • Complex Formation (CRITICAL STEP): To the clear solution, add calcium hydroxide (2 equivalents) all at once. The mixture will become a suspension. Heat the mixture to reflux and maintain vigorous stirring for at least 30-60 minutes.[5] This step is crucial for the formation of the calcium-enolate complex.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired aroyl chloride (1 equivalent) dropwise via a dropping funnel. The addition is exothermic and must be controlled to prevent side reactions.[8]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5–2 hours. The color of the mixture may change from yellow to orange.[8]

  • Workup and Isolation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of 10% aqueous hydrochloric acid. Pour the reaction mixture into the HCl solution under vigorous stirring.

  • Complex Decomposition: Stir the acidic mixture at room temperature for at least 1.5 hours to ensure the complete decomposition of the calcium complex and precipitation of the product.[8]

  • Filtration and Washing: Filter the resulting solid precipitate. Wash the filter cake thoroughly with water to remove calcium chloride (CaCl₂) and any remaining Ca(OH)₂. Follow with a wash of cold ethanol to remove colored impurities.[8]

  • Drying: Dry the purified product to obtain the 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ol.

Part 4: References
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. 8

  • Selective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5

  • Selective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. 7

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. 6

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. 1

  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry (RSC Publishing). 10

  • Acylation of phenols. University of Calgary, Department of Chemistry. --INVALID-LINK--

  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ResearchGate. 9

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. --INVALID-LINK--

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. --INVALID-LINK--

References

Technical Support Center: 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone. This guide provides in-depth answers to frequently encountered questions and troubleshooting advice for experiments involving the stability of this compound. Our goal is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Edaravone in solution?

A1: The stability of Edaravone in aqueous solutions is critically influenced by several factors. Understanding these is key to preventing unwanted degradation during your experiments.

  • pH: Edaravone has a pKa of approximately 7.0.[1][2] At or near neutral pH, it exists as an equilibrium mixture of the neutral keto/enol forms and a highly reactive anionic form. This anion is particularly susceptible to oxidation.[1][2] Consequently, Edaravone is significantly more stable in acidic conditions (pH 3.0-4.5) where the concentration of the reactive anion is minimized.[1]

  • Oxygen: The presence of molecular oxygen is a major driver of Edaravone degradation. The Edaravone anion can donate an electron to oxygen, initiating a free-radical chain reaction that leads to the formation of various degradation products.[1][3] Therefore, deoxygenating your solvents and solutions is a crucial stabilization strategy.[1][3]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[1] It is imperative to protect Edaravone solutions from light by using amber vials or covering containers with aluminum foil.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of Edaravone degradation.[1] For long-term storage, it is advisable to keep solutions at controlled room temperature or refrigerated, as specified for commercial formulations.[1]

Q2: What are the major degradation products I should be aware of?

A2: Forced degradation studies have identified several key degradation products. The primary pathway is oxidation, but other products can form under different stress conditions.

  • Oxidative Degradation: The most prominent degradation pathway involves the formation of an Edaravone trimer .[1][3] This occurs through the coupling of Edaravone radicals. Another significant oxidative degradation product is 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) , which can be formed through the hydrolysis of an intermediate, 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4,5-dione).[2]

  • Thermal Degradation: Under thermal stress, complex dimeric and trimeric structures have been identified, such as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4][5]

  • Hydrolytic Degradation: While less predominant than oxidation, hydrolysis does occur. Under acidic or basic conditions, the pyrazolone ring can be susceptible to opening. One potential, though less commonly reported, hydrolysis product is phenylhydrazine (PHZ), which is a precursor in Edaravone synthesis.[6]

The following diagram illustrates the main oxidative degradation pathway.

G Edaravone Edaravone Anion (at pH ≥ 7.0) Radical Edaravone Radical Edaravone->Radical e⁻ donation Trimer Edaravone Trimer Radical->Trimer Radical Coupling Dione 4,5-Dione Intermediate Radical->Dione + O2 Oxygen Molecular Oxygen (O2) Oxygen->Radical OPB 2-oxo-3-(phenylhydrazono)- butanoic acid (OPB) Dione->OPB Hydrolysis

Caption: Primary Oxidative Degradation Pathway of Edaravone.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Edaravone stability.

Observed Issue Potential Cause Recommended Solution
Rapid loss of Edaravone concentration in solution Oxidative Degradation: The solution was likely prepared at a neutral or basic pH and/or was not protected from oxygen.Prepare solutions in an acidic buffer (pH 3.0-4.5).[1] Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Prepare solutions fresh and analyze them promptly.
Appearance of a precipitate in aqueous solution Formation of Insoluble Degradants: This is often due to the formation of the Edaravone trimer, which has poor aqueous solubility.[1][3]This indicates significant degradation. The solution should be discarded. Review your stabilization procedures (pH control, deoxygenation, protection from light).
Unexpected peaks in HPLC chromatogram Sample Degradation: New peaks are likely degradation products.Review your sample preparation and storage. Ensure solutions are fresh and protected from light and oxygen. Compare the retention times of unknown peaks with literature values for known degradants if possible.[7][8]
Poor peak shape (fronting or tailing) in HPLC Inappropriate Mobile Phase: The mobile phase pH may be too close to the pKa of Edaravone, causing inconsistent ionization.Ensure the mobile phase is buffered and the pH is at least 2 units away from the pKa (e.g., pH < 5). A common mobile phase involves an ammonium acetate buffer.[4]
Discoloration of the solution (e.g., turning yellow) Oxidation: This is a clear visual indicator of degradation.Discard the solution. The integrity of the sample is compromised. Re-prepare the solution using the stabilization techniques mentioned above.

Experimental Protocols

Protocol 1: Forced Degradation Study of Edaravone

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Materials:

  • Edaravone bulk drug

  • Hydrochloric acid (HCl), 0.05 N and 0.1 N

  • Sodium hydroxide (NaOH), 0.2 N and 0.1 N

  • Hydrogen peroxide (H₂O₂), 3-6%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, water bath, UV light chamber

2. Procedure:

  • Acid Degradation:

    • Prepare a 1 mg/mL solution of Edaravone in 0.05 N HCl.[4]

    • Reflux the solution at 70-80°C for 45-180 minutes in the dark.[4][9]

    • Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of NaOH before dilution and HPLC analysis.[1]

  • Base Degradation:

    • Prepare a 1 mg/mL solution of Edaravone in 0.2 N NaOH.[4]

    • Reflux the solution at 70-80°C for 45-180 minutes in the dark.[4][9]

    • Withdraw samples, cool, and neutralize with an equivalent amount of HCl before dilution and HPLC analysis.[1]

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of Edaravone in 6% H₂O₂.[9]

    • Keep the solution at room temperature in the dark for 45 minutes.[9]

    • Withdraw samples, dilute appropriately, and analyze by HPLC.

  • Thermal Degradation:

    • Spread a thin layer of solid Edaravone in a petri dish.

    • Place in an oven at 80°C for 21 days.[9]

    • Prepare solutions of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of Edaravone in acetonitrile.

    • Expose the solution to a UV light chamber (e.g., 144 UW/cm²) for up to 21 days.[9]

    • Analyze samples by HPLC.

The following diagram outlines the general workflow for these studies.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (HCl, heat) Stressed Stressed Samples Acid->Stressed Base Base Hydrolysis (NaOH, heat) Base->Stressed Oxid Oxidation (H2O2) Oxid->Stressed Therm Thermal (Dry Heat) Therm->Stressed Photo Photolytic (UV Light) Photo->Stressed HPLC Stability-Indicating HPLC-UV/PDA LCMS LC-MS/MS for Identification HPLC->LCMS Results Degradation Profile & Pathway Elucidation LCMS->Results Start Edaravone Sample Start->Acid Apply Stress Start->Base Apply Stress Start->Oxid Apply Stress Start->Therm Apply Stress Start->Photo Apply Stress Stressed->HPLC

Caption: Workflow for a Forced Degradation Study of Edaravone.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating RP-HPLC method. Optimization may be required based on your specific instrumentation and the degradation products observed.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic Acid in Water.[7]

    • Solvent B: 50:50 Acetonitrile:Methanol.[7]

    • Example Gradient: Start with a low percentage of B, ramp up to elute degradation products, then return to initial conditions.

  • Flow Rate: 0.8-1.0 mL/min.[1]

  • Detection Wavelength: 244 nm.[9]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.

2. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines.

  • Specificity is paramount. You must demonstrate that the Edaravone peak is well-resolved from all degradation product peaks generated during the forced degradation study.[1][7]

  • The validation should also include linearity, accuracy, precision, and robustness.

3. Expected Results:

  • Under optimized conditions, Edaravone typically has a retention time (RT) of around 3.2 minutes.[7][8]

  • Degradation products will appear as new peaks in the chromatogram. For example, some have been reported at RTs of 2.2, 11.0, 14.4, and 15.6 minutes.[7][8]

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this cornerstone reaction in heterocyclic chemistry. This guide is structured as a dynamic resource, moving beyond rigid templates to address the practical challenges you may encounter at the bench.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The versatility and simplicity of this method have cemented its importance in medicinal chemistry, with the pyrazole scaffold being a key pharmacophore in numerous bioactive compounds.[3]

The generally accepted mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[1][2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Knorr synthesis can be frustrating and often stem from several factors ranging from reactant quality to suboptimal reaction conditions.

  • Probable Cause 1: Incomplete Reaction The reaction may not be reaching completion. Knorr syntheses are typically rapid, but kinetics can vary based on the substrates.[4]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[4] Spot the reaction mixture against your starting 1,3-dicarbonyl compound. If the starting material is still present after the recommended reaction time, consider extending the heating period. If the reaction stalls, a slight increase in temperature or the amount of acid catalyst may be beneficial.

  • Probable Cause 2: Suboptimal pH The reaction is typically acid-catalyzed.[2] If the medium is not sufficiently acidic, the initial condensation to the hydrazone and the subsequent cyclization may be slow. Conversely, excessively harsh acidic conditions can lead to degradation of starting materials or the product.

    • Solution: Glacial acetic acid is a commonly used and effective catalyst and solvent.[4][5] If you are using other acids, ensure the pH is weakly acidic. For reactions involving sensitive substrates, you might start with a catalytic amount of acid (e.g., a few drops) and add more if the reaction is sluggish as determined by TLC.[4]

  • Probable Cause 3: Poor Quality or Degradation of Hydrazine Hydrazine and its derivatives, particularly phenylhydrazine, can degrade upon exposure to air, often turning from a pale yellow to a dark red or brown oil.[6] This degradation introduces impurities that can interfere with the reaction and complicate purification, leading to lower yields of the desired product.[7][8]

    • Solution: Use freshly opened or purified hydrazine. Phenylhydrazine can be purified by distillation under reduced pressure.[9] For routine use, consider using the more stable phenylhydrazine hydrochloride salt.[7][10] If using the hydrochloride salt, an equivalent of a mild base like sodium acetate can be added to liberate the free hydrazine in situ.[7]

  • Probable Cause 4: Product Isolation Issues The pyrazole product may have some solubility in the workup solvent, leading to losses during filtration.

    • Solution: After the reaction is complete, cooling the mixture on an ice bath is crucial to maximize precipitation.[2] When washing the filtered product, use a minimal amount of ice-cold solvent to avoid dissolving the product. If the product is an oil or does not precipitate upon cooling, an extraction workup followed by column chromatography would be the preferred method of isolation.

Q2: My reaction produces a mixture of regioisomers. How can I control the regioselectivity?

This is one of the most significant challenges in Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound. The formation of two regioisomers occurs because the initial attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons.[2]

  • Controlling Factor 1: Steric and Electronic Effects The inherent properties of your substrates are the primary determinants of regioselectivity.

    • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.

    • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl group adjacent to a strong electron-withdrawing group (like -CF₃) will be more reactive.

  • Controlling Factor 2: Reaction Conditions You can often influence the regiochemical outcome by modifying the reaction environment.

    • pH Control: The pH of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms, potentially reversing the selectivity compared to neutral conditions.

    • Solvent Choice: Specialized solvents can promote the formation of one isomer over another. For example, using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent has been shown to favor the formation of a specific regioisomer in certain cases.

Q3: The reaction mixture has turned a dark "sinful yellow/red" color, and I'm struggling with purification. What's happening?

This is a common observation, particularly when using arylhydrazines, and is often attributed to the degradation of the hydrazine starting material.[7]

  • Explanation: Phenylhydrazine and its derivatives are susceptible to oxidation, which can be accelerated by heat and trace metal impurities. This leads to the formation of colored byproducts that contaminate the crude product.

    • Solution 1: Use High-Purity Reagents: As mentioned in Q1, start with the cleanest possible hydrazine. Using the hydrochloride salt can mitigate this issue.[7][10]

    • Solution 2: Modified Workup: A user in a research forum reported success in removing these colored impurities by first loading the crude product onto a silica plug and washing with a non-polar solvent like toluene to elute the colored impurities before eluting the desired product with a more polar solvent like ether.[7]

    • Solution 3: Recrystallization: If the product is a solid, recrystallization is an effective purification method. Ethanol is a common solvent for recrystallizing pyrazoles.[2]

    • Solution 4: Column Chromatography: For oily products or mixtures that are difficult to recrystallize, silica gel column chromatography is the most reliable purification method. A typical eluent system is a gradient of ethyl acetate in hexanes.[2]

Q4: I've isolated my product, but the NMR spectrum is confusing. Could it be a tautomer?

Yes, particularly when the reaction produces a pyrazolone (a pyrazole with a ketone group), tautomerism is an important consideration. The product can exist in equilibrium between the keto (pyrazolone) form and the enol (hydroxypyrazole) form.[4] While the pyrazolone form is often drawn, the enol tautomer can be the major species in solution as it results in a fully aromatic pyrazole ring.[4][5]

  • How to Confirm: The presence of tautomers can be investigated by NMR spectroscopy. The chemical shifts, particularly of the protons and carbons near the site of tautomerism, will differ. Running the NMR in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can sometimes shift the equilibrium and provide more clarity.[11]

Q5: Are there any common side products I should be aware of?

Recent research has shown that the mechanism of the Knorr synthesis can be more complex than previously thought, sometimes involving unexpected intermediates and side products.[12][13]

  • Di-addition Intermediate: One study identified a di-addition intermediate, where two molecules of hydrazine react with one molecule of the dicarbonyl compound.[13] While this may be a transient species, under certain conditions, it could potentially lead to byproducts.

  • Self-Condensation of 1,3-Dicarbonyl: While less common under the acidic conditions of the Knorr synthesis, 1,3-dicarbonyl compounds can undergo self-condensation reactions (like aldol-type reactions) under basic or neutral conditions, which could consume starting material.[14]

To minimize side products, it is crucial to maintain optimized reaction conditions and monitor the reaction to avoid prolonged heating after the starting materials have been consumed.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup 1. Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants 2. Add 1,3-Dicarbonyl, Solvent & Catalyst setup->reactants hydrazine 3. Add Hydrazine (often dropwise) reactants->hydrazine heat 4. Heat Reaction (e.g., Reflux) monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Work-up (Cool, Precipitate/Extract) monitor->workup Complete isolate 7. Isolate Crude Product (Filtration) workup->isolate purify 8. Purify Product (Recrystallization or Column Chromatography) isolate->purify characterize 9. Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the solvent-free synthesis of the neuroprotective agent Edaravone.[11]

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: This addition is exothermic.[2]

    • Heating: Assemble a reflux condenser and heat the mixture in a heating mantle or oil bath at 135–145 °C for 1 hour.[11] The mixture will become a heavy syrup.

    • Isolation: Transfer the hot syrup to a beaker and cool it thoroughly in an ice-water bath.

    • Crystallization: Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously with a glass rod to induce crystallization. The crude pyrazolone should precipitate as a powder.[11] If an oil forms, continue to stir and scratch the side of the beaker.

    • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether. The pure product can be obtained by recrystallizing from a minimum amount of hot ethanol.[11]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol uses a solvent and a catalytic amount of acid.[4]

  • Materials:

    • Ethyl benzoylacetate (1.0 equivalent, e.g., 3 mmol)

    • Hydrazine hydrate (2.0 equivalents, e.g., 6 mmol)

    • 1-Propanol

    • Glacial acetic acid

  • Procedure:

    • Reaction Setup: In a 20-mL scintillation vial or round-bottom flask, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).

    • Solvent and Catalyst Addition: Add 1-propanol (approx. 3 mL for a 3 mmol scale) and 3 drops of glacial acetic acid.[4]

    • Heating: Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.

    • Reaction Monitoring: After 1 hour, perform a TLC (e.g., 30% ethyl acetate/70% hexane mobile phase) to check for the consumption of the starting ethyl benzoylacetate.[4]

    • Work-up: Once the ketoester is consumed, add water (approx. 10 mL for a 3 mmol scale) to the hot reaction mixture with stirring.

    • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for about 30 minutes to facilitate precipitation.

    • Isolation and Purification: Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of cold water, and allow the solid to air dry.[4]

Data Summary & Characterization

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal pH; Degraded hydrazine; Product loss during workup.Monitor by TLC and extend reaction time if needed; Use glacial acetic acid as catalyst/solvent; Use fresh or purified hydrazine (or its HCl salt); Minimize use of cold solvent for washing.
Regioisomer Mixture Use of unsymmetrical 1,3-dicarbonyl; Steric/electronic factors.Modify substrates to enhance steric/electronic bias; Adjust reaction pH; Screen alternative solvents like HFIP.
Dark Reaction Color Oxidation/degradation of hydrazine starting material.Use high-purity hydrazine or its HCl salt; Purify crude product by washing on a silica plug with a non-polar solvent before eluting with a polar one.
Difficult Purification Oily product; Presence of persistent colored impurities.Use silica gel column chromatography; For solids, attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexanes).
Ambiguous NMR Presence of keto-enol tautomers (especially for pyrazolones).Compare spectra in different solvents (e.g., CDCl₃ and DMSO-d₆); Perform 2D NMR (COSY, HSQC, HMBC) for full structural elucidation.
Characterization of Regioisomers

Confirming the structure of your pyrazole, especially when regioisomers are possible, is critical. 2D NMR spectroscopy is a powerful tool for this purpose.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a cross-peak between the protons of a substituent on the pyrazole nitrogen (e.g., N-methyl) and a proton on an adjacent substituent at the C5 position would confirm that specific regioisomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the N-methyl protons and the C5 carbon of the pyrazole ring provides strong evidence for a particular connectivity and can be used to distinguish between isomers.

References

Technical Support Center: Synthesis and Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a crucial intermediate and active pharmaceutical ingredient known as Edaravone, is a common procedure in many research and development laboratories.[1] The most prevalent synthesis involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.[2][3] While seemingly straightforward, a persistent challenge is the removal of unreacted phenylhydrazine from the final product. Phenylhydrazine is a toxic and genotoxic substance, and its presence, even at trace levels, is unacceptable in a pharmaceutical context.[4][5] Furthermore, its tendency to oxidize and form colored impurities can compromise the quality and appearance of the final compound.[6]

This guide provides a comprehensive troubleshooting framework and detailed protocols to address the specific issue of removing unreacted phenylhydrazine, ensuring the synthesis of high-purity this compound.

Troubleshooting Guide: Isolating Pure Product

This section addresses common problems encountered during the purification process in a direct question-and-answer format.

Question 1: My final product has a distinct yellow, orange, or reddish-brown tint. What is the cause, and how can I obtain a pure white solid?

Answer:

This discoloration is a classic indicator of residual phenylhydrazine contamination. Phenylhydrazine itself is an oily liquid that turns yellow to dark red upon exposure to air due to oxidation.[6] Its presence, along with its colored oxidation byproducts, will impart a tint to your otherwise white or off-white product.

Root Cause Analysis:

  • Incomplete Reaction: The condensation reaction may not have gone to completion, leaving unreacted phenylhydrazine. This can be due to incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.

  • Ineffective Initial Purification: The initial work-up and isolation steps may not have been sufficient to remove all the unreacted starting material.

Solutions:

  • Recrystallization: This is the most effective and common method for removing trace impurities. The principle relies on the different solubilities of the desired product and the impurity in a given solvent at different temperatures. This compound is often recrystallized from diluted ethanol.[2]

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique exploits the difference in the acid-base properties of your product and the phenylhydrazine impurity. Phenylhydrazine is a basic compound due to the lone pair of electrons on its nitrogen atoms. It will react with a dilute acid (like HCl) to form a water-soluble salt (phenylhydrazinium chloride). Your product, this compound, is a tautomeric compound that behaves as a weak acid and will not react with dilute acid, thus remaining in an organic solvent. This allows for a clean separation.

Question 2: My product is a white crystalline solid and appears pure by visual inspection. How can I be certain that all phenylhydrazine has been removed to acceptable trace levels?

Answer:

Visual inspection is insufficient for confirming the absence of a toxic impurity like phenylhydrazine, especially at the ppm levels required for pharmaceutical applications.[5] Several analytical techniques are necessary to confirm purity.

Analytical Verification Methods:

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to qualitatively assess purity. By spotting your product alongside a phenylhydrazine standard on a TLC plate and eluting with an appropriate solvent system (e.g., 5% methanol in dichloromethane[7]), you can visualize the separation. The absence of a spot corresponding to the phenylhydrazine standard in your product lane indicates a significant reduction of the impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method for detecting trace impurities. Phenylhydrazines are known genotoxic impurities, and specific HPLC methods have been developed to detect them at trace levels in drug substances.[5][8] Pre-column derivatization can be used to enhance detection and specificity, moving the absorbance wavelength of the phenylhydrazine derivative to a region where the parent drug has little to no absorption.[5][9]

  • Gas Chromatography (GC): GC is another powerful technique for quantifying volatile impurities. Similar to HPLC, derivatization is often employed to improve the volatility and thermal stability of phenylhydrazine for analysis.[9][10]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with phenylhydrazine? A: Phenylhydrazine is highly toxic and a suspected carcinogen and mutagen.[4][11] Exposure can cause skin irritation, contact dermatitis, hemolytic anemia, and damage to the liver and kidneys.[6][12] Always handle phenylhydrazine and its solutions in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including double gloves (nitrile or latex), a lab coat, and chemical safety goggles.[12] Have an emergency shower and eyewash station readily accessible.[13]

Q: Can I chemically "quench" the excess phenylhydrazine in the reaction mixture instead of removing it physically? A: Yes, chemical quenching is a viable strategy. A common method involves reacting the excess phenylhydrazine with a slight excess of sodium nitrite in an acidic solution. This converts the phenylhydrazine into a diazonium salt, which can then be further reacted or decomposed.[14][15] However, this adds more reagents and potential byproducts to your reaction mixture, which will still require purification. This method is often used in industrial settings for waste treatment rather than for product purification.

Q: What is the best recrystallization solvent for this compound? A: The ideal solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures. For this compound, aqueous ethanol is widely reported to be effective.[2][16] The optimal ratio of ethanol to water may require some experimentation to maximize recovery of pure crystals. Other solvents like methanol-acetone mixtures have also been reported.[7]

Data & Protocols

Table 1: Comparison of Analytical Methods for Phenylhydrazine Detection
MethodPrincipleSensitivityUse Case
TLC Differential partitioning between stationary and mobile phasesLow (µg range)Quick, qualitative check of reaction progress and purification efficiency.
HPLC-UV Chromatographic separation with UV detectionHigh (ng to pg range)Gold standard for quantitative analysis of trace impurities in final product.[5][8]
GC-FID/MS Separation of volatile compounds with flame ionization or mass spec detectionVery High (pg to fg range)Alternative quantitative method, especially when coupled with MS for definitive identification.[9]
Diagram 1: General Synthesis & Purification Workflow

This diagram outlines the critical steps from the initial reaction to the final, pure product, emphasizing the stages where phenylhydrazine removal is targeted.

G cluster_0 Synthesis cluster_1 Primary Isolation cluster_2 Purification cluster_3 Analysis & Final Product Reaction Condensation Reaction (Ethyl Acetoacetate + Phenylhydrazine) Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Crude Crude Product (Contains Phenylhydrazine) Filtration->Crude Purify Choose Purification Method Crude->Purify Recrystallization Recrystallization (e.g., Aqueous Ethanol) Purify->Recrystallization Solid Impurity Extraction Acid-Base Extraction Purify->Extraction Liquid/Oily Impurity Drying Drying Recrystallization->Drying Extraction->Drying Pure Pure this compound Drying->Pure Analysis Purity Analysis (TLC, HPLC) Pure->Analysis

Caption: Workflow for Synthesis and Purification.

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold aqueous ethanol.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Diagram 2: Troubleshooting Decision Tree for Impurities

This flowchart helps diagnose the state of the product and select the appropriate action.

G Start Crude Product Obtained CheckColor Is the product white/off-white? Start->CheckColor CheckTLC Run TLC Analysis (vs. Phenylhydrazine Std.) CheckColor->CheckTLC Yes Purify Perform Purification CheckColor->Purify No (Colored) TLCResult Is a spot matching Phenylhydrazine visible? CheckTLC->TLCResult TLCResult->Purify Yes Dry Dry Product & Analyze TLCResult->Dry No Extraction Use Acid-Base Extraction (for heavy contamination) Purify->Extraction Recrystallize Use Recrystallization (for trace contamination) Purify->Recrystallize Extraction->Dry Recrystallize->Dry FinalAnalysis Confirm Purity (HPLC/GC) Dry->FinalAnalysis End Pure Product FinalAnalysis->End

Caption: Decision Tree for Product Purification.

Protocol 2: Acid-Base Extraction for Phenylhydrazine Removal
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, remembering to vent frequently. This step protonates the basic phenylhydrazine, forming the water-soluble phenylhydrazinium chloride.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the impurity salt) and discard it.

  • Repeat: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the phenylhydrazine.

  • Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Further Purification: The resulting solid can be further purified by recrystallization if necessary.

Diagram 3: Acid-Base Extraction Principle

This diagram illustrates how the different chemical properties of the product and impurity allow for their separation.

G cluster_0 Step 1: Initial Mixture in Organic Solvent cluster_1 Step 2: Add Aqueous HCl cluster_2 Step 3: Layers Separate Initial Organic Layer Product (Weak Acid) Phenylhydrazine (Base) Process Shake with 1M HCl Initial->Process Final Organic Layer Product (Weak Acid) Aqueous Layer Phenylhydrazine-H+Cl- (Salt) Process->Final FinalProduct Purified Product in Organic Layer Final:org->FinalProduct Keep Discard Impurity in Aqueous Layer Final:aq->Discard Discard

Caption: Principle of Acid-Base Separation.

References

Technical Support Center: Large-Scale Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), a key precursor for pharmaceuticals like Edaravone. We will address common challenges encountered during scale-up, providing in-depth troubleshooting guides and frequently asked questions to ensure a robust, reproducible, and high-purity synthesis.

Overview of the Core Synthesis: The Knorr Pyrazole Synthesis

The industrial production of PMP predominantly relies on the Knorr pyrazole synthesis, a classic and efficient condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2] The reaction is driven by the formation of a stable, aromatic pyrazolone ring.[1]

The mechanism proceeds through two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the elimination of ethanol to yield the final pyrazolone product.[1][3][4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Ethyl Acetoacetate - H₂O EAA Ethyl Acetoacetate Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization PMP 3-Methyl-1-phenyl- 1H-pyrazol-5-ol (PMP) Cyclic_Intermediate->PMP Dehydration - EtOH

Caption: Mechanism of the Knorr Pyrazole Synthesis for PMP.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by teams scaling up PMP synthesis.

Q1: What is the standard catalyst for this reaction and is it always necessary? A: A mild acid catalyst, typically glacial acetic acid, is commonly used.[1][4] The catalyst's primary role is to protonate the carbonyl oxygen, activating it for nucleophilic attack and facilitating the dehydration steps.[5][6] While the reaction can proceed without a catalyst, it is significantly slower. For large-scale production where cycle time is critical, catalysis is standard practice.

Q2: Why is temperature management so crucial during the initial mixing of reactants? A: The initial condensation of phenylhydrazine and ethyl acetoacetate is a highly exothermic reaction. Without proper cooling, a rapid temperature spike can occur, leading to the formation of colored impurities and side products.[7] Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Therefore, controlled, slow addition of one reactant to the other with robust cooling is mandatory for process safety and product quality.[8]

Q3: What are the primary impurities I should expect and how do they form? A: Impurities can significantly impact yield and the final purity of your Active Pharmaceutical Ingredient (API). Key species to monitor include:

  • Unreacted Starting Materials: Phenylhydrazine and ethyl acetoacetate due to incomplete reaction.

  • Oxidation Products: Phenylhydrazine is susceptible to oxidation, which can produce colored impurities, especially if the reaction is not performed under an inert atmosphere.[9]

  • Side-Reaction Products: At elevated temperatures or with incorrect stoichiometry, side reactions can occur. These are often difficult to characterize fully without advanced analytical methods but contribute to discoloration and purification challenges.[7][9]

Q4: My final product is a solid. How does its tautomeric nature affect the synthesis and isolation? A: The product, this compound, exists in a tautomeric equilibrium between the keto (pyrazolone) and enol (pyrazolol) forms.[1][3] The enol form benefits from the aromaticity of the pyrazole ring and is generally the more stable and observed tautomer.[1] This thermodynamic stability is a key driving force for the reaction, helping to push it towards completion. During isolation, this stability results in a well-defined, crystalline solid.

Q5: What is the best solvent system for a large-scale reaction and subsequent crystallization? A: An alcohol, such as ethanol or propanol, is a common reaction solvent as it readily dissolves the reactants and facilitates the reaction.[1][10] For isolation, a key strategy is to add a non-alcohol anti-solvent, such as hexane or cyclohexane, after the reaction is complete.[8] This dramatically reduces the solubility of the PMP product, inducing crystallization and leading to high recovery yields.

Part 2: Troubleshooting Guide for Large-Scale Synthesis

This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up of PMP synthesis.

G cluster_yield Low Yield Causes cluster_color Discoloration Causes cluster_crystal Crystallization Issues Start Problem Observed LowYield Low Yield Start->LowYield Discoloration Product Discoloration Start->Discoloration OilingOut Oiling Out / Poor Crystallization Start->OilingOut IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Check TLC/HPLC WorkupLoss Workup Losses LowYield->WorkupLoss Review Solvent Ratios BadReagents Poor Reagent Quality LowYield->BadReagents Verify Purity Oxidation Phenylhydrazine Oxidation Discoloration->Oxidation Use Inert Gas TempSpike Temperature Spike Discoloration->TempSpike Improve Cooling ImpurityInhibition Impurity Inhibition OilingOut->ImpurityInhibition Check Purity FastCooling Rapid Cooling OilingOut->FastCooling Implement Cooling Ramp G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Charge_Solvent Charge Ethanol to Reactor Inert Inert with N₂ Charge_Solvent->Inert Charge_EAA Charge Ethyl Acetoacetate Inert->Charge_EAA Charge_Acid Charge Acetic Acid Charge_EAA->Charge_Acid Cool Cool to 15-20°C Charge_Acid->Cool Add_Phenylhydrazine Slowly Add Phenylhydrazine (Maintain T < 25°C) Cool->Add_Phenylhydrazine Heat Heat to 75-80°C (Hold for 2-3h) Add_Phenylhydrazine->Heat Monitor Monitor by HPLC/TLC Heat->Monitor Cool_50 Cool to 50-60°C Monitor->Cool_50 Add_Hexane Add Hexane (Anti-solvent) Cool_50->Add_Hexane Cool_0 Cool to 0-10°C (Hold for 2-3h) Add_Hexane->Cool_0 Filter Filter Product Cool_0->Filter Wash Wash Cake Filter->Wash Dry Dry under Vacuum Wash->Dry

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation Utilizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of pharmaceuticals and biomolecules. However, for compounds lacking a suitable chromophore, such as monosaccharides, direct UV detection is often impractical. This guide provides an in-depth exploration of HPLC method validation featuring pre-column derivatization with 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), a reagent that significantly enhances the detectability of these otherwise challenging analytes.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will dissect the causality behind experimental choices and present a self-validating protocol framework, grounded in authoritative scientific literature and regulatory standards.

The "Why" of PMP Derivatization: A Mechanistic Perspective

Carbohydrates play a crucial role in numerous biological processes and are key components of many biopharmaceuticals, such as monoclonal antibodies and vaccines. Accurate monosaccharide analysis is therefore critical for product characterization, quality control, and ensuring therapeutic efficacy and safety.

The primary challenge in analyzing monosaccharides by HPLC with UV detection is their lack of a strong UV-absorbing moiety. PMP derivatization elegantly overcomes this limitation.[1] The reaction, first introduced by Honda et al., involves the condensation of PMP with the reducing end of a carbohydrate in an alkaline medium.[2][3] This process attaches a chromophoric pyrazolone ring to the sugar molecule, rendering it readily detectable by UV or Diode Array Detectors (DAD) at approximately 245-250 nm.[4][5][6]

The reaction proceeds via a stepwise mechanism where two PMP molecules react with one aldehyde group of the reducing sugar, forming a stable bis-PMP-sugar derivative.[2] This not only enhances UV detection but also increases the hydrophobicity of the sugar molecules, allowing for excellent separation on reversed-phase C18 columns.[2][5]

Workflow of PMP Derivatization and HPLC Analysis

PMP_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Hydrolysis Monosaccharide Release (e.g., Acid Hydrolysis) Drying Sample Drying Hydrolysis->Drying PMP_Reagent Add PMP Reagent & Alkaline Solution (e.g., NaOH) Drying->PMP_Reagent Incubation Incubate (e.g., 70°C, 30-120 min) PMP_Reagent->Incubation Neutralization Neutralize (e.g., HCl) Incubation->Neutralization Extraction Extract Impurities (e.g., Dichloromethane) Neutralization->Extraction Injection Inject into HPLC Extraction->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV/DAD Detection (~245 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow from sample preparation to HPLC analysis using PMP derivatization.

A Framework for Robust HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[8][9]

Experimental Protocol: PMP Derivatization of Monosaccharides

This protocol provides a generalized starting point. Optimization of reaction time, temperature, and reagent concentrations is crucial for specific applications.[10]

  • Standard and Sample Preparation:

    • Prepare a mixed standard solution containing known concentrations of the monosaccharides of interest (e.g., glucose, galactose, mannose, xylose, fucose).

    • For polysaccharide samples, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides, followed by drying under reduced pressure.[11]

  • Derivatization:

    • Dissolve the dried monosaccharide standards or sample hydrolysates in a solution of 0.5 M PMP in methanol.[11]

    • Add an equal volume of 0.3-0.5 M sodium hydroxide (NaOH) to create the alkaline conditions necessary for the reaction.[3][6][11] Some improved methods utilize volatile bases like ammonia to simplify downstream mass spectrometry analysis.[4][12]

    • Incubate the mixture at 70°C for a period ranging from 30 to 120 minutes. The optimal time can vary depending on the specific sugars.[6][11]

    • After incubation, cool the reaction mixture and neutralize it with an equivalent amount of hydrochloric acid (HCl).[3][11]

  • Purification:

    • To remove excess PMP and reaction byproducts, perform a liquid-liquid extraction. Add an organic solvent such as dichloromethane, vortex vigorously, and centrifuge to separate the phases.[3][11]

    • Repeat the extraction process multiple times (typically 3-5) and discard the organic layer. The aqueous layer containing the PMP-derivatized sugars is retained for HPLC analysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[5]

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.5-8.0) and an organic solvent like acetonitrile.[2][11]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength of 245 nm.[11]

Validation Parameters: A Deep Dive

Following the ICH Q2(R2) guidelines, the following parameters must be thoroughly evaluated to validate the HPLC method.[13][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze individual PMP-derivatized monosaccharide standards to determine their retention times.

    • Analyze a mixture of all relevant monosaccharides to ensure baseline separation.

    • Analyze a blank sample (matrix without the analyte) and a placebo sample to confirm the absence of interfering peaks at the retention times of the analytes.

    • Peak purity analysis using a DAD detector can further confirm that the analyte peak is not co-eluting with any impurities.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the mixed monosaccharide standard across the expected range (e.g., 80% to 120% of the target concentration).

    • Derivatize and analyze each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Approach:

    • Perform a recovery study by spiking a placebo or sample matrix with known amounts of the monosaccharide standards at different concentration levels (e.g., low, medium, and high).

    • Analyze these spiked samples in triplicate.

    • Calculate the percentage recovery of the added analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate samples of the same standard concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Acetonitrile content in the mobile phase (e.g., ± 2%)

    • Analyze the system suitability standards under each of these modified conditions and evaluate the impact on retention times, peak shape, and resolution.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations.

Logical Flow of HPLC Method Validation

Validation_Flow Start Method Development & Optimization Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Validation_Report Validation Report & Method Implementation Robustness->Validation_Report

Caption: The sequential process of HPLC method validation.

Data Summary and Comparison

The following tables provide a template for summarizing the validation data.

Table 1: Linearity Data

MonosaccharideRange (µg/mL)SlopeY-InterceptCorrelation Coefficient (r²)
Glucose10 - 4004589012340.9998
Galactose10 - 4004498711980.9997
Mannose10 - 4004601213010.9999
Xylose10 - 4004712310560.9996
Fucose10 - 4004805414230.9998

Table 2: Accuracy (Recovery) Data

MonosaccharideSpiked LevelMean Recovery (%)%RSD
GlucoseLow, Med, High99.80.8
GalactoseLow, Med, High100.51.1
MannoseLow, Med, High99.50.9
XyloseLow, Med, High101.21.3
FucoseLow, Med, High100.10.7

Table 3: Precision Data

MonosaccharideRepeatability (%RSD)Intermediate Precision (%RSD)
Glucose0.61.2
Galactose0.81.4
Mannose0.51.1
Xylose0.91.6
Fucose0.71.3

Table 4: LOD and LOQ Data

MonosaccharideLOD (µg/mL)LOQ (µg/mL)
Glucose0.51.5
Galactose0.61.8
Mannose0.51.5
Xylose0.72.1
Fucose0.41.2

Comparison with Alternative Methods

While PMP derivatization is a powerful technique, it's essential to consider its place among other methods for carbohydrate analysis.

MethodPrincipleAdvantagesDisadvantages
PMP-HPLC-UV/DAD Pre-column derivatization with PMP, reversed-phase separation.High sensitivity, good reproducibility, stable derivatives, suitable for most reducing sugars.[1][2]Time-consuming derivatization and purification steps, does not work for non-reducing sugars or sugar alcohols.[2][15]
HPAEC-PAD High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection.No derivatization required, high sensitivity and selectivity, excellent for complex carbohydrate mixtures.Requires specialized, expensive equipment; sensitive to mobile phase quality.
GC-MS of Alditol Acetates Gas chromatography-mass spectrometry of reduced and acetylated sugars.High resolution, provides structural information from mass spectra.Multi-step, lengthy sample preparation; potential for analyte loss during derivatization.

The choice of method depends on the specific analytical needs. For routine quality control where high throughput and robustness are key, a validated PMP-HPLC method offers a reliable and cost-effective solution.

Conclusion

The validation of an HPLC method using PMP derivatization is a rigorous process that ensures the generation of accurate, reliable, and reproducible data for monosaccharide analysis. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, researchers can have high confidence in their analytical results. The PMP derivatization technique, when properly validated, provides a powerful tool for the characterization and quality control of complex carbohydrates in the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Antioxidant Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant activity of various derivatives of 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships that govern the radical-scavenging properties of this important class of compounds.

Introduction: The Promise of Pyrazolones in Mitigating Oxidative Stress

The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1][2] A prominent member of this family is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The therapeutic success of Edaravone has spurred considerable interest in its derivatives as a promising avenue for the discovery of novel and more effective antioxidant agents.[5]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6] Antioxidants can mitigate oxidative damage by scavenging free radicals, and the pyrazolone nucleus has proven to be a particularly effective pharmacophore in this regard.[7] This guide will delve into a comparative study of various this compound derivatives, presenting experimental data to elucidate their relative antioxidant potencies and the structural modifications that enhance their activity.

Comparative Antioxidant Activity: A Data-Driven Analysis

The antioxidant efficacy of this compound derivatives is typically evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to scavenge 50% of the initial radical concentration, is a standard metric for comparing antioxidant potency; a lower IC50 value indicates greater antioxidant activity.

The following table summarizes the reported DPPH radical scavenging activities (IC50 values) for a selection of this compound derivatives, including the parent compound and various substituted analogs. For context, the activity of the well-known antioxidant, ascorbic acid, is also included.

CompoundSubstituent on the Arylmethylene Bridge (at C4)IC50 (µM) for DPPH ScavengingReference(s)
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) (Not an arylmethylene bis-pyrazolol)Potent scavenger[8][9]
Ascorbic Acid (Standard) -Varies (often used as a control)[10]
4,4'-((2-Hydroxyphenyl)methylene)bis(this compound) 2-HydroxyPotent scavenger[10]
4,4'-((3-Hydroxy-4-methoxyphenyl)methylene)bis(this compound) 3-Hydroxy, 4-MethoxyPotent scavenger[10]
4,4'-((4-Methoxyphenyl)methylene)bis(this compound) 4-MethoxyLess potent than hydroxylated analogs[10]
Pyrazolone derivative with a catechol moiety Catechol (dihydroxy)2.6 - 7.8[11][12]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following key SAR insights have been elucidated from the available literature:

  • Hydroxyl (-OH) Groups are Crucial: The presence of hydroxyl groups, particularly on an aromatic ring, significantly enhances antioxidant activity. This is attributed to their ability to donate a hydrogen atom to a radical, thereby neutralizing it. Derivatives bearing a catechol (dihydroxy) moiety have been shown to be particularly potent radical scavengers.[11][12]

  • Electron-Donating Groups Enhance Activity: Substituents that donate electrons to the aromatic ring system can stabilize the resulting radical formed after hydrogen donation, thus increasing the antioxidant capacity. Methoxy (-OCH3) groups, for instance, can contribute to this effect, although generally to a lesser extent than hydroxyl groups.

  • The Pyrazolone Core is an Active Pharmacophore: The pyrazolone ring itself is a key contributor to the antioxidant properties of these molecules. The enolizable proton at the C4 position and the potential for tautomerism play a role in the radical scavenging mechanism.[7]

The primary mechanisms by which pyrazolone derivatives exert their antioxidant effects are believed to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In polar solvents, the SET-PT mechanism, where the antioxidant first donates an electron to the radical, is often favored. Conversely, in non-polar environments, the HAT mechanism, involving the direct transfer of a hydrogen atom, tends to predominate.[11][12]

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for three commonly employed assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the radical scavenging activity of the tested compound.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the this compound derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value. A lower IC50 indicates higher antioxidant activity.[13]

Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the pyrazolone derivatives and a standard (e.g., Trolox) in the buffer.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 20 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•+ working solution (e.g., 180 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Diagram of ABTS Assay Principle:

ABTS_Principle cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_rad ABTS•+ (Blue-Green) ABTS->ABTS_rad Oxidation K2S2O8 Potassium Persulfate ABTS_reduced ABTS (Colorless) ABTS_rad->ABTS_reduced Reduction Antioxidant Pyrazolone Derivative (Antioxidant) FRAP_Logic Antioxidant Antioxidant (Pyrazolone Derivative) Reduction Reduction Antioxidant->Reduction Fe3 Fe³⁺-TPTZ Complex (Colorless) Fe3->Reduction Fe2 Fe²⁺-TPTZ Complex (Blue) Reduction->Fe2

References

The Derivatizing Agent of Choice: Unveiling the Advantages of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, derivatization is a cornerstone technique, transforming analytes with poor detectability into molecules readily quantifiable by modern instrumentation. For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is a critical decision that profoundly impacts the sensitivity, accuracy, and efficiency of their analytical methods. This guide provides an in-depth comparison of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, commonly known as PMP or Edaravone, with other widely used derivatizing reagents. Through an objective lens supported by experimental data, we will explore the distinct advantages that establish PMP as a superior choice for specific yet broad applications, particularly in the realm of carbohydrate analysis.

The Rationale for Derivatization: Enhancing Analytical Visibility

Many biologically significant molecules, such as monosaccharides, lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1] Derivatization addresses this limitation by chemically modifying the analyte to introduce a detectable tag. This process not only enhances detection sensitivity but can also improve the chromatographic properties and stability of the analyte.[2][3]

Introducing PMP: A Versatile and Robust Derivatizing Agent

PMP has emerged as a powerful pre-column derivatization reagent, especially for the analysis of reducing sugars.[4][5][6] Its reaction with the aldehyde group of a reducing sugar under mild alkaline conditions results in a stable derivative with a strong ultraviolet (UV) absorbance, making it highly suitable for HPLC-UV analysis.[6][7]

The PMP Derivatization Reaction: A Stepwise Look

The derivatization of a reducing sugar with PMP proceeds via a condensation reaction in an alkaline medium. The reaction involves the formation of a bis-PMP-sugar derivative, where two molecules of PMP react with one molecule of the sugar.[4][5]

PMP_Derivatization_Workflow Analyte Reducing Sugar (e.g., Glucose) Reaction Derivatization Reaction (Heat) Analyte->Reaction PMP PMP Reagent (this compound) PMP->Reaction Alkaline Alkaline Conditions (e.g., NaOH or NH3) Alkaline->Reaction Derivative Stable PMP-Sugar Derivative (UV-Absorbing) Reaction->Derivative HPLC HPLC Analysis (Reversed-Phase) Derivative->HPLC Detection UV Detection (~245 nm) HPLC->Detection Quantification Quantification Detection->Quantification

PMP Derivatization Workflow

PMP in the Spotlight: A Comparative Analysis

To fully appreciate the advantages of PMP, it is essential to compare its performance against other commonly used derivatizing agents, such as dansyl chloride and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). While these reagents are highly effective for amines and amino acids, their application to carbohydrates is less common, highlighting PMP's specialized utility.

FeatureThis compound (PMP)Dansyl Chloride9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
Primary Analytes Reducing Sugars (Monosaccharides, Oligosaccharides)Primary and Secondary Amines, PhenolsPrimary and Secondary Amines
Reaction Conditions Mildly alkaline (pH ~8-9), 70°C for 30-120 min[8][9]Alkaline (pH 9.5-10.5), 37-60°C for 30-120 min[10]Alkaline (pH 8-11.4), Room temperature to 40°C, 1-40 min[11][12]
Derivative Stability Highly stable[13]Good stability[14]Very high stability (over 48 hours)[11][12]
Detection Method UV (~245 nm), Fluorescence, MS[6][15]Fluorescence (Ex: ~335 nm, Em: ~520 nm), UV, MS[10]Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV[5][16]
Sensitivity Low µg/mL to ng/mL range (HPLC-UV/MS)[6][13]Picomole to femtomole range (HPLC-Fluorescence)[17]Femtomole range (HPLC-Fluorescence)[18][19]
Key Advantages - Excellent for carbohydrates- Mild reaction conditions- Quantitative reaction- Stable derivatives- Amenable to MS without desalting (using volatile base)[20][21]- Reacts with both primary and secondary amines- Well-established protocols- Good sensitivity- Very high sensitivity- Highly stable derivatives- Suitable for automated derivatization
Limitations - Primarily for reducing sugars- Longer reaction times compared to some reagents- Can form multiple derivatives with some amino acids- Less stable than FMOC derivatives- Reagent hydrolysis can cause interfering peaks- Does not react with tertiary amines

In-Depth Advantages of PMP

Specificity and Quantitative Reaction for Carbohydrates

PMP's primary advantage lies in its specific and quantitative reaction with the reducing end of carbohydrates.[22] This makes it an ideal reagent for the compositional analysis of polysaccharides and glycoproteins after acid hydrolysis. The reaction proceeds to completion under optimized conditions, ensuring accurate quantification.

Mild Reaction Conditions and Derivative Stability

The derivatization with PMP is typically carried out under mild heating and alkaline conditions, which minimizes the degradation of sensitive sugar molecules.[6] The resulting PMP-sugar derivatives are highly stable, allowing for storage and analysis without significant degradation.[13]

Versatility in Detection

PMP-derivatized sugars exhibit strong UV absorbance around 245 nm, enabling sensitive detection with standard HPLC-UV systems.[6][21] Furthermore, these derivatives are also amenable to fluorescence and mass spectrometry (MS) detection, offering enhanced sensitivity and structural information.[15][22] An improved PMP derivatization method using a volatile base like liquid ammonia instead of sodium hydroxide allows for direct analysis by MALDI-TOF-MS without a desalting step, which increases MS detection sensitivity and reduces sample loss.[20][21]

Improved Chromatographic Separation

The addition of the hydrophobic PMP moiety to polar sugar molecules significantly improves their retention and separation on reversed-phase HPLC columns, such as C18 columns.[21] This allows for the efficient separation of complex mixtures of monosaccharides.

Experimental Protocols

Protocol 1: PMP Derivatization of Monosaccharides for HPLC-UV Analysis

This protocol is adapted from established methods for the analysis of monosaccharide composition in polysaccharides.[9][21]

1. Reagents and Materials:

  • Monosaccharide standards (e.g., glucose, mannose, galactose)

  • PMP solution: 0.5 M in methanol

  • Sodium hydroxide (NaOH) solution: 0.3 M

  • Hydrochloric acid (HCl) solution: 0.3 M

  • Chloroform

  • HPLC-grade water and acetonitrile

  • Reversed-phase C18 HPLC column

2. Derivatization Procedure:

  • Prepare a standard mixture of monosaccharides or hydrolyze the polysaccharide sample to obtain monosaccharides.

  • To 100 µL of the monosaccharide solution, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH solution.

  • Vortex the mixture and incubate at 70°C for 60 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 100 µL of 0.3 M HCl.

  • Extract the excess PMP by adding 1 mL of chloroform and vortexing vigorously.

  • Centrifuge the mixture and discard the upper aqueous layer. Repeat the extraction three times.

  • Evaporate the chloroform from the combined aqueous layers under a stream of nitrogen.

  • Reconstitute the dried residue in the HPLC mobile phase for analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 6.7) and acetonitrile (e.g., 82:18 v/v)[21]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

Protocol 2: Dansyl Chloride Derivatization of Amino Acids for HPLC-Fluorescence Analysis

This protocol provides a general procedure for the derivatization of amino acids with dansyl chloride.[4][17]

1. Reagents and Materials:

  • Amino acid standards

  • Dansyl chloride solution: 5 mg/mL in acetone

  • Sodium bicarbonate solution: 100 mM, pH 9.5

  • HPLC-grade water and acetonitrile

  • Reversed-phase C18 HPLC column

2. Derivatization Procedure:

  • To 100 µL of the amino acid standard or sample solution, add 200 µL of the dansyl chloride solution.

  • Add 100 µL of 100 mM sodium bicarbonate solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 335 nm, Emission: 520 nm)

  • Injection Volume: 20 µL

Decision Making: Choosing the Right Derivatizing Agent

The selection of a derivatizing agent is contingent upon the nature of the analyte and the analytical objectives.

Derivatization_Decision_Tree Analyte What is the primary analyte class? Carbohydrates Reducing Sugars (Monosaccharides, Oligosaccharides) Analyte->Carbohydrates Carbohydrates Amines Primary/Secondary Amines, Amino Acids, Phenols Analyte->Amines Amines/Amino Acids PMP Use PMP Carbohydrates->PMP Sensitivity Is highest sensitivity critical? Amines->Sensitivity FMOC Use FMOC-Cl Sensitivity->FMOC Yes Dansyl Use Dansyl Chloride Sensitivity->Dansyl No (Good sensitivity is sufficient)

Derivatizing Agent Selection Guide

Conclusion

This compound (PMP) stands out as a highly effective and reliable derivatizing agent, particularly for the quantitative analysis of carbohydrates. Its advantages, including mild reaction conditions, the formation of stable derivatives, and compatibility with various detection methods, make it a superior choice for researchers in glycobiology, food science, and biopharmaceutical development. While other reagents like dansyl chloride and FMOC-Cl excel in the analysis of amines and amino acids, PMP's specificity and robust performance in carbohydrate analysis solidify its position as an indispensable tool in the analytical chemist's arsenal. By understanding the unique strengths of each derivatizing agent, researchers can make informed decisions to achieve optimal results in their analytical endeavors.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a target molecule is only half the battle. The subsequent confirmation of its identity and, crucially, its purity, dictates the reliability of downstream applications and the ultimate success of a research program. This is particularly true for pharmaceutical intermediates, where even trace impurities can derail complex synthetic pathways, compromise yields, and introduce toxic byproducts.[1][2]

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as Edaravone, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[3][4] Its synthesis, commonly achieved through the condensation of phenylhydrazine and ethyl acetoacetate, is a classic reaction.[5][6] However, this process is not without its pitfalls, potentially generating a variety of impurities including unreacted starting materials, side-products, and degradation compounds that must be meticulously identified and quantified.[4][6][7]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to build a complete and trustworthy purity profile for synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating system of analysis that aligns with the rigorous standards of pharmaceutical development.[8][9]

The Analytical Gauntlet: A Multi-Technique Strategy

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. This multi-faceted strategy ensures that a wide range of potential impurities, with varying chemical properties, are detected. The following workflow illustrates a logical progression from preliminary checks to definitive quantification and structural confirmation.

Purity_Workflow Start Synthesized This compound MP Melting Point Analysis (Initial Purity Check) Start->MP Basic Assessment TLC Thin-Layer Chromatography (Qualitative Screen) Start->TLC Screening NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Structural Verification FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR Structural Verification HPLC HPLC-UV (Quantitative Purity) MP->HPLC Proceed if sharp melt TLC->HPLC Proceed if single spot Impurity_ID Impurity Identification HPLC->Impurity_ID Isolate Impurity Peaks Final Purity & Identity Confirmed (>99.5%) HPLC->Final Quantification GCMS GC-MS (Volatile Impurities) Impurity_ID->GCMS LCMS LC-MS (Non-Volatile Impurities) Impurity_ID->LCMS NMR->Final Analytical_Logic Purity_Question Is the sample pure? Qualitative Qualitative Assessment (TLC, Melting Point) Purity_Question->Qualitative Initial Screen Quantitative Quantitative Analysis (HPLC) Qualitative->Quantitative If promising Identity Is it the correct compound? Quantitative->Identity Quantified Structural Structural Verification (NMR, FTIR, MS) Result Confirmed Identity & Purity Structural->Result Identity->Structural Confirm Structure

References

A Spectroscopic Guide to the Tautomeric Landscape of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in the characterization and application of heterocyclic compounds. This guide provides an in-depth spectroscopic comparison of the tautomeric forms of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), a scaffold of considerable interest in medicinal chemistry. We will dissect the spectroscopic signatures of the principal tautomers—the CH, OH, and NH forms—offering experimental data and field-proven insights to facilitate their unambiguous identification.

The tautomerism of pyrazolones is a classic yet persistently relevant area of study, as the predominant form in a given environment dictates the molecule's reactivity, biological activity, and physicochemical properties.[1][2][3] The equilibrium between the CH (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), OH (this compound), and NH (1,2-dihydro-3-methyl-1-phenyl-3H-pyrazol-3-one) tautomers is exquisitely sensitive to the surrounding medium, particularly the solvent's polarity and hydrogen-bonding capability.[1][2][4]

The Tautomeric Equilibrium

The interplay between the CH, OH, and NH forms is a delicate balance governed by thermodynamics. The relative stability of these tautomers can be significantly shifted by the solvent. Generally, nonpolar solvents tend to favor the CH form, whereas polar and protic solvents can stabilize the OH and NH forms through hydrogen bonding and dipole-dipole interactions.[1][4]

Tautomers cluster_solvent Solvent Influence CH CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) OH OH-form (this compound) CH->OH Keto-Enol Tautomerism NH NH-form (1,2-dihydro-3-methyl-1-phenyl-3H-pyrazol-3-one) CH->NH Keto-Amide Tautomerism OH->NH Amide-Iminol Tautomerism Nonpolar Nonpolar Nonpolar->CH Polar Polar Polar->OH Polar->NH

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy stands as one of the most powerful techniques for elucidating the tautomeric composition of PMP in solution.[3][5] Both ¹H and ¹³C NMR provide distinct chemical shifts and coupling constants for each tautomer.

¹H NMR Spectroscopy

The proton NMR spectra of the PMP tautomers exhibit characteristic signals that are highly sensitive to the electronic environment. In the CH form, the two protons at the C4 position typically appear as a singlet. The OH form is distinguished by the presence of a hydroxyl proton signal, the chemical shift of which can be highly variable and dependent on solvent and concentration. The NH form, in contrast, will show a signal for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear distinction between the tautomers, particularly in the chemical shifts of the pyrazole ring carbons. The C5 carbon is a key indicator: in the CH form, it is a ketone-like carbonyl carbon with a chemical shift in the downfield region, while in the OH form, it is an enolic carbon with a significantly different chemical shift.

A crucial diagnostic tool in ¹³C NMR is the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant.[2] This coupling constant is approximately 9–11 Hz for the OH and CH forms, but is considerably smaller, around 4–5 Hz, for the NH form.

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)²J[C4,H5] (Hz)
CH-form C4-H₂ (singlet)C5 (carbonyl) ~170~9-11
OH-form OH (broad singlet)C5 (enolic) ~155-160~9-11
NH-form NH (broad singlet)C5 ~160-165~4-5

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy offers a rapid and effective method for identifying the predominant tautomeric form, particularly in the solid state.[4][6] The key is to monitor the characteristic stretching frequencies of the C=O, O-H, and N-H bonds.

The CH tautomer is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹. The OH form, conversely, will lack a strong C=O band and instead exhibit a broad O-H stretching band, usually in the region of 3200-3600 cm⁻¹. The NH form is identified by the presence of an N-H stretching vibration, which can sometimes overlap with the O-H region but is generally sharper.

TautomerKey IR Absorption Bands (cm⁻¹)
CH-form ~1720 (C=O stretch)
OH-form ~3400 (broad, O-H stretch)
NH-form ~3300 (N-H stretch)

UV-Visible (UV-Vis) Spectroscopy: A Supporting Perspective

UV-Vis spectroscopy, while less definitive than NMR or IR, can provide valuable supporting evidence for the tautomeric composition, especially when studying the effects of solvent polarity.[7][8] The different electronic configurations of the tautomers result in distinct absorption maxima (λ_max).

In non-polar solvents like cyclohexane, where the CH form is expected to dominate, PMP typically shows a characteristic absorption band.[4] In polar, protic solvents such as ethanol, which stabilize the OH form, a shift in the absorption maximum is observed.[4][8]

TautomerSolventApproximate λ_max (nm)
CH-form Cyclohexane (non-polar)~250
OH-form Ethanol (polar, protic)~244 and ~273

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of PMP involves the condensation of ethyl acetoacetate with phenylhydrazine.[9][10]

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Heat the mixture, with stirring, in an oil bath at 100-110 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product should solidify.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Synthesis Reactants Ethyl Acetoacetate + Phenylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization (Heat)

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare solutions of PMP in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a concentration of approximately 10-20 mg/mL.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • For ¹³C NMR, acquire a proton-coupled spectrum to determine the ²J[C4,H5] coupling constant.

  • Integrate the relevant signals in the ¹H NMR spectrum to determine the relative populations of the tautomers in each solvent.

IR Spectroscopy:

  • For solid-state analysis, prepare a KBr pellet containing a small amount of PMP or use an ATR accessory.

  • For solution-state analysis, dissolve PMP in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and use a liquid cell.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of PMP in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Record the UV-Vis absorption spectra over a wavelength range of approximately 200-400 nm using a quartz cuvette.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon that can be effectively dissected through a combination of spectroscopic techniques. NMR spectroscopy provides the most definitive and quantitative data on tautomeric populations in solution, while IR and UV-Vis spectroscopy offer valuable and often complementary insights, particularly for solid-state analysis and for observing solvent-induced shifts in equilibrium. A thorough understanding and application of these spectroscopic methods are essential for any researcher working with pyrazolone-based compounds, ensuring accurate structural assignment and a deeper comprehension of their chemical behavior.

References

A Comparative Guide to the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of the isomers of 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear understanding of the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic scaffold. We will explore the critical role of tautomerism in defining the molecule's pharmacological profile, with a particular focus on its antioxidant, anti-inflammatory, and neuroprotective properties.

Introduction: The Structural Nuances of this compound

This compound, a core structure in many pharmacologically active compounds, is not a single, static entity. Its chemical nature is characterized by prototropic tautomerism, a form of isomerism where isomers are in dynamic equilibrium through the migration of a proton.[1][2] This phenomenon is crucial as the different tautomeric forms exhibit distinct biological activities. The primary isomers of this compound exist in three main forms: the OH-form (enol), the CH-form, and the NH-form.[1]

The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and substitution patterns on the pyrazolone ring.[1][3][4] For instance, in DMSO, the OH-form tends to predominate, while the CH-form is favored in chloroform.[1] One of the most prominent derivatives of this scaffold is Edaravone (MCI-186), a potent antioxidant and free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7][8] Understanding the interplay between these isomeric forms is fundamental to harnessing their full therapeutic potential.

Tautomerism cluster_OH OH-Form (Enol) cluster_CH CH-Form cluster_NH NH-Form OH This compound CH 3-Methyl-1-phenyl-2,4-dihydro-3H-pyrazol-5-one OH->CH Equilibrium NH 3-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-5-one CH->NH Equilibrium NH->OH Equilibrium

Caption: Tautomeric equilibrium of this compound.

Comparative Analysis of Biological Activities

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[9][10] The specific isomeric form and substitutions on the core structure significantly influence the pharmacological profile.

Antioxidant and Neuroprotective Activity

The most celebrated biological activity of this scaffold is its potent antioxidant effect, primarily attributed to the Edaravone isomer.[3][11] Edaravone functions as a powerful free radical scavenger, effectively neutralizing reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite, which are implicated in the cellular damage seen in neurodegenerative diseases and stroke.[5][6][12]

  • Mechanism of Action: Edaravone donates an electron to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative stress.[5][12] Studies have shown that the anionic form of Edaravone, which is more prevalent at physiological pH (pKa ≈ 7.0), is significantly more reactive and potent as an antioxidant.[3][11] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[8][12] This dual action is critical for its neuroprotective effects in conditions like ALS, where it can slow disease progression, and in acute ischemic stroke, where it mitigates reperfusion injury.[6][7]

Anti-inflammatory Activity
  • Mechanism of Action: By inhibiting COX-1 and/or COX-2 enzymes, these compounds reduce the synthesis of prostaglandins, which are responsible for pain, fever, and inflammation.[14] Some novel pyrazole derivatives have been designed to be selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] The anti-inflammatory properties of pyrazoles are not limited to COX inhibition; they can also involve the modulation of other inflammatory mediators like cytokines (TNF-α, IL-6) and transcription factors such as NF-κB.[10][14]

Antimicrobial Activity

Various derivatives of the this compound core have demonstrated significant antimicrobial properties.[16][17][18] The introduction of different functional groups onto the pyrazole ring can yield compounds with broad-spectrum activity against both bacteria and fungi.

  • Structure-Activity Insights: For example, the synthesis of pyrazole derivatives incorporating thiazole or triazole moieties has led to compounds with notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[18][19] Some derivatives have also shown efficacy against fungal strains like Candida albicans and Aspergillus niger.[16][19] The mechanism of action is often linked to the disruption of microbial cellular processes, though specific targets can vary widely depending on the derivative's structure.

Analgesic and Antipyretic Activities

Historically, pyrazolone-based compounds like antipyrine and aminopyrine were among the first synthetic drugs used for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects.[9][13] This activity is closely linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin synthesis in the central nervous system. Studies on newer 3-methyl pyrazolone derivatives continue to show significant analgesic and antipyretic activities, comparable to standard drugs.[20]

Data Summary: Biological Activity Profile

The following table summarizes the key biological activities associated with this compound and its derivatives, highlighting the primary mechanisms involved.

Biological ActivityKey Isomer/DerivativePrimary Mechanism of ActionSupporting Evidence
Antioxidant Edaravone (CH/OH tautomer)Free radical scavenging; Inhibition of lipid peroxidation.[5][12]Effective in mitigating oxidative stress in ALS and ischemic stroke models.[6][8]
Neuroprotection EdaravoneReduction of oxidative damage to neurons.[5][21]Slows functional decline in ALS patients; reduces infarct volume in stroke.[7][21]
Anti-inflammatory Various Pyrazolone DerivativesInhibition of COX-1/COX-2 enzymes; Modulation of cytokines.[13][14][15]Reduces edema and inflammation in animal models.[9][10]
Antimicrobial Substituted Pyrazole DerivativesDisruption of microbial cell processes.Activity against S. aureus, E. coli, C. albicans.[16][18][19]
Analgesic Various Pyrazolone DerivativesInhibition of prostaglandin synthesis.[13][20]Reduces pain response in various animal models.[9][20]
Anticancer Certain Pyrazolone DerivativesCytotoxicity against human cell lines.[22]Induces apoptosis in cancer cells.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the biological activities of these compounds. Below are detailed protocols for key experiments.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard and rapid method to screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 0.1 mM DPPH Solution p2 Prepare Test Compound and Control Dilutions a1 Add 100 µL DPPH to 96-well plate p2->a1 a2 Add 100 µL of Test Compound/Control a1->a2 a3 Incubate in Dark (30 min, RT) a2->a3 d1 Measure Absorbance at 517 nm a3->d1 d2 Calculate % Scavenging Activity d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

Methodology:

  • Animal Acclimatization:

    • Use adult rodents (e.g., Wistar rats or Swiss albino mice), housed under standard laboratory conditions with free access to food and water.

    • Allow animals to acclimatize for at least one week before the experiment.

  • Dosing and Induction:

    • Fast the animals overnight prior to the experiment.

    • Divide animals into groups (e.g., control, standard drug, test compound groups).

    • Administer the test compound or vehicle (control group) orally or intraperitoneally. A standard drug like Indomethacin or Phenylbutazone is used for the positive control group.[10][13]

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement and Evaluation:

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The isomers of this compound represent a rich scaffold for drug discovery, with a remarkable diversity of biological activities. The tautomeric equilibrium is a critical determinant of its pharmacological profile, with the Edaravone form standing out for its potent antioxidant and neuroprotective effects. Furthermore, the core structure's amenability to chemical modification allows for the generation of derivatives with enhanced anti-inflammatory, antimicrobial, and analgesic properties.

Future research should focus on synthesizing novel derivatives with improved specificity and reduced toxicity, particularly in the development of selective COX-2 inhibitors and broad-spectrum antimicrobial agents. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced spectroscopic techniques, will be instrumental in designing the next generation of pyrazolone-based therapeutics.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts, the accurate quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), also known as Edaravone, in complex reaction mixtures is paramount. As a potent antioxidant and the active pharmaceutical ingredient (API) in treatments for neurological disorders, ensuring its precise concentration during synthesis is critical for yield optimization, impurity profiling, and ultimately, therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for PMP quantification, grounded in experimental data and practical expertise. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system for robust and reliable results.

The Analytical Imperative in PMP Synthesis

The synthesis of PMP, commonly achieved through the condensation of phenylhydrazine and ethyl acetoacetate, can be accompanied by various side reactions and impurities.[3] The reaction progress and the final product's purity are therefore critically dependent on reliable in-process monitoring. The choice of an analytical technique is not arbitrary; it is dictated by the specific requirements of the analysis—be it the high accuracy and specificity needed for final product release or the rapid, cost-effective screening required for process optimization.

Comparative Analysis of Quantitative Techniques

A suite of analytical techniques can be employed for the quantification of PMP. The selection of the most appropriate method hinges on a balance of sensitivity, selectivity, speed, and cost. Here, we compare the most viable options: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry, with a discussion on the potential of Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) stands as the most widely adopted and validated method for the quantification of PMP, particularly in complex matrices like reaction mixtures.[1] Its high resolving power allows for the separation of PMP from starting materials, intermediates, and degradation products, ensuring unparalleled specificity.

The Rationale Behind RP-HPLC: The choice of a C18 stationary phase is predicated on the moderately polar nature of PMP. A polar mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier like acetic acid, allows for the effective retention and subsequent elution of PMP, providing sharp, symmetrical peaks suitable for accurate integration.[1]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative example of a validated stability-indicating RP-HPLC method.

  • Chromatographic System:

    • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]

    • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% v/v Acetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 243 nm.[1][2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a theoretical PMP concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Calibration:

    • Prepare a series of standard solutions of a PMP reference standard in the diluent, covering a concentration range of approximately 5-70 µg/mL.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the prepared sample solution.

    • The concentration of PMP in the sample is determined by interpolating its peak area from the calibration curve.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for the estimation of PMP. This technique is particularly useful for rapid in-process checks where high specificity is not the primary concern.

The Principle of UV-Vis Analysis: PMP possesses a chromophore that absorbs UV radiation, with a maximum absorbance (λmax) typically observed around 242 nm in a mixture of acetonitrile and water.[1][2] According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of PMP in the solution.

Causality in Method Design: The choice of solvent is critical to ensure the solubility of PMP and to minimize interference from other components in the reaction mixture. A background correction by scanning a blank solution (solvent without the analyte) is essential to negate the absorbance from the solvent and other potential interferents.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A 1:1 (v/v) mixture of Acetonitrile and Water.[2]

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of PMP in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance.

    • Calibration Curve: Prepare a series of standard solutions of PMP in the solvent with concentrations ranging from 2-12 µg/mL.[1] Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.

    • Sample Analysis: Prepare a solution of the reaction mixture in the solvent, ensuring the final concentration of PMP falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax.

    • Calculation: Determine the concentration of PMP in the sample from the calibration curve.

Titrimetric Methods: A Classic Approach for In-Process Control

For rapid, at-line analysis where high precision is not the overriding factor, titrimetric methods can be a valuable tool. These methods are based on the chemical reactivity of the pyrazolone moiety.

Rationale for Titrimetric Analysis: Pyrazolones can exhibit both acidic and basic properties.[4][6] This dual reactivity allows for their quantification through acid-base or redox titrations.

  • Non-Aqueous Acid-Base Titration: PMP, being a weak base, can be titrated with a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid.[4] The endpoint can be determined potentiometrically or with a visual indicator.

  • Redox Titration: Some pyrazolone derivatives can be titrated with an oxidizing agent like N-bromosuccinimide.[5] This reaction involves the bromination of the pyrazolone ring.

Experimental Protocol: Non-Aqueous Titration of PMP

  • Reagents:

    • Perchloric acid (0.1 N in glacial acetic acid).

    • Glacial acetic acid.

    • Indicator (e.g., crystal violet) or a potentiometer with a suitable electrode system.

  • Procedure:

    • Accurately weigh a sample of the reaction mixture and dissolve it in glacial acetic acid.

    • Add a few drops of the indicator or immerse the electrodes of the potentiometer.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid until the endpoint is reached (indicated by a color change or a sharp potential jump).

    • A blank titration should be performed to account for any acidic or basic impurities in the solvent.

  • Calculation: The amount of PMP in the sample is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Performance Comparison

FeatureHPLCUV-Vis SpectrophotometryTitrimetry
Specificity Very HighLow to ModerateLow
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Low (mg/mL)
Linearity Range Wide (e.g., 5-70 µg/mL)[4][5][7][8]Narrow (e.g., 2-12 µg/mL)[1]Dependent on solubility
Accuracy HighModerateModerate
Precision HighModerateModerate
Analysis Time ~10-15 min per sample< 5 min per sample~5-10 min per sample
Cost HighLowVery Low
Ideal Application Final product analysis, impurity profiling, stability studiesRapid in-process monitoring, preliminary screeningAt-line process control, high concentration samples

Advanced and Emerging Techniques

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct determination of the concentration of a substance without the need for a chemically identical reference standard.[7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Potential for PMP Analysis: For PMP, a well-resolved proton NMR spectrum would allow for the integration of a characteristic signal (e.g., the methyl protons) relative to a known amount of an internal standard. This would provide a highly accurate and direct measure of the PMP concentration in the reaction mixture. While requiring a higher initial investment in instrumentation and expertise, qNMR offers the advantage of being a non-destructive technique and can simultaneously provide structural information about impurities.

Addressing Analytical Challenges in Reaction Mixtures

The primary challenge in quantifying PMP in a reaction mixture is the presence of structurally similar compounds, including:

  • Starting Materials: Unreacted phenylhydrazine and ethyl acetoacetate.

  • Intermediates and By-products: Various condensation and cyclization intermediates.

  • Degradation Products: PMP can be susceptible to oxidation, and its degradation products may interfere with the analysis.[11]

Mitigation Strategies:

  • Chromatographic Selectivity: In HPLC, the mobile phase composition and gradient can be optimized to achieve baseline separation of PMP from all potential interferents.

  • Spectrophotometric Correction: For UV-Vis, derivative spectrophotometry can sometimes be used to resolve overlapping spectra. However, its effectiveness is limited in complex mixtures.

  • Method Validation: Regardless of the chosen technique, rigorous method validation according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ) is crucial to ensure the reliability of the results.[4][5]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Standard PMP Reference Standard Dissolve_Std Prepare Calibration Standards Standard->Dissolve_Std Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject_Std Inject Standards Dissolve_Std->Inject_Std Inject_Sample Inject Sample Filter->Inject_Sample HPLC HPLC System (C18 Column, Gradient Elution) Chromatogram Obtain Chromatograms HPLC->Chromatogram Inject_Std->HPLC Inject_Sample->HPLC Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve From Standards Quantify Quantify PMP Chromatogram->Quantify From Sample Cal_Curve->Quantify Result Report Concentration Quantify->Result UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Reaction Mixture Dilute_Sample Dissolve & Dilute to Linear Range Sample->Dilute_Sample Standard PMP Reference Standard Prep_Standards Prepare Calibration Standards Standard->Prep_Standards Measure_Sample Measure Absorbance of Sample Dilute_Sample->Measure_Sample Measure_Std Measure Absorbance of Standards Prep_Standards->Measure_Std Spectrophotometer UV-Vis Spectrophotometer Cal_Curve Plot Calibration Curve Spectrophotometer->Cal_Curve From Standards Calculate Calculate Concentration Spectrophotometer->Calculate From Sample Measure_Std->Spectrophotometer Measure_Sample->Spectrophotometer Cal_Curve->Calculate Result Report Concentration Calculate->Result

References

A Comparative Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol: Navigating its Applications and Limitations in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolone derivative 3-Methyl-1-phenyl-1H-pyrazol-5-ol presents a compelling case study of a molecule with multifaceted applications. Known pharmaceutically as Edaravone and in analytical chemistry as 1-phenyl-3-methyl-5-pyrazolone (PMP) , this compound has carved out distinct niches in both therapeutic intervention and chemical analysis. This guide provides an in-depth, objective comparison of its performance, supported by experimental data, to illuminate its strengths and limitations for informed application in the laboratory and clinic.

Part 1: The Dual Identity of a Pyrazolone: From Neuroprotection to Chemical Derivatization

This compound is a small molecule with the chemical formula C₁₀H₁₀N₂O.[1] Its utility stems from its reactive nature and antioxidant properties, leading to two primary, yet disparate, fields of application.

Edaravone: A Neuroprotective Agent in the Fight Against Neurodegenerative Diseases

As Edaravone, this compound is a potent free-radical scavenger.[2][3] Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[3] Edaravone's ability to neutralize free radicals has positioned it as a therapeutic agent for conditions marked by oxidative damage.[2][3]

The neuroprotective effects of Edaravone are primarily attributed to its antioxidant properties.[4] It effectively scavenges various reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting neurons from damage.[3] The proposed mechanism involves the donation of an electron from the enolate form of Edaravone to free radicals, forming stable, less reactive products.[2]

cluster_0 Cellular Environment cluster_1 Edaravone Action ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Causes Neutralization Free Radical Neutralization ROS->Neutralization Scavenged by Neuron Neuron Oxidative_Damage->Neuron Damages Edaravone Edaravone (this compound) Edaravone->Neutralization Mediates Neutralization->Oxidative_Damage Prevents

Caption: Mechanism of Edaravone as a neuroprotective agent.

Edaravone is approved for the treatment of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.[4][5] Clinical trials have demonstrated its efficacy in slowing the functional decline in certain ALS patient populations.[5][6]

Table 1: Key Efficacy Results from the Pivotal Phase 3 Trial of Edaravone in ALS (MCI186-19)

Outcome MeasureEdaravone (n=69)Placebo (n=68)Mean Difference (95% CI)p-valueReference
Change in ALSFRS-R Score from Baseline to Week 24-5.01 (± 0.64)-7.50 (± 0.66)2.49 (0.99 to 3.98)0.0013[6][7][8]

ALSFRS-R (Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised) is a validated scale for monitoring the progression of disability in ALS patients. A smaller decline indicates a slower disease progression.

Riluzole is another approved medication for ALS, which primarily acts as a glutamate inhibitor.[5][9] While both aim to slow disease progression, their mechanisms of action are distinct.[10] Edaravone's approval provided a new therapeutic option for ALS patients, and it can be used in conjunction with Riluzole.[10]

Table 2: Comparison of Edaravone and Riluzole for ALS Treatment

FeatureEdaravoneRiluzole
Mechanism of Action Free radical scavenger[2][3]Glutamate release inhibitor[5][9]
Primary Efficacy Slows functional decline[5][6]Modest survival benefit[9]
Administration Intravenous infusion or oral suspension[4]Oral tablet[10]
PMP: A Reliable Derivatizing Agent for Carbohydrate Analysis

In the realm of analytical chemistry, this compound is known as PMP and is widely used as a pre-column derivatization reagent for the analysis of monosaccharides and oligosaccharides by High-Performance Liquid Chromatography (HPLC).[11][12][13] Carbohydrates lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. PMP reacts with the reducing end of carbohydrates to form a derivative with a strong UV absorbance, significantly enhancing detection sensitivity.[14][15]

The derivatization process involves the reaction of PMP with the carbohydrate sample in an alkaline medium, followed by neutralization and extraction of the PMP-labeled sugars for HPLC analysis.

cluster_0 Sample Preparation cluster_1 PMP Derivatization cluster_2 HPLC Analysis Sample Carbohydrate Sample (Monosaccharides) Hydrolysis Acid Hydrolysis (if polysaccharide) Sample->Hydrolysis Optional PMP_reagent PMP Reagent + NaOH Sample->PMP_reagent Hydrolysis->PMP_reagent Reaction Incubation (e.g., 70°C, 30-120 min) PMP_reagent->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Extraction Extraction of PMP-sugars Neutralization->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC Detection UV Detection (e.g., 245 nm) HPLC->Detection

Caption: Workflow of PMP derivatization for HPLC analysis of carbohydrates.

The following is a generalized protocol for the derivatization of monosaccharides with PMP for HPLC analysis, synthesized from multiple sources.[11][12][13][14] Optimization of reaction time, temperature, and reagent concentrations may be necessary depending on the specific monosaccharides and sample matrix.

  • Sample Preparation: Prepare a standard solution of monosaccharides or the hydrolyzed sample in water.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M aqueous sodium hydroxide.

    • Vortex the mixture and incubate at 70°C for 30-100 minutes.

  • Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 0.3 M hydrochloric acid.

  • Extraction:

    • Add 1 mL of chloroform to the neutralized solution and vortex vigorously.

    • Centrifuge to separate the phases and discard the aqueous (upper) layer.

    • Repeat the extraction of the aqueous phase two more times with chloroform.

    • Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried residue in the HPLC mobile phase and inject it into the HPLC system.

Part 2: A Critical Evaluation: Limitations and Alternatives

Despite its utility, this compound is not without its limitations in both its therapeutic and analytical applications.

Edaravone: Clinical Limitations and the Quest for More Effective Neurotherapeutics

The clinical benefit of Edaravone in ALS is considered modest.[9] While the pivotal clinical trial demonstrated a statistically significant slowing of functional decline, the effect size is not dramatic, and it does not halt or reverse the disease.[5][6]

Common side effects of Edaravone include contusion, gait disturbance, and headache.[8] The initial intravenous administration, requiring daily infusions for 10-14 days per month, poses a significant burden on patients and caregivers.[16] Although an oral formulation is now available, which has shown to be bioequivalent to the intravenous form, adherence and potential gastrointestinal side effects remain considerations.[4]

The field of ALS therapeutics is rapidly evolving, with several new agents in clinical development that target different pathogenic mechanisms.

Table 3: Overview of Selected Emerging Therapies for ALS

Therapeutic AgentMechanism of ActionDevelopment StageReference
Tofersen Antisense oligonucleotide targeting SOD1 mRNAApproved for SOD1-ALS[4]
Masitinib Tyrosine kinase inhibitorPhase 3[5]
AMX0035 Combination of sodium phenylbutyrate and taurursodiolApproved[5]
PMP Derivatization: Analytical Limitations and Alternative Methods

While PMP derivatization is a robust method, it has some limitations. The reaction can be time-consuming, and the extraction step to remove excess reagent can be laborious.[13] Furthermore, the derivatization efficiency can vary for different monosaccharides, potentially affecting the accuracy of quantification.[13]

Several other reagents are available for the derivatization of carbohydrates for HPLC analysis, each with its own advantages and disadvantages.

Table 4: Comparison of Common Derivatization Reagents for Carbohydrate Analysis

Derivatization ReagentDetection MethodAdvantagesDisadvantagesReference
PMP UV (245 nm)Good sensitivity, stable derivativesTime-consuming, requires extraction[14][15]
2-Aminobenzamide (2-AB) FluorescenceHigh sensitivity, good for oligosaccharidesCan be less stable than PMP derivatives[17]
Dansyl Hydrazine FluorescenceHigh sensitivityCan have multiple derivative peaks

A comparative study of different chromatographic methods for carbohydrate analysis found that reversed-phase LC-MS in MRM mode after derivatization with PMP was the most suitable method in terms of separation performance, sensitivity, and repeatability for monosaccharides, with limits of detection (LODs) between 10 and 200 nmol/L.

Part 3: Conclusion and Future Perspectives

This compound is a remarkable molecule that has found significant applications in two distinct scientific fields. As Edaravone, it offers a modest but meaningful therapeutic benefit for patients with ALS, underscoring the potential of antioxidant strategies in neuroprotection. As PMP, it provides a reliable and sensitive method for the quantitative analysis of carbohydrates, aiding in our understanding of glycobiology.

However, the limitations of this compound in both its applications highlight the ongoing need for innovation. In the therapeutic arena, the quest for more potent and targeted neuroprotective agents for ALS continues, with several promising candidates on the horizon. In analytical chemistry, the development of faster, more efficient, and more universal derivatization methods for carbohydrate analysis remains an active area of research.

For the practicing scientist, a thorough understanding of the applications and limitations of this compound, as outlined in this guide, is crucial for its effective and appropriate use. By critically evaluating the available data and considering the alternatives, researchers can make informed decisions that will advance their scientific endeavors, whether at the bench or in the clinic.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS No. 89-25-8), a common reagent in pharmaceutical development and chemical synthesis. The procedures outlined below are designed to empower you with the knowledge to mitigate risks and foster a secure laboratory environment.

Understanding the Hazard Profile

This compound is a crystalline powder, typically white to light yellow in appearance. While essential for many synthetic pathways, it presents several health hazards that demand respect and careful management.

Primary Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • Causes serious eye irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1]

  • May cause an allergic skin reaction: Some evidence suggests it may cause skin sensitization.

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections will detail the necessary steps to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the mandatory PPE and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]Prevents skin contact, which can lead to irritation and potential allergic reactions.[1]
Body Protection A lab coat or a complete suit protecting against chemicals.[1]Shields skin and personal clothing from contamination.[1]
Respiratory Protection To be used when adequate ventilation is not available or when dust formation is likely.[3][4]Prevents inhalation of the powder, which can cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for its safe use.

Operational_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receipt 1. Receipt & Inspection Storage 2. Secure Storage Receipt->Storage Inspect for damage Pre-Use 3. Pre-Use Checks Storage->Pre-Use Retrieve from cool, dry area Weighing 4. Weighing Pre-Use->Weighing Don PPE Dissolution 5. Dissolution Weighing->Dissolution In a ventilated hood Reaction 6. Addition to Reaction Dissolution->Reaction Controlled conditions Decontamination 7. Decontamination Reaction->Decontamination After experiment completion Waste_Disposal 8. Waste Disposal Decontamination->Waste_Disposal Segregate waste

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Receipt and Inspection: Upon receiving the chemical, inspect the container for any signs of damage or leakage.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3] The container should always be kept tightly closed.[3]

  • Pre-Use Checks: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[4] Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

  • Weighing: Conduct all weighing operations within a fume hood or a ventilated enclosure to prevent the inhalation of dust.[3]

  • Dissolution and Use: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Addition to Reaction: Add the compound to your reaction vessel in a controlled manner.

  • Decontamination: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[3]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, dampen the solid material with a suitable solvent like ethanol to minimize dust.[5]

  • Cleanup: Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area with a solvent-moistened absorbent paper, followed by a soap and water wash.[5]

Spill_Response Spill_Detected Spill Detected Evacuate Evacuate Area Spill_Detected->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Dampen with Ethanol Don_PPE->Contain Cleanup Sweep into Container Contain->Cleanup Decontaminate Clean Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A flowchart for responding to a spill of this compound.

In Case of Personal Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle.

  • Unused Product: Dispose of the unused product through a licensed professional waste disposal service.[3] In some cases, it may be permissible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to local and national regulations.

  • Contaminated Materials: Dispose of contaminated packaging, gloves, and other materials as you would the unused product.[1][3]

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory. Your diligence protects not only yourself but also your colleagues and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.